Foradil
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C42H54N4O13 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1 |
InChI Key |
BPXZSHHCUKRDHD-HTLUESNNSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Foradil's Interaction with Beta-2 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foradil (formoterol) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its high affinity and selectivity for the β2-AR, leading to potent and sustained bronchodilation. This guide provides an in-depth technical overview of the mechanism of action of formoterol (B127741) at the molecular, cellular, and tissue levels. It includes a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Molecular Mechanism of Action
Formoterol is a potent and selective agonist at β2-adrenoceptors.[2] Its long duration of action, exceeding 12 hours, is attributed to its moderate lipophilicity, which allows it to form a depot in the cell membrane, providing a sustained release of the drug to the vicinity of the receptor.[3][4]
Upon binding to the β2-AR, formoterol induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein.[5] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][7] This elevation in intracellular cAMP is the critical second messenger in the signaling cascade.[7]
Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[8] PKA, in turn, phosphorylates several downstream targets within the airway smooth muscle cells. A key target is the myosin light chain kinase (MLCK), which is inhibited upon phosphorylation. This inhibition prevents the phosphorylation of myosin light chains, a crucial step for muscle contraction. PKA also acts on various ion channels, leading to a decrease in intracellular calcium concentrations. The cumulative effect of these actions is the relaxation of the airway smooth muscle, resulting in bronchodilation.[9]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by formoterol binding to the β2-adrenoceptor.
Caption: Formoterol-induced β2-adrenoceptor signaling pathway.
Quantitative Pharmacological Data
The affinity, potency, and selectivity of formoterol for the β2-adrenoceptor have been extensively characterized. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Binding Affinity (pKi) of Formoterol and Other Beta-Agonists for Beta-1 and Beta-2 Adrenoceptors
| Compound | pKi (β1) | pKi (β2) | Selectivity (β2 vs. β1) | Reference(s) |
| Formoterol | 6.25 ± 0.06 | 8.2 ± 0.09 | ~89-fold | [10][11] |
| Salmeterol | 5.7 ± 0.04 | 8.3 ± 0.04 | ~398-fold | [10][11] |
| Arformoterol | - | 8.54 | - | [11] |
| Indacaterol | 7.36 | 5.48 | ~0.013-fold | [11] |
| Albuterol | 4.71 ± 0.16 | 5.83 ± 0.06 | ~13-fold | [10] |
| Fenoterol | 5.67 ± 0.05 | 6.33 ± 0.07 | ~4.6-fold | [10] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.[11]
Table 2: Functional Potency (pD2 / pEC50) and Efficacy of Formoterol and Other Beta-Agonists
| Compound | Assay | pD2 / pEC50 | Relative Efficacy (% of Isoproterenol) | Reference(s) |
| Formoterol | Guinea Pig Tracheal Relaxation | 8.9 ± 0.03 | 86 ± 5% | [10] |
| Salmeterol | Guinea Pig Tracheal Relaxation | 9.2 ± 0.03 | 62 ± 3% | [10] |
| Albuterol | Guinea Pig Tracheal Relaxation | ~7.0 | Equally efficacious to Formoterol | [10] |
| Fenoterol | Guinea Pig Tracheal Relaxation | ~8.0 | > 90% | [10] |
| Isoproterenol | Guinea Pig Tracheal Relaxation | ~8.0 | > 90% | [10] |
| Formoterol | cAMP Accumulation (U937 cells) | 9.61 ± 0.12 | - | [12] |
| Salbutamol | cAMP Accumulation (U937 cells) | 6.95 ± 0.07 | - | [12] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its own maximal effect.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of formoterol for the β2-adrenoceptor using a competitive binding assay with a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).[2][5]
3.1.1. Materials
-
Cell membranes expressing human β2-adrenoceptors (e.g., from CHO-K1 or HEK293 cells).[13]
-
Radioligand: [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.[2][5]
-
Unlabeled Ligand: Formoterol fumarate.
-
Non-specific binding control: Propranolol (1-10 µM).[13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
3.1.2. Procedure
-
Membrane Preparation: Homogenize cells expressing β2-adrenoceptors in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of propranolol.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of formoterol.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the formoterol concentration. Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Accumulation Assay
This protocol outlines a method to measure the functional agonism of formoterol by quantifying the increase in intracellular cAMP levels.
3.2.1. Materials
-
Cells expressing human β2-adrenoceptors (e.g., HEK293 or CHO-K1 cells).[7][13]
-
Formoterol fumarate.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Stimulation Buffer (e.g., HBSS or DMEM).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture plates (e.g., 96-well or 384-well).
3.2.2. Procedure
-
Cell Culture: Plate the cells in the appropriate culture plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of formoterol to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[14]
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the assay kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the formoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of formoterol that produces 50% of the maximal response) and the Emax (maximal effect).
Isolated Organ Bath for Airway Smooth Muscle Relaxation
This protocol describes a functional assay to measure the relaxant effect of formoterol on pre-contracted airway smooth muscle tissue.
3.3.1. Materials
-
Animal tissue (e.g., guinea pig trachea or rat bronchi).
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Contractile agonist (e.g., methacholine (B1211447) or histamine).
-
Formoterol fumarate.
-
Isolated organ bath system with force-displacement transducers.
3.3.2. Experimental Workflow Diagram
References
- 1. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toolify.ai [toolify.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 8. atsjournals.org [atsjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. youtube.com [youtube.com]
- 14. scireq.com [scireq.com]
formoterol fumarate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) fumarate (B1241708) is a potent and selective long-acting beta-2 adrenergic receptor (β₂-AR) agonist used clinically in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Its rapid onset and extended duration of action, lasting up to 12 hours, make it a cornerstone in respiratory therapy.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies for formoterol fumarate.
Chemical Structure and Properties
Formoterol, chemically known as (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, is administered as a fumarate salt.[2] The molecule possesses two chiral centers, and the clinically utilized form is a racemic mixture of the (R,R)- and (S,S)-enantiomers.[3] The desired bronchodilatory effects are primarily attributed to the (R,R)-enantiomer.[4]
The chemical structure of formoterol consists of a formanilide (B94145) headgroup attached to a phenylethanolamine core, which is crucial for its interaction with the β₂-AR.
Physicochemical Properties
Formoterol fumarate is a white to yellowish crystalline powder. Its solubility and other key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | (C₁₉H₂₄N₂O₄)₂ · C₄H₄O₄ | [5] |
| Molecular Weight | 804.9 g/mol | [5] |
| Water Solubility | 1.16 ± 0.02 mg/mL (at 25 °C) | [6] |
| Solubility in other solvents | Soluble in methanol; sparingly soluble in ethanol (B145695) and 2-propanol; practically insoluble in acetone, acetonitrile (B52724), and diethyl ether. | [6] |
| pKa | 7.9 (Phenol), 9.2 (Amine) | [6] |
| Log D (pH 7.0) | 0.070 | [6] |
Pharmacology
Mechanism of Action
Formoterol exerts its therapeutic effect by acting as a potent agonist at β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of the airways.[1]
Binding of formoterol to the β₂-AR activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[7] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[7]
Pharmacological Properties
The pharmacological activity of formoterol is characterized by its high affinity and selectivity for the β₂-AR. The (R,R)-enantiomer possesses a significantly higher binding affinity compared to the (S,S)-enantiomer.
| Parameter | Value | Receptor/Tissue Source | Reference(s) |
| (R,R)-Formoterol Binding Affinity (Ki) | 2.9 nM | Human β₂-adrenoceptor | [4] |
| (S,S)-Formoterol Binding Affinity (Ki) | 3100 nM | Human β₂-adrenoceptor | [4] |
| Racemic Formoterol Binding Affinity (KD) | 7.6 nM | Guinea pig lung β₂-adrenoceptors | [8] |
| Receptor Selectivity (β₂ vs β₁; pKi) | 8.2 vs 6.25 | Guinea pig tissues | [8] |
| Functional Potency (pD₂) | 8.9 ± 0.03 | Guinea pig tracheal spirals | [8] |
| Functional Efficacy (vs Isoproterenol) | ~90% | Cell-based cAMP assay | [7] |
Pharmacokinetics
Following inhalation, formoterol is rapidly absorbed, with peak plasma concentrations typically observed within minutes. It is primarily metabolized in the liver via glucuronidation and O-demethylation.
| Parameter | Value (following inhalation) | Dose & Population | Reference(s) |
| Tmax (Time to Peak Plasma Conc.) | ~5 minutes | 120 µg single dose, healthy subjects | [2] |
| Cmax (Peak Plasma Conc.) | 92 pg/mL | 120 µg single dose, healthy subjects | [2] |
| Mean Plasma Concentrations | 4.0 - 17.3 pg/mL | 12-24 µg BID, COPD patients | [2] |
| Terminal Elimination Half-life (t½) | ~7 - 10 hours | Various studies | [2] |
| Protein Binding | 61% to 64% | N/A | [2] |
| Metabolism | Direct glucuronidation, O-demethylation | N/A | [2] |
| Excretion | Urine (as unchanged drug and metabolites) | N/A | [2] |
Experimental Protocols
Accurate quantification and characterization of formoterol fumarate are critical for quality control and research. Below are detailed protocols for key analytical and pharmacological assays.
Analytical Methods
This method is widely used for the quantification of formoterol fumarate in bulk drug and pharmaceutical dosage forms.[9]
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of 0.01M sodium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 214 nm.[9]
-
Injection Volume: 20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards (e.g., 2-7 µg/mL) by diluting the stock solution.[9]
-
Sample Preparation: For dosage forms (e.g., capsules), accurately weigh the powder equivalent to a known amount of formoterol, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter. Dilute to a final concentration within the calibration range.[9]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of formoterol in the sample by comparing its peak area to the calibration curve generated from the standards.[9]
-
A simple and economical method for the estimation of formoterol fumarate in bulk form.[9]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Phosphate buffer (pH 3.0).[9]
-
Detection Wavelength (λmax): 214 nm.[9]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in phosphate buffer (pH 3.0). From this, prepare a series of dilutions to create a calibration curve (e.g., 2-12 µg/mL).[9]
-
Analysis: Measure the absorbance of each standard solution at 214 nm against a phosphate buffer blank.
-
Quantification: Plot absorbance versus concentration to generate a calibration curve. Measure the absorbance of the sample solution and determine its concentration from the curve.
-
Pharmacological Assays
This assay determines the binding affinity (Ki) of formoterol for the β₂-AR by measuring its ability to compete with a radiolabeled ligand.[3]
-
Materials:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human β₂-AR (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity β₂-AR antagonist, such as [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).[3]
-
Competitor: Formoterol fumarate.
-
Non-specific Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of formoterol.
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the formoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Foradil (Formoterol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foradil (formoterol) is a long-acting beta-2 adrenergic agonist (LABA) utilized clinically for the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the activation of a well-defined cellular signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by formoterol (B127741), focusing on the core signaling pathways. It includes a detailed presentation of quantitative data, step-by-step experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.
Core Mechanism of Action: The β2-Adrenergic Receptor Pathway
Formoterol is a potent and selective agonist for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[1][2][3] The binding of formoterol to the β2AR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][3][4][5][6] This results in a significant increase in intracellular cAMP levels.[1][7]
The elevation in intracellular cAMP is the central event in formoterol's mechanism of action, leading to the activation of Protein Kinase A (PKA).[1][7] PKA, a cAMP-dependent protein kinase, subsequently phosphorylates various downstream target proteins, ultimately causing a decrease in intracellular calcium levels and leading to the relaxation of airway smooth muscle, resulting in bronchodilation.[8][9] One of the key substrates of PKA in this pathway is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, can modulate the expression of genes involved in inflammation and cell proliferation.[1][10][11]
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of formoterol with the β2AR and its effect on downstream signaling.
Table 1: Receptor Binding Affinity of Formoterol
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki/Kd) (nM) | Reference |
| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 2.9 | [12] |
| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | 7.6 | [12][13] |
Table 2: Functional Potency of Formoterol in cAMP Accumulation
| Ligand | Cell Type | Parameter | Value | Reference |
| Formoterol | Human A431 cells | pEC50 | 8.1 | [1] |
| Formoterol | Human A431 cells | EC50 (nM) | 7.94 | [1] |
| Formoterol | U937 cells | EnC50 (nM) | 0.37 ± 0.22 | [14] |
| Formoterol | ~1 | ~90% | High | [9] |
*pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).[1] EnC50 is the concentration to show 50% induction over baseline.[14] Emax is the maximal response relative to the full agonist Isoproterenol.[9]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.[12]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.[12]
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and varying concentrations of the unlabeled competitor (formoterol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Intracellular cAMP Accumulation Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to β2AR stimulation.[15]
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably expressing the human β2AR (e.g., CHO-K1) to ~80-90% confluency.
-
Harvest and resuspend the cells in assay buffer.
-
Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate.[15]
-
-
Agonist Stimulation:
-
Prepare serial dilutions of formoterol in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[1][15]
-
Add the agonist solutions to the cells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow for cAMP production.[1][15]
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody).[15]
-
Incubate to allow the competitive immunoassay to reach equilibrium.[15]
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[15]
-
-
Data Analysis:
-
Calculate the HTRF ratio.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]
-
Western Blot Analysis for PKA Substrate Phosphorylation
This protocol is a generalized method for detecting the phosphorylation of PKA substrates, indicative of PKA activation.[1]
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with formoterol as described in the cAMP assay.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
CRE/CREB Reporter Gene Assay
This assay monitors the transcriptional activity of CREB.[16][17]
Methodology:
-
Cell Transfection:
-
Cell Treatment:
-
After an appropriate incubation period to allow for reporter gene expression, treat the cells with varying concentrations of formoterol.
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the logarithm of the formoterol concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: The core signaling pathway activated by this compound (formoterol).
Caption: Workflow for an intracellular cAMP accumulation assay.
Caption: Workflow for Western blot analysis of PKA substrate phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 4. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of CREB-binding protein and peroxisome proliferator-activated receptor gamma during formoterol or formoterol and corticosteroid therapy of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Foradil (Formoterol): A Deep Dive into Receptor Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Foradil, with the active ingredient formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) renowned for its rapid onset and prolonged duration of action in the treatment of asthma and chronic obstructive pulmonary disease (COPD). A comprehensive understanding of its interaction with the beta-2 adrenergic receptor (β2AR) is paramount for the development of novel respiratory therapeutics. This technical guide provides a detailed examination of the receptor binding affinity and kinetics of formoterol, supported by quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms.
Receptor Binding Affinity
The affinity of formoterol for the β2AR is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The pKi, the negative logarithm of the Ki, is also frequently used.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity of formoterol for the human beta-2 adrenergic receptor, as determined in various studies. It is important to note that variations in experimental conditions, such as the radioligand and tissue/cell preparation used, can influence the reported values.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| pKi | 8.2 ± 0.09 | Guinea Pig Lung | [125I]iodocyanopindolol | [1] |
| Ki | ~6.3 nM | Guinea Pig Lung | [125I]iodocyanopindolol | [1] |
| pKh | 9.6 ± 0.4 | Guinea Pig Bronchial Membranes | [125I]iodocyanopindolol | [1] |
| pD2 | 8.9 ± 0.03 | Guinea Pig Tracheal Spirals | - | [1] |
Note: pKh refers to the high-affinity binding state. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal effect and is a measure of potency.
Receptor Binding Kinetics
The kinetics of formoterol's interaction with the β2AR, specifically its association (kon) and dissociation (koff) rate constants, are crucial for understanding its rapid onset and long duration of action. A fast association rate contributes to the quick relief of symptoms, while a slow dissociation rate leads to sustained receptor activation.
Quantitative Binding Kinetics Data
The following table presents the kinetic parameters for formoterol binding to the human beta-2 adrenergic receptor.
| Parameter | Value | Unit | Method | Reference |
| kon (Association Rate) | 2.15 x 10⁸ | M⁻¹min⁻¹ | Competition Kinetic Binding Assay | [2] |
| koff (Dissociation Rate) | 3.29 | min⁻¹ | Competition Kinetic Binding Assay | [2] |
| Residence Time (1/koff) | ~18 seconds | - | Calculated | [2] |
While the calculated residence time from this kinetic study is relatively short, the prolonged clinical effect of formoterol is also attributed to its moderate lipophilicity, allowing it to partition into the cell membrane and act as a depot, slowly releasing to bind to the receptor over time.[3]
Experimental Protocols
The determination of binding affinity and kinetics relies on precise experimental methodologies. The following sections detail the protocols for key assays.
Competitive Radioligand Binding Assay for Determining Ki
This assay measures the affinity of an unlabeled ligand (formoterol) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the β2AR (e.g., CHO-K1 cells stably transfected with the human β2AR, guinea pig lung membranes).
-
Radioligand: A high-affinity β2AR antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).
-
Unlabeled Ligand: Formoterol fumarate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of formoterol (typically spanning several orders of magnitude).
-
For non-specific binding wells, add the non-specific binding control instead of formoterol.
-
For total binding wells, add assay buffer instead of formoterol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the formoterol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Binding Assay for Determining kon and koff
These assays measure the rate at which a ligand binds to and dissociates from the receptor.
Association Rate (kon) Determination:
-
Assay Setup: Mix the receptor preparation and a fixed concentration of radioligand at time zero.
-
Time Course: At various time points, terminate the binding reaction by rapid filtration and measure the amount of bound radioligand.
-
Data Analysis: Plot the specific binding against time. The association rate constant (kon) can be determined by fitting the data to a one-phase association equation.
Dissociation Rate (koff) Determination:
-
Equilibrium Binding: Incubate the receptor preparation with the radioligand until equilibrium is reached.
-
Initiate Dissociation: At time zero, initiate dissociation by either:
-
Dilution: A large dilution of the reaction mixture.
-
Antagonist Addition: Adding a high concentration of a non-radiolabeled antagonist.
-
-
Time Course: At various time points, measure the amount of radioligand that remains bound to the receptor.
-
Data Analysis: Plot the natural logarithm of the percentage of binding remaining against time. The slope of the resulting line is equal to -koff. The dissociation half-life (t₁/₂) can be calculated as ln(2)/koff.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental processes discussed.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of Formoterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol (B127741) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist renowned for its rapid onset and prolonged duration of action, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth exploration of the preclinical pharmacological profile of formoterol, offering a comprehensive resource for researchers and drug development professionals. By delving into its receptor binding, functional agonism, selectivity, and effects in various preclinical models, this document aims to furnish a detailed understanding of its mechanism of action and therapeutic potential.
Receptor Binding Affinity and Selectivity
Formoterol exhibits high affinity and selectivity for the β2-adrenoceptor.[2] Its binding characteristics have been extensively studied in various preclinical models, demonstrating its potent interaction with the target receptor, which underlies its therapeutic efficacy.
Quantitative Binding Data
The binding affinity of formoterol and other β-agonists to β1 and β2-adrenoceptors is summarized in the table below. The inhibition constant (Ki) and the negative logarithm of the inhibition constant (pKi) are key parameters indicating the affinity of a ligand for a receptor; a lower Ki and a higher pKi value signify higher affinity.
| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (nM) | pKi | Reference |
| Formoterol | β2 | Guinea pig lung | [3H]ICI 118,551 | 7.6 | - | [4] |
| β2 | Human recombinant | [³H]-CGP 12177 | ~1.5 | 8.8 (estimated) | [5] | |
| β2 | [125I]iodocyanopindolol-labeled bronchial membranes | [125I]iodocyanopindolol | - | 8.2 ± 0.09 | [6] | |
| β1 | - | - | - | 6.25 ± 0.06 | [6] | |
| Salbutamol (B1663637) | β2 | Guinea pig lung | [3H]ICI 118,551 | 320 | - | [4] |
| β2 | - | - | - | 5.83 ± 0.06 | [6] | |
| β1 | - | - | - | 4.71 ± 0.16 | [6] | |
| Fenoterol | β2 | Guinea pig lung | [3H]ICI 118,551 | 120 | - | [4] |
| β2 | - | - | - | 6.33 ± 0.07 | [6] | |
| β1 | - | - | - | 5.67 ± 0.05 | [6] | |
| Salmeterol (B1361061) | β2 | - | - | - | 8.3 ± 0.04 | [6] |
| β1 | - | - | - | 5.7 ± 0.04 | [6] |
Table 1: Receptor Binding Affinity of Formoterol and Other β-Agonists.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig lung) or cells expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ICI 118,551 for β2-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., formoterol) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Workflow for a Competitive Radioligand Binding Assay.
Functional Agonism and Potency
Formoterol is a potent and high-efficacy agonist at the β2-adrenoceptor.[2] Its functional activity is characterized by its ability to stimulate intracellular signaling pathways, leading to smooth muscle relaxation and bronchodilation.
Quantitative Functional Data
The potency of formoterol is often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pD2). A lower EC50 or a higher pD2 value indicates greater potency.
| Compound | Assay | Tissue/Model | EC50 (nM) | pD2 | Intrinsic Activity (%) (vs. Isoprenaline) | Reference |
| Formoterol | Relaxation | Guinea pig trachea (partially contracted) | 0.28 | - | Full agonist | [4] |
| Relaxation | Guinea pig trachea (maximally contracted) | 3.0 | 8.9 ± 0.03 | 76 | [4][6] | |
| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 89 | [4] | |
| Salbutamol | Relaxation | Guinea pig trachea (partially contracted) | 20 | - | Full agonist | [4] |
| Relaxation | Guinea pig trachea (maximally contracted) | 130 | - | 59 | [4] | |
| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 61 | [4] | |
| Fenoterol | Relaxation | Guinea pig trachea (partially contracted) | 5.6 | - | Full agonist | [4] |
| Relaxation | Guinea pig trachea (maximally contracted) | 57 | - | 61 | [4] | |
| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 63 | [4] | |
| Salmeterol | Relaxation | Guinea pig trachea (maximally contracted) | - | 9.2 ± 0.03 | 62 | [6] |
Table 2: Functional Potency and Efficacy of Formoterol and Other β-Agonists.
Experimental Protocol: In Vitro Organ Bath for Tracheal Smooth Muscle Relaxation
This classic pharmacological preparation is used to assess the relaxant effects of compounds on airway smooth muscle.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is cut into rings or spiral strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Contraction and Relaxation:
-
The tracheal preparation is allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., histamine, carbachol, or prostaglandin (B15479496) F2α) is added to induce a sustained contraction.[1][6]
-
Once a stable contraction is achieved, cumulative concentrations of the test agonist (e.g., formoterol) are added to the bath, and the resulting relaxation is recorded.
3. Data Acquisition and Analysis:
-
The changes in muscle tension are measured using an isometric force transducer and recorded.
-
Concentration-response curves are constructed, and the EC50 and maximum relaxation (Emax) are calculated.
Mechanism of Action and Signaling Pathway
Formoterol exerts its therapeutic effect by activating β2-adrenoceptors, which are G-protein coupled receptors (GPCRs).[5][7] This initiates a well-defined intracellular signaling cascade.
Upon binding to the β2-AR, formoterol induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[7]
β2-Adrenergic Receptor Signaling Pathway.
In Vivo Preclinical Models
The efficacy of formoterol has been demonstrated in various in vivo preclinical models, primarily those designed to mimic asthma and COPD.
Asthma Models
In a mouse model of severe asthma induced by Aspergillus fumigatus, nebulized formoterol significantly and dose-dependently inhibited methacholine-induced airway hyperresponsiveness (AHR).[8] However, in this particular model, formoterol did not demonstrate significant anti-inflammatory or anti-remodeling effects, as evidenced by the lack of reduction in airway immune cell counts, inflammation scores, mucus hypersecretion, or pro-inflammatory cytokine levels.[8][9]
In conscious guinea pigs, formoterol was found to be 10- to 20-fold more potent than salbutamol and salmeterol at inhibiting histamine-induced bronchoconstriction.[1]
Anti-Inflammatory Effects
The anti-inflammatory properties of formoterol in preclinical models appear to be context-dependent. While some studies suggest potential anti-inflammatory effects, such as the potent inhibition of pro-inflammatory mediator release from mast cells and the inhibition of eosinophil adhesion, other studies in specific severe asthma models have not observed significant anti-inflammatory activity.[2][8]
In human lung fibroblasts, formoterol has been shown to exert an additive anti-inflammatory effect when combined with the corticosteroid budesonide (B1683875), inhibiting the upregulation of adhesion molecules ICAM-1 and VCAM-1, and the production of GM-CSF.[10] Similarly, when combined with budesonide in asthmatic patients, inhaled formoterol synergistically increased the inhibitory effect on LPS-induced cytokine secretion from peripheral blood lymphocytes.[11]
Pharmacokinetics and Safety Pharmacology
Pharmacokinetics
Following inhalation in preclinical and clinical studies, formoterol is rapidly absorbed, with a rapid onset of action within minutes.[1][12] It possesses moderate lipophilicity, which allows it to form a depot in the smooth muscle, contributing to its long duration of action of up to 12 hours.[1][2] In healthy volunteers, the terminal half-life of formoterol is approximately 10 hours.[1]
Safety Pharmacology
The primary safety concern with β2-agonists, including formoterol, is the potential for cardiac toxicity, which is related to their pharmacological activity.[13] Preclinical studies in animals have shown that high doses of formoterol can lead to increased heart rate.[13] Myocardial fibrosis was observed in male rats and dogs at high inhalation exposures.[13] However, these effects are considered to be a consequence of the exaggerated pharmacological effects (tachycardia and hypotension-induced ischemia) and are observed at doses that provide a significant safety margin for clinical use.[13]
Conclusion
The preclinical pharmacological profile of formoterol firmly establishes it as a highly potent, selective, and high-efficacy β2-adrenoceptor agonist. Its rapid onset and long duration of action are well-supported by its pharmacokinetic and receptor interaction properties. While its primary therapeutic effect is potent bronchodilation, its potential for anti-inflammatory activity, particularly in combination with corticosteroids, adds another dimension to its clinical utility. The extensive preclinical data provide a solid foundation for its successful application in the treatment of obstructive airway diseases. This technical guide serves as a comprehensive repository of this critical information for the scientific community.
References
- 1. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol - Wikipedia [en.wikipedia.org]
- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
A Deep Dive into the Stereoselective Biological Activity of Formoterol Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Formoterol (B127741), a long-acting β2-adrenergic receptor (β2-AR) agonist, is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is commercially available as a racemic mixture of its (R,R)- and (S,S)-enantiomers.[2] However, significant stereoselectivity in its pharmacological action has been established, with the therapeutic effects predominantly attributed to the (R,R)-enantiomer, also known as arformoterol (B195475).[3][4] In contrast, the (S,S)-enantiomer is considered significantly less potent.[3][5] This technical guide provides a comprehensive analysis of the enantiomer-specific effects of formoterol on cellular responses, focusing on receptor binding, downstream signaling, and functional outcomes.
Quantitative Analysis of Enantiomer-Specific Activity
The differential effects of formoterol enantiomers are most evident when examining their interaction with the β2-adrenergic receptor and their subsequent physiological effects.
| Parameter | (R,R)-Formoterol | (S,S)-Formoterol | Racemic Formoterol | Reference |
| β2-Adrenoceptor Affinity (Ki) | 2.9 nM | 3100 nM | Not explicitly stated, but activity is attributed to the (R,R)-enantiomer | [6] |
| Bronchodilator Potency | ~1000x more potent than (S,S)-enantiomer | Considered pharmacologically inert at therapeutic doses | Potency is due to the (R,R)-enantiomer | [3][5] |
| Inhibition of Bronchoconstriction (in vivo) | Potent inhibitor of histamine (B1213489) and antigen-induced bronchoconstriction | Ineffective | Less potent than (R,R)-formoterol alone | [6] |
| Sulfation Rate (Vmax/Km) by human liver phenolsulfotransferase | 0.151 | 0.74 | 0.143 | [6] |
| Minimum Lethal Intravenous (IV) Dose (in vivo) | 100 mg/kg | 50 mg/kg | Not specified | [6] |
| Terminal Half-life (urine, after inhalation) | 13.9 h | 12.3 h | Not applicable | [7] |
| Parameter | (R,R)-Formoterol (Arformoterol) 15 µg | Racemic Formoterol 12 µg | Racemic Formoterol 24 µg | Reference |
| Steady State Cmax of (R,R)-formoterol | 6.5 pg/mL | 6.2 pg/mL | 10.8 pg/mL | [8] |
| Steady State AUC(0-τ) of (R,R)-formoterol | 56.5 pg·h/mL | 46.3 pg·h/mL | 83.6 pg·h/mL | [8] |
| Mean Percent Increase in Trough FEV1 | 19.1% | 16.0% | 18.2% | [8] |
Signaling Pathways
The bronchodilatory effects of formoterol are mediated through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[9][10] The (R,R)-enantiomer is a potent agonist at this receptor, initiating a signaling cascade that leads to smooth muscle relaxation.[4]
Caption: β2-Adrenergic receptor signaling cascade initiated by (R,R)-Formoterol.
The (S,S)-enantiomer has a much lower affinity for the β2-AR and is considered pharmacologically inert at therapeutic concentrations.[3][6] Some studies suggest that the (S,S)-isomer may even have properties that are inconsistent with an asthma therapeutic and could potentially antagonize the actions of the (R,R)-enantiomer.[6]
Experimental Protocols
Precise quantification of the enantiomer-specific effects of formoterol relies on robust in vitro and in vivo assays. The following sections detail the general methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of the formoterol enantiomers for the β2-AR by measuring their ability to compete with a radiolabeled ligand.
Caption: General workflow for a radioligand competitive binding assay.
a) Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human β2-AR.
-
Radioligand: A high-affinity β2-AR antagonist, such as [125I]Iodocyanopindolol.[11]
-
Competitors: (R,R)-formoterol and (S,S)-formoterol.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
b) Procedure:
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction via differential centrifugation.
-
Incubation: Incubate a fixed amount of cell membranes with a constant concentration of the radioligand and varying concentrations of the unlabeled formoterol enantiomers.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of the formoterol enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.
Caption: General workflow for an adenylyl cyclase activation assay.
a) Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human β2-AR.
-
Agonists: (R,R)-formoterol and (S,S)-formoterol.
-
Phosphodiesterase (PDE) inhibitor: To prevent the degradation of cAMP.
-
Lysis Buffer: To disrupt the cell membrane.
-
cAMP Detection Kit: A commercially available kit, for example, based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Reader: A microplate reader compatible with the chosen detection method.
b) Procedure:
-
Cell Culture and Plating: Culture the β2-AR expressing cells and plate them into a multi-well plate.
-
Agonist Stimulation: Prepare serial dilutions of the formoterol enantiomers in an appropriate buffer containing a PDE inhibitor. Add the agonist solutions to the cells.
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow for cAMP production.
-
Cell Lysis: Add a lysis buffer to each well to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.
In Vivo Bronchodilation Studies
These studies assess the ability of the formoterol enantiomers to protect against bronchoconstriction in animal models.
a) Animal Model:
-
Sensitized guinea pigs are often used as they exhibit an allergic airway response similar to human asthma.[6]
b) Procedure:
-
Sensitization: Guinea pigs are sensitized to an allergen, such as ovalbumin.
-
Drug Administration: The animals are treated with inhaled (R,R)-formoterol, (S,S)-formoterol, or racemic formoterol at various doses.
-
Bronchoconstrictor Challenge: After a set period, the animals are challenged with a bronchoconstricting agent, such as histamine or the sensitizing antigen.[6]
-
Measurement of Airway Resistance: Changes in airway resistance are measured to determine the degree of bronchoconstriction.
-
Data Analysis: The protective effect of each enantiomer is quantified by its ability to inhibit the increase in airway resistance induced by the challenge agent.
Conclusion
The biological activity of formoterol resides almost exclusively in its (R,R)-enantiomer, which is a potent and high-affinity agonist of the β2-adrenergic receptor. The (S,S)-enantiomer is significantly less active and does not contribute to the therapeutic effects of the racemic mixture. A thorough understanding of the stereoselective properties of formoterol is crucial for the development of more effective and safer respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of β2-AR agonists.
References
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for the Prolonged Duration of Action of Foradil (Formoterol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol (B127741), the active ingredient in Foradil, is a long-acting β2-adrenergic agonist (LABA) distinguished by its rapid onset and extended 12-hour duration of action, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. This technical guide delineates the molecular mechanisms underpinning this prolonged therapeutic effect. The primary basis for formoterol's long duration of action is its moderate lipophilicity, which facilitates the formation of a depot within the lipid bilayer of the cell membrane. From this reservoir, the drug molecules progressively partition to the aqueous biophase to interact with and stimulate the β2-adrenergic receptor (β2-AR). This "microkinetic" or "depot" model, combined with formoterol's high receptor binding affinity, ensures sustained bronchodilation. This document provides a comprehensive overview of the signaling pathways, receptor binding kinetics, and the key experimental evidence that substantiates this mechanism.
Core Mechanism of Action: β2-Adrenergic Receptor Signaling
Formoterol exerts its therapeutic effect by acting as a selective agonist at the β2-AR, a G protein-coupled receptor (GPCR) highly expressed in bronchial smooth muscle cells[1][4]. The binding of formoterol to the β2-AR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1][5]. The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation[1].
The "Lipid Depot" Hypothesis: Basis for Long Duration
The prolonged action of formoterol is primarily explained by the "diffusion microkinetics" or "lipid depot" model[6]. Unlike short-acting β2-agonists (SABAs) which are typically hydrophilic, formoterol possesses an amphiphilic structure with moderate lipophilicity. This property allows it to readily partition from the aqueous extracellular space into the lipid bilayer of the airway smooth muscle cell membrane[4][7].
Once within the membrane, formoterol molecules form a local depot or reservoir. From this lipid compartment, the drug can slowly and continuously "leach out" or diffuse back into the aqueous microenvironment surrounding the β2-AR, making it available for receptor binding and activation over an extended period[7]. This sustained availability of the agonist at the receptor site is the key to its 12-hour duration of action. This mechanism also explains the observed resistance of formoterol's relaxant effect to repeated washing in in-vitro muscle preparations[6].
Quantitative Data: Receptor Binding Kinetics
Formoterol exhibits high affinity and selectivity for the β2-AR. Binding studies have demonstrated that formoterol can induce a high-affinity state of the receptor, which contributes to its potent agonistic activity[8]. Its selectivity for the β2-AR over the β1-AR subtype minimizes potential cardiac side effects.
| Agonist | Receptor Subtype | Binding Affinity (pKi) | Receptor State | Reference |
| Formoterol | β2-AR | 8.2 ± 0.09 | High (pKh 9.6 ± 0.4) | [8] |
| β1-AR | 6.25 ± 0.06 | - | [8] | |
| Salmeterol (B1361061) | β2-AR | 8.3 ± 0.04 | High (pKh 10.4 ± 0.7) | [8] |
| β1-AR | 5.7 ± 0.04 | - | [8] | |
| Albuterol | β2-AR | 5.83 ± 0.06 | Low Affinity | [8] |
| β1-AR | 4.71 ± 0.16 | - | [8] |
Table 1: Comparative binding affinities of β2-agonists for human β1 and β2-adrenergic receptors. pKi is the negative logarithm of the inhibition constant, indicating binding affinity. pKh indicates the high-affinity binding state.
Experimental Protocols and Evidence
The molecular basis for formoterol's duration of action is supported by several key experimental findings.
Washout Resistance Studies
These experiments provide functional evidence for the retention of formoterol in airway tissues.
-
Objective: To determine if the relaxant effect of a β2-agonist persists after its removal from the extracellular medium.
-
Methodology:
-
Isolated airway smooth muscle tissues (e.g., guinea pig trachea or human bronchus) are mounted in an organ bath.
-
The tissue is contracted with a spasmogen (e.g., histamine (B1213489) or methacholine).
-
Formoterol is added to the bath, and the degree of muscle relaxation is measured.
-
The tissue is then subjected to repeated washing cycles to remove the free drug from the bath.
-
The persistence of the relaxant effect is monitored over time.
-
-
Results for Formoterol: Formoterol demonstrates significant resistance to washout, with the relaxant effect persisting for many hours despite repeated washing[6]. This supports the hypothesis that the drug is retained within the tissue, likely in the lipid membrane, from where it continues to activate the receptors.
Radioligand Binding Assays
These assays are used to quantify the binding affinity of a ligand (like formoterol) to its receptor.
-
Objective: To determine the inhibition constant (Ki) of formoterol for the β2-AR.
-
Methodology (Competitive Binding):
-
Prepare membranes from cells expressing a high density of β2-AR (e.g., rat lung membranes)[9].
-
Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol).
-
Add increasing concentrations of unlabeled formoterol to the incubation mixture. Formoterol will compete with the radioligand for binding to the β2-AR.
-
After reaching equilibrium, separate the membrane-bound radioactivity from the free radioactivity by rapid filtration.
-
Measure the bound radioactivity using a gamma counter.
-
The data are used to generate a competition curve, from which the IC50 (concentration of formoterol that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Results for Formoterol: These assays confirm the high affinity of formoterol for the β2-AR, as shown in Table 1[8].
Molecular Dynamics Simulations
Computational studies have provided further insight into how different β2-agonists interact with the cell membrane and the receptor.
-
Objective: To model the behavior of formoterol within a lipid bilayer and its approach to the β2-AR binding site.
-
Methodology: Molecular dynamics (MD) simulations use classical mechanics to model the atomic-level movements of the drug, lipid molecules, and receptor over time.
-
Key Findings: These simulations support the depot hypothesis by showing that formoterol has favorable energy profiles for partitioning into and residing within the membrane[4]. Interestingly, these studies also highlight differences between formoterol and salmeterol. While both are lipophilic, simulations suggest formoterol primarily accesses the receptor's binding pocket from the aqueous phase, consistent with its rapid onset of action[10]. In contrast, salmeterol is proposed to access the binding site via a lateral path from within the membrane bilayer[4][10].
Conclusion
The long duration of action of this compound (formoterol) is a multifactorial phenomenon rooted in its unique physicochemical properties. The core molecular basis is the "lipid depot" hypothesis , whereby formoterol's moderate lipophilicity allows it to accumulate in the cell membrane, creating a reservoir from which it slowly partitions to continuously activate the β2-adrenergic receptor. This sustained receptor stimulation is further supported by formoterol's high binding affinity . This combination of pharmacokinetic behavior at the cellular level and potent pharmacodynamic interaction with the receptor provides a robust explanation for its 12-hour therapeutic window, distinguishing it from short-acting agonists and providing a key advantage in the long-term management of obstructive airway diseases.
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2-Adrenergic Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Foradil's (Formoterol) Impact on Mast Cell Inflammatory Mediator Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foradil, with its active ingredient formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) primarily utilized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-documented impact on airway smooth muscle, formoterol exhibits significant anti-inflammatory properties by stabilizing mast cells and inhibiting the release of a cascade of inflammatory mediators. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying formoterol's effects on mast cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The evidence presented underscores formoterol's dual therapeutic action, offering both symptomatic relief and a degree of inflammatory control.
Core Mechanism of Action: β2-Adrenoceptor Agonism and cAMP Elevation
Formoterol exerts its mast cell-stabilizing effects through its action as a potent and full agonist at the β2-adrenoceptors expressed on the mast cell surface.[1] The binding of formoterol to these receptors initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation of intracellular cAMP levels is the critical event that leads to the inhibition of mast cell degranulation and the release of pre-formed and newly synthesized inflammatory mediators.[1]
Signaling Pathway of Formoterol in Mast Cells
Caption: Formoterol's signaling cascade in mast cells.
Quantitative Analysis of this compound's Inhibitory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of formoterol on the release of key inflammatory mediators from mast cells.
Table 1: Inhibition of Histamine (B1213489) Release from Human Lung Mast Cells
| Agonist | Concentration Range (M) | IC50 (M) | Maximum Inhibition (%) | Potency Relative to Isoprenaline | Reference |
| Formoterol | 10⁻¹⁰ - 10⁻⁶ | 2 x 10⁻¹¹ | Full Agonist | ~10-fold more potent | [1][2] |
| Salbutamol (B1663637) | - | 8.5 x 10⁻⁹ | - | - | [2] |
Table 2: Effect on Prostaglandin D2 (PGD2) and Cysteinyl Leukotriene (cys-LT) Generation in Human Lung Mast Cells
| Mediator | Formoterol Concentration | % Inhibition | Notes | Reference |
| PGD2 | Not specified | Effective inhibitor | Formoterol was an effective inhibitor of IgE-dependent PGD2 generation. | [3] |
| cys-LTs | Not specified | Effective inhibitor | Formoterol was an effective inhibitor of IgE-dependent cys-LT generation. | [3] |
Note: One study reported that the (S,S)-enantiomer of formoterol enhanced the production of IL-4, histamine, and PGD2 in murine and human mast cells, which contrasts with the inhibitory effects of racemic formoterol.[4]
Table 3: Impact on Intracellular cAMP Levels in Human Lung Mast Cells
| Agonist (Concentration) | % Increase in cAMP over Basal | P-value | Reference |
| Formoterol (10⁻⁵ M) | 321 ± 89 | <0.05 | [1] |
| Isoprenaline (10⁻⁵ M) | 361 ± 90 | <0.05 | [1] |
| Salmeterol (B1361061) (10⁻⁵ M) | 64 ± 24 | >0.05 | [1] |
Detailed Experimental Protocols
This section outlines a generalized protocol for investigating the effects of formoterol on IgE-mediated inflammatory mediator release from human lung mast cells, synthesized from established methodologies.
Isolation and Culture of Human Lung Mast Cells
-
Tissue Acquisition: Obtain macroscopically normal human lung tissue from patients undergoing thoracic surgery, with appropriate ethical approval and patient consent.
-
Tissue Dissociation: Mince the lung parenchyma into small fragments and subject it to enzymatic digestion using a cocktail of enzymes such as collagenase, elastase, and hyaluronidase.
-
Cell Purification: Purify the dispersed lung cells by density gradient centrifugation over a Percoll gradient.
-
Mast Cell Enrichment: Further enrich the mast cell population using immunomagnetic selection for c-kit (CD117) positive cells or by fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the purified mast cells in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and stem cell factor (SCF) to maintain viability and phenotype.
IgE-Dependent Mast Cell Activation and Mediator Release Assay
-
Sensitization: Sensitize the cultured human lung mast cells overnight with human IgE at an optimal concentration (e.g., 1 µg/mL).
-
Washing: Wash the cells to remove unbound IgE.
-
Pre-incubation with Formoterol: Pre-incubate the sensitized mast cells with varying concentrations of formoterol or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Activation: Trigger mast cell degranulation by adding an anti-IgE antibody.
-
Termination of Reaction: Stop the reaction by placing the cells on ice and centrifuging to pellet the cells.
-
Mediator Quantification: Collect the supernatant and quantify the released mediators.
-
Histamine: Measured by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Prostaglandin D2: Measured by ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Cysteinyl Leukotrienes: Measured by ELISA.
-
Cytokines (e.g., TNF-α, IL-4, IL-5, IL-13): Measured by ELISA or multiplex bead array assays.
-
Experimental Workflow for Assessing this compound's Effect on Mast Cell Mediator Release
Caption: A typical experimental workflow for evaluating this compound's effects.
Discussion and Future Directions
The available data robustly demonstrate that formoterol, through its action as a β2-adrenoceptor agonist, effectively inhibits the release of key inflammatory mediators from human lung mast cells. This mast cell stabilizing property is a significant component of its therapeutic effect in asthma, complementing its primary role as a bronchodilator. The potency of formoterol in inhibiting histamine release is notably high, with an IC50 in the picomolar range.[2]
While the inhibitory effects on histamine and PGD2 are well-characterized, further research is warranted to quantify the impact of formoterol on a broader array of mast cell-derived mediators, particularly cysteinyl leukotrienes and a range of pro-inflammatory and T2-polarizing cytokines (e.g., IL-4, IL-5, IL-13). Understanding the full spectrum of formoterol's anti-inflammatory actions will provide a more complete picture of its clinical benefits.
Furthermore, the contrasting findings regarding the effects of formoterol enantiomers highlight the importance of stereospecificity in its pharmacological actions and suggest that the (R,R)-enantiomer is primarily responsible for the mast cell-stabilizing effects.[4]
References
- 1. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic activity of formoterol, a new beta-adrenoceptor stimulant, and salbutamol in human leukocytes and human lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The long-acting β-adrenoceptor agonist, indacaterol, inhibits IgE-dependent responses of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gene Expression Changes in Response to Formoterol Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular responses to formoterol (B127741), a widely used long-acting β2-adrenoceptor agonist (LABA). By elucidating the signaling pathways and resultant gene expression changes, this document aims to equip researchers and drug development professionals with a deeper understanding of formoterol's mechanism of action, its interaction with other therapeutics, and the experimental methodologies used to investigate these effects.
Introduction
Formoterol is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic effect, bronchodilation, is achieved through the relaxation of airway smooth muscle.[1][2] Beyond this immediate physiological response, formoterol also induces significant changes in gene expression in various cell types, including bronchial epithelial and smooth muscle cells.[3][4] These genomic effects can influence inflammatory processes, cellular proliferation, and the efficacy of concomitant therapies like inhaled corticosteroids (ICS).[5][6] Understanding the landscape of these gene expression changes is crucial for optimizing therapeutic strategies and identifying novel drug targets.
Signaling Pathways Activated by Formoterol
Formoterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7] This interaction triggers a cascade of intracellular events that ultimately modulate gene transcription. The primary signaling pathway involves the activation of Protein Kinase A (PKA), while interactions with the glucocorticoid receptor (GR) pathway are also of significant therapeutic relevance.
The predominant mechanism by which formoterol alters gene expression is through the canonical β2-adrenergic receptor pathway.[1][3] Upon binding of formoterol, the receptor couples to a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP leads to the activation of PKA.[7] Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[9] Studies in human bronchial epithelial cells have demonstrated that the genomic effects of formoterol are largely mediated by PKA, with the cooperation of its α and β catalytic subunits.[3] In contrast, the role of β-arrestin-2 in mediating formoterol-induced gene expression changes in these cells appears to be minimal.[3]
Formoterol exhibits a clinically significant synergistic interaction with inhaled corticosteroids (ICS).[5] LABAs like formoterol can enhance the GR-mediated transcription of genes.[5] Glucocorticoids, such as budesonide (B1683875), bind to the cytosolic GR, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes like Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ).[10][11] Formoterol can augment this process, leading to a supra-additive induction of many mRNAs.[4] This enhancement is particularly important for the expression of genes with anti-inflammatory potential.[12] Conversely, glucocorticoids can repress the expression of some pro-inflammatory genes that are induced by formoterol alone.[4][6] This bidirectional interaction provides a molecular basis for the enhanced clinical efficacy of ICS/LABA combination therapy.[6]
Quantitative Overview of Gene Expression Changes
Transcriptomic studies using RNA-sequencing and microarrays have revealed that formoterol treatment leads to widespread changes in gene expression. The number of affected genes and the direction of regulation (upregulation or downregulation) can vary depending on the cell type, experimental conditions, and the presence of other stimuli.
| Cell Type | Treatment Conditions | Number of Differentially Expressed Genes (DEGs) | Key Findings | Reference |
| Human Bronchial Epithelial Cells (HBEC) | Formoterol + TNFα | 1480 unique gene expression changes | Formoterol modulates TNFα-induced inflammatory and proliferative genes. | [3] |
| BEAS-2B (Human Bronchial Epithelial Cell Line) | Formoterol alone | 267 DEGs (212 induced, 55 repressed) | Dominated by rapidly upregulated transcripts (1-2 hours). | [4][6] |
| BEAS-2B | Budesonide + Formoterol | 1186 DEGs (609 induced, 577 repressed) | ~1/3 of DEGs were not significantly regulated by either drug alone, indicating synergistic effects. | [4][6] |
| Human Airway Smooth Muscle Cells (ASMC) | Formoterol alone | Inhibition of HYAL-1 gene expression in asthmatic cells | Formoterol did not affect HYAL-1 expression in non-asthmatic cells. | [13] |
| Human Airway Smooth Muscle Cells (ASMC) | Budesonide + Formoterol | Additive inhibitory effect on HYAL-1 gene expression | 30% inhibition in non-asthmatic cells and 50% in asthmatic cells. | [13] |
Experimental Protocols
The investigation of formoterol-induced gene expression changes employs a range of molecular and cellular biology techniques. Below are summarized methodologies based on published studies.
-
Cell Lines:
-
BEAS-2B: An adenovirus-transformed human bronchial epithelial cell line, commonly used as a model for the airway epithelium.[4]
-
Primary Human Bronchial Epithelial Cells (pHBECs): Isolated from donor lungs, these cells provide a more physiologically relevant model.[3][4]
-
Human Airway Smooth Muscle Cells (HASMCs): Primary cells used to study the effects of formoterol on airway structural cells.[13]
-
-
Culture Conditions: Cells are typically cultured in appropriate media and conditions until they reach a desired confluency (e.g., 80-90%) before treatment.[14]
-
Treatment Protocol:
-
Cells are often serum-starved for a period (e.g., 24 hours) to synchronize them and reduce baseline signaling activity.
-
Formoterol is prepared in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired final concentration in culture medium.[7] A common concentration for in vitro studies is 1 nM.[15]
-
For interaction studies, cells are co-treated with formoterol and other agents such as budesonide (a glucocorticoid) or TNFα (a pro-inflammatory cytokine).[3][4]
-
Cells are incubated for various time points (e.g., 1, 2, 6, 18 hours) to capture both early and late transcriptional responses.[4][15]
-
A typical workflow for analyzing gene expression changes following formoterol treatment is outlined below.
-
RNA Extraction and Quality Control: Total RNA is isolated from treated and control cells using standard methods (e.g., TRIzol reagent, column-based kits). The quality and integrity of the RNA are assessed using spectrophotometry and capillary electrophoresis.
-
RNA-Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, unbiased view of the transcriptome. Libraries are prepared from the RNA and sequenced. The resulting data is then aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by formoterol treatment.[3]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from RNA-seq or to quantify the expression of specific target genes.[15] Gene expression levels are typically normalized to a stably expressed housekeeping gene.
-
Western Blotting: This method is used to assess the protein levels and phosphorylation status of key signaling molecules (e.g., CREB, GR).[8][10]
-
Pharmacological Inhibitors: To elucidate the role of specific pathways, cells can be pre-treated with inhibitors before formoterol stimulation. For example, a PKA inhibitor can be used to confirm the involvement of PKA in the observed gene expression changes.[3]
-
Gene Silencing/Editing: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout can be employed to deplete specific proteins (e.g., PKA catalytic subunits, β-arrestin-2) and determine their necessity for formoterol's genomic effects.[3]
-
Reporter Assays: Luciferase reporter assays containing specific response elements (e.g., GREs) are used to measure the transcriptional activity of pathways in response to treatment.[5]
Conclusion
Formoterol induces a complex and dynamic program of gene expression changes, primarily through the PKA-CREB signaling axis. Its synergistic interaction with glucocorticoids, leading to enhanced anti-inflammatory gene expression, is a key component of its therapeutic efficacy in combination therapies. The methodologies outlined in this guide provide a framework for the continued investigation of formoterol's genomic effects, which will be instrumental in the development of more personalized and effective treatments for respiratory diseases.
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Acting β2-Adrenoceptor Agonists Enhance Glucocorticoid Receptor (GR)–Mediated Transcription by Gene-Specific Mechanisms Rather Than Generic Effects via GR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Expression of CREB-binding protein and peroxisome proliferator-activated receptor gamma during formoterol or formoterol and corticosteroid therapy of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formoterol counteracts the inhibitory effect of cigarette smoke on glucocorticoid-induced leucine zipper (GILZ) transactivation in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corticosteroid-induced gene expression in allergen-challenged asthmatic subjects taking inhaled budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 4 inhibitors augment the ability of formoterol to enhance glucocorticoid-dependent gene transcription in human airway epithelial cells: a novel mechanism for the clinical efficacy of roflumilast in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Protocols for Determining the Efficacy of Foradil® (Formoterol)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Foradil, with the active ingredient formoterol (B127741), is a long-acting beta-2 adrenergic receptor (β2AR) agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its efficacy stems from its ability to bind to and activate β2ARs on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
This document provides detailed protocols for key in vitro assays to quantify the efficacy of this compound. These assays are essential for preclinical drug development, mechanism of action studies, and quality control. The primary mechanism of action involves the Gs protein-coupled receptor pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, the core assays focus on measuring cAMP levels and downstream transcriptional activation.
The provided protocols include:
-
Receptor Binding Assays: To determine the affinity of formoterol for the β2-adrenergic receptor.
-
cAMP Accumulation Assays: To quantify the functional consequence of receptor activation.
-
CRE-Luciferase Reporter Gene Assays: To measure the downstream transcriptional activation resulting from the cAMP signaling pathway.
-
Functional Assays in Human Airway Smooth Muscle Cells: To assess the physiological response of bronchodilation in a relevant cell type.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the general workflow of the experimental protocols described.
Establishing a Formoterol Dose-Response Curve in Airway Smooth Muscle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a dose-response curve for the long-acting β2-adrenergic agonist, formoterol (B127741), in isolated airway smooth muscle preparations. This information is critical for researchers investigating respiratory pharmacology, developing novel bronchodilators, and characterizing the mechanisms of airway smooth muscle relaxation.
Introduction
Formoterol is a potent and selective β2-adrenoceptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation. Characterizing the dose-response relationship of formoterol is a fundamental step in preclinical drug development and mechanistic studies. This document outlines the key experimental protocols, data presentation, and underlying signaling pathways involved in this process.
Signaling Pathway of Formoterol in Airway Smooth Muscle
Formoterol exerts its relaxant effect by activating β2-adrenergic receptors on airway smooth muscle cells. This initiates a well-defined signaling cascade, leading to a decrease in intracellular calcium and ultimately, muscle relaxation.
The binding of formoterol to the β2-adrenoceptor, a G-protein-coupled receptor, stimulates the associated Gs protein.[3][4] This activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to smooth muscle relaxation through mechanisms that include the sequestration of intracellular Ca2+ and a decrease in the sensitivity of the contractile apparatus to Ca2+.[4][5]
Experimental Protocols
The following protocols describe the essential steps for establishing a formoterol dose-response curve using isolated airway smooth muscle tissue in an organ bath setup. Guinea pig trachea is a commonly used model, though human bronchial tissue can also be utilized when available.[2][6][7]
Tissue Preparation: Isolated Guinea Pig Trachea
-
Euthanasia and Dissection: Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) following approved animal care and use protocols. Immediately dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution (see Table 1 for composition).
-
Cleaning and Sectioning: Carefully remove adhering connective tissue and fat from the trachea. Cut the trachea into 2-3 mm wide rings. For some experiments, the epithelium may be removed by gently rubbing the luminal surface with a small cotton swab.[2]
-
Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.[8]
Organ Bath Setup and Equilibration
-
Environment: Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[8]
-
Tensioning: Apply an initial resting tension of 1 g to each tracheal ring and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[9]
Experimental Workflow for Dose-Response Curve Generation
-
Pre-contraction: To study the relaxant effects of formoterol, the tracheal rings must first be contracted. Induce a stable, submaximal contraction using a contractile agonist. Common choices include:
-
Cumulative Addition of Formoterol: Once a stable contractile plateau is reached, add formoterol to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Allow the tissue to reach a stable relaxation at each concentration before adding the next.
-
Data Acquisition: Continuously record the isometric tension throughout the experiment using a data acquisition system.
References
- 1. Relaxation kinetics of formoterol and salmeterol in the guinea pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 8. scireq.com [scireq.com]
- 9. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Foradil (Formoterol Fumarate) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foradil, with the active ingredient formoterol (B127741) fumarate (B1241708), is a potent and long-acting selective β2-adrenergic receptor agonist.[1] It is widely utilized in respiratory research to study its effects on airway smooth muscle relaxation and inflammation.[2][3] In recent years, its application in cell culture experiments has expanded to investigate its role in various cellular processes, including mitochondrial biogenesis, oxidative stress, and cancer cell signaling.[4][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in treating cultured cells, along with an overview of its primary signaling pathway.
Quantitative Data Summary
For consistent and reproducible experimental outcomes, accurate preparation of this compound solutions is paramount. The following table summarizes key quantitative data for formoterol fumarate.
| Property | Value | Source |
| Molecular Weight | 460.48 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (124.24 mM) | [7] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [7] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | Based on solubility data |
| Typical Cell Culture Working Concentrations | 10 nM - 10 µM (e.g., 10⁻⁸ M for A549 cells, 30 nM for podocytes) | [1][5] |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
Formoterol fumarate dihydrate (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of formoterol fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.605 mg of formoterol fumarate (Molecular Weight: 460.48 g/mol ).
-
Dissolution: Add the weighed formoterol fumarate to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.605 mg).
-
Mixing: Vortex the solution until the formoterol fumarate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.[2]
Treatment of Cultured Cells with this compound
Materials:
-
Prepared 10 mM this compound stock solution
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates or flasks
-
Sterile pipette tips
Protocol:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and grow according to the specific cell line protocol.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare a series of dilutions of the stock solution in fresh, serum-free, or serum-containing cell culture medium to achieve the desired final working concentrations. Note: To minimize DMSO concentration in the final culture medium (typically ≤ 0.1%), perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Ensure a control group of cells is treated with medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[4]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis, protein analysis, or functional assays.
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the experimental process and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental Workflow for this compound Application.
Caption: this compound Signaling Pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Foradil (Formoterol) in Murine Models of Allergic Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Murine models are invaluable tools for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. Foradil (formoterol), a long-acting β2-adrenergic receptor agonist (LABA), is a potent bronchodilator used in the clinical management of asthma. These application notes provide detailed protocols for utilizing formoterol (B127741) in established murine models of allergic asthma, along with data presentation and visualization of key pathways and workflows.
Signaling Pathway of Formoterol
Formoterol primarily exerts its therapeutic effect through the activation of β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
Application Notes and Protocols for Beta-2 Adrenergic Receptor Internalization Assay Following Formoterol Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-2 adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation in the airways and regulation of cardiac function.[1][2] Upon stimulation by agonists such as the long-acting β2-agonist (LABA) formoterol (B127741), the receptor activates intracellular signaling cascades.[3][4] However, prolonged or repeated agonist exposure leads to a process of desensitization, which involves the uncoupling of the receptor from its G protein and its subsequent removal from the cell surface via internalization or endocytosis.[5][6][7] This internalization is a critical regulatory mechanism that modulates the cellular response to agonists and is a key area of investigation in drug development.[8][9]
Formoterol is known to induce the internalization of the β2AR.[8][10][11] The process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[5][6][9] Following agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then serves as a docking site for β-arrestins.[6][7] β-arrestin binding not only sterically hinders further G protein activation but also targets the receptor to clathrin-coated pits for endocytosis.[1][7][12] Understanding the kinetics and extent of formoterol-induced β2AR internalization is vital for characterizing its pharmacological profile and for the development of novel therapeutics with desired signaling properties.
These application notes provide a detailed protocol for a common and robust method to quantify β2AR internalization: an enzyme-linked immunosorbent assay (ELISA)-based approach using an N-terminally epitope-tagged β2AR.
Signaling Pathway and Experimental Workflow
The binding of formoterol to the β2AR initiates a series of events leading to receptor internalization. This process is a key negative feedback mechanism to attenuate signaling. The general workflow for quantifying this process involves stimulating cells expressing epitope-tagged β2AR with formoterol, followed by the specific detection of receptors remaining on the cell surface.
Formoterol-Induced β2AR Internalization Pathway
Caption: Formoterol-induced β2AR internalization pathway.
Experimental Workflow for ELISA-Based Internalization Assay
Caption: Workflow for quantifying β2AR internalization by ELISA.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing an N-terminally FLAG- or HA-tagged human β2AR are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Seeding: Seed the cells in a 96-well, clear-bottom, tissue culture-treated plate at a density that will result in a confluent monolayer on the day of the experiment.
β2AR Internalization Assay (ELISA-based)
This protocol is adapted from methods described for quantifying cell surface receptors.[10]
-
Starvation: On the day of the experiment, gently wash the confluent cell monolayer twice with pre-warmed serum-free DMEM. Then, incubate the cells in serum-free DMEM for 1-2 hours at 37°C to minimize basal receptor internalization.
-
Stimulation: Prepare a stock solution of formoterol fumarate (B1241708) in water or DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., for a dose-response curve: 10⁻¹² M to 10⁻⁶ M; for a time-course: a saturating concentration such as 1 µM).
-
Remove the starvation medium and add the formoterol-containing medium to the cells. For a time-course experiment, incubate for various durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. For a dose-response experiment, incubate for a fixed time (e.g., 30 minutes) at 37°C. Include a vehicle control (medium without formoterol).
-
Fixation: To stop the internalization process, remove the stimulation medium and gently wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Fix the cells by adding 0.5% glutaraldehyde (B144438) in PBS and incubating for 15 minutes at room temperature.[10]
-
Blocking: Wash the fixed cells twice with PBS. Block non-specific binding sites by adding 5% Normal Goat Serum (NGS) in PBS and incubating for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Wash the cells twice with PBS. Add the primary antibody (e.g., anti-FLAG or anti-HA monoclonal antibody) diluted in PBS with 1% NGS. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in PBS with 1% NGS. Incubate for 1 hour at room temperature, protected from light.
-
Detection: Wash the cells five times with PBS. Add a colorimetric HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate at room temperature until sufficient color development is observed.
-
Measurement: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of wells that were not incubated with the primary antibody (secondary antibody only control).
-
Calculation of Percent Internalization: The absorbance is proportional to the number of receptors on the cell surface. The percentage of internalization can be calculated using the following formula:
% Internalization = (1 - (Absorbance_stimulated / Absorbance_vehicle)) * 100
Data Presentation
The following tables provide examples of quantitative data that can be obtained from the described assays.
Table 1: Time-Course of Formoterol-Induced β2AR Internalization
| Time (minutes) | Mean Absorbance (450 nm) | Standard Deviation | % Internalization |
| 0 (Vehicle) | 1.254 | 0.087 | 0% |
| 5 | 1.016 | 0.065 | 19.0% |
| 15 | 0.778 | 0.051 | 37.9% |
| 30 | 0.591 | 0.043 | 52.9% |
| 60 | 0.552 | 0.048 | 56.0% |
Data represents the mean of triplicate wells stimulated with 1 µM formoterol.
Table 2: Dose-Response of Formoterol-Induced β2AR Internalization
| Formoterol Conc. (M) | Mean Absorbance (450 nm) | Standard Deviation | % Internalization |
| 0 (Vehicle) | 1.248 | 0.091 | 0% |
| 1.00E-12 | 1.231 | 0.085 | 1.4% |
| 1.00E-11 | 1.152 | 0.079 | 7.7% |
| 1.00E-10 | 0.988 | 0.066 | 20.8% |
| 1.00E-09 | 0.765 | 0.054 | 38.7% |
| 1.00E-08 | 0.612 | 0.049 | 51.0% |
| 1.00E-07 | 0.583 | 0.041 | 53.3% |
| 1.00E-06 | 0.579 | 0.045 | 53.6% |
Data represents the mean of triplicate wells stimulated for 30 minutes.
Alternative and Complementary Methods
While the ELISA-based assay is high-throughput and quantitative, other methods can provide complementary information:
-
Immunofluorescence Microscopy: Allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.[11]
-
Flow Cytometry: Provides a quantitative measure of cell surface receptor levels on a single-cell basis, offering population-level statistics.[13][14][15]
-
Radioligand Binding Assays: A classic method using hydrophilic radioligands to quantify surface receptors and hydrophobic radioligands for total receptor numbers.[16][17]
-
Fluorogen-Activating Protein (FAP) Technology: A live-cell imaging technique where a FAP-tagged receptor binds to a membrane-impermeant fluorogen, allowing for real-time quantification of surface receptors.[13][18]
The choice of method will depend on the specific research question, available equipment, and desired throughput.
References
- 1. beta2-Adrenergic Receptor (D6H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Beta2-adrenergic activation via administration of atenolol/formoterol combination increases contractility and coronary blood flow in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the β2-adrenoceptor by formoterol induces calcium-dependent exocytosis of synaptic vesicles at the neuromuscular junction in a sex-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Trafficking of β-Adrenergic Receptors: Implications in Intracellular Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and quantification of beta2AR internalization in living cells using FAP-based biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic evidence that β-arrestins are dispensable for the initiation of β2-adrenergic receptor signaling to ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Differential Signaling of the Endogenous Agonists at the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: The Use of Foradil (Formoterol) in Primary Human Bronchial Epithelial Cell Cultures
Introduction
Foradil, with the active ingredient formoterol (B127741) fumarate, is a long-acting β2-adrenergic receptor agonist (LABA) utilized clinically for its bronchodilatory effects in managing asthma and COPD.[1][2] In the context of cellular research, primary human bronchial epithelial (HBE) cells serve as a crucial in vitro model to investigate the molecular mechanisms underlying respiratory diseases and the effects of therapeutic agents. Formoterol's application in HBE cell cultures allows for the detailed study of its signaling pathways, anti-inflammatory and pro-inflammatory properties, and its interaction with other compounds.
Mechanism of Action
Formoterol is a selective β2-adrenergic receptor agonist.[3] Its primary mechanism of action in HBE cells involves binding to β2-adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the cellular response.[4] While this canonical Gs-cAMP-PKA pathway is central, formoterol also influences other signaling cascades, including the ERK1/2 and NF-κB pathways, which can lead to a range of effects on inflammation and gene expression.[5][6][7][8]
Key Applications in HBE Cell Research
-
Studying β2-Adrenergic Receptor Signaling: HBE cells provide a native system to dissect the signaling cascades initiated by formoterol, from cAMP production to downstream gene regulation.
-
Investigating Anti-inflammatory and Pro-inflammatory Effects: Formoterol exhibits a dual role in HBE cells. It can suppress the expression of certain chemokines like eotaxin-1 and TARC.[9][10] Conversely, it has also been shown to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[5][11][12]
-
Modeling Drug Interactions: HBE cell cultures are used to study the synergistic or additive effects of formoterol when combined with other drugs, such as inhaled corticosteroids (e.g., budesonide) or phosphodiesterase inhibitors.[13][14]
-
Gene Expression Analysis: Formoterol modulates the expression of a wide array of genes in HBE cells, particularly those induced by inflammatory stimuli like TNFα.[6][15][16]
Quantitative Data Summary
The effects of formoterol on primary HBE cells are dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Effects of Formoterol on Cytokine and Chemokine Release in HBE Cells
| Target Molecule | Stimulus | Formoterol Concentration | Effect | Reference |
| IL-6 | None / Organic Dust | 10⁻¹³ M - 10⁻⁶ M | Enhancement of release | [12] |
| IL-8 | None / Organic Dust | 10⁻¹³ M - 10⁻⁶ M | Enhancement of release | [12] |
| IL-6 | Poly I:C (viral mimic) | Starting at 0.01 nM | Attenuation (with budesonide) | [17] |
| IL-8 | Poly I:C (viral mimic) | Starting at 0.01 nM | Attenuation (with budesonide) | [17] |
| TARC (CCL17) | - | Physiologic concentrations | Significant suppression | [9][18] |
| Eotaxin-1 (CCL11) | IL-4 | 10⁻¹⁰ M - 10⁻⁷ M | Significant down-regulation | [10] |
| GM-CSF | TNF-α | Low concentrations | Increased budesonide (B1683875) suppression | [13] |
Table 2: Effects of Formoterol on Signaling Pathways in HBE Cells
| Pathway Component | Formoterol Concentration | Effect | Reference |
| Activated NF-κB | - | Significant decrease in epithelial expression | [7][8][19] |
| pSTAT-6 (nuclear) | 10⁻⁷ M | Suppression | [10] |
| ERK1/2 Phosphorylation | - | Can be induced or decreased depending on conditions | [5][20] |
Visualizing Molecular Pathways and Workflows
Figure 1: Canonical Gs-cAMP-PKA signaling pathway of this compound in HBE cells.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pro-inflammatory action of formoterol in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Suppressive effects of formoterol and salmeterol on eotaxin-1 in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Phosphodiesterase 4 inhibitors augment the ability of formoterol to enhance glucocorticoid-dependent gene transcription in human airway epithelial cells: a novel mechanism for the clinical efficacy of roflumilast in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells | Semantic Scholar [semanticscholar.org]
- 19. atsjournals.org [atsjournals.org]
- 20. β 2-Adrenoceptor Agonists Promote Extracellular Signal-Regulated Kinase 1/2 Dephosphorylation in Human Airway Epithelial Cells by Canonical, cAMP-Driven Signaling Independently of β-Arrestin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formoterol Treatment in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of formoterol (B127741) in rodent models. Formoterol, a long-acting β2-adrenergic receptor agonist, is primarily used clinically as a bronchodilator. However, its anabolic and anti-atrophic effects on skeletal muscle have made it a subject of extensive preclinical research for conditions such as muscle wasting and neuromuscular disorders.
Key Applications in Rodent Models:
-
Skeletal Muscle Hypertrophy: Investigation of formoterol's ability to increase muscle mass and fiber size.
-
Amelioration of Muscle Wasting (Cachexia): Studying the potential of formoterol to counteract muscle loss associated with chronic diseases like cancer.[1][2]
-
Improved Muscle Function in Dystrophic Models: Assessing the therapeutic potential of formoterol in models of muscular dystrophy.[3][4]
-
Respiratory Studies: Evaluating its efficacy as a bronchodilator in models of asthma and chronic obstructive pulmonary disease (COPD).[5][6][7]
-
Modulation of Signaling Pathways: Elucidating the molecular mechanisms underlying formoterol's effects on muscle and other tissues.[8][9]
Quantitative Data Summary
The following tables summarize common dosage ranges, administration routes, and treatment durations for formoterol in various rodent studies.
Table 1: Formoterol Dosage and Administration in Rat Studies
| Study Focus | Rat Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Skeletal Muscle Hypertrophy | Fischer 344 | 1 - 2000 µg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Dose-dependent increase in EDL and soleus muscle mass. | [10] |
| Cancer-Induced Cachexia | Yoshida AH-130 hepatoma-bearing | 0.3 mg/kg/day | Subcutaneous (s.c.) | 7 days | Reversed muscle wasting and improved physical performance. | [2] |
| Statin-Induced Myopathy | - | - | - | 3 months | Alleviated muscle injury and promoted regeneration. | [11] |
| Pharmacokinetics | - | 50 µg/kg | Oral | Single dose | Primarily absorbed from the small intestine. | [12] |
| Lung Inflammation | - | - | Intratracheal Superfusion | - | Positive interaction with beclomethasone (B1667900) in reducing bronchoconstriction. | [7] |
Table 2: Formoterol Dosage and Administration in Mouse Studies
| Study Focus | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Dystrophic Muscle Function | mdx and C57BL/10 | 25 µg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Increased muscle mass and force without increasing fatigue. | [3][4] |
| Volumetric Muscle Loss | C57BL/6J | 0.3 or 3 mg/kg/day | In Chow | 8 weeks | Mitigated loss in muscle mass and strength. | [13] |
| Doxorubicin-Induced Muscle Wasting | Balb/c | 1 mg/kg/day | Subcutaneous (s.c.) | - | Protected against loss of body weight, muscle mass, and grip force. | [8] |
| Severe Asthma | BALB/c | 0.1, 0.5, or 1 mg/kg | Nebulization | Single or repeated doses | Effective bronchodilator. | [5] |
| COPD | - | 0.32 mg/kg | - | 56 days | Inhibited weight loss and improved COPD assessment scores. | [6] |
| Allergic Lung Inflammation | - | 1, 5, and 15 µg/kg | Intranasal | - | Synergistic effect with mometasone (B142194) in inhibiting allergen-induced responses. | [14] |
Detailed Experimental Protocols
Protocol 1: Induction of Skeletal Muscle Hypertrophy in Rats
This protocol is based on studies investigating the anabolic effects of formoterol on skeletal muscle.[10]
1. Animal Model:
-
Species: Rat
-
Strain: Fischer 344
-
Age: 3 months
-
Sex: Male
2. Materials:
-
Formoterol fumarate (B1241708)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
3. Formoterol Preparation:
-
Dissolve formoterol fumarate in sterile saline to achieve the desired final concentrations for injection. For a dose-response study, a range of concentrations will be needed.
4. Administration Procedure:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: Ranging from 1 to 2000 µg/kg body weight.
-
Frequency: Once daily.
-
Duration: 4 weeks.
-
Control Group: Administer an equivalent volume of sterile saline.
5. Outcome Measures:
-
At the end of the treatment period, euthanize the animals.
-
Excise and weigh skeletal muscles (e.g., extensor digitorum longus (EDL), soleus) and the heart.
-
Normalize muscle and heart weight to body mass.
-
Perform histological analysis to measure muscle fiber cross-sectional area.
Protocol 2: Amelioration of Cancer-Induced Muscle Wasting in Rats
This protocol is adapted from studies evaluating formoterol's anti-cachectic properties.[2]
1. Animal Model:
-
Species: Rat
-
Model: Yoshida AH-130 ascites hepatoma tumor-bearing rats.
2. Materials:
-
Formoterol fumarate
-
Physiological saline solution
-
Yoshida AH-130 hepatoma cells
-
Syringes and needles for subcutaneous injection and tumor cell inoculation.
3. Experimental Groups:
-
Control (non-tumor bearing, saline treated)
-
Control + Formoterol
-
Tumor-bearing + Saline
-
Tumor-bearing + Formoterol
4. Procedure:
-
Tumor Inoculation: Induce cachexia by intraperitoneal inoculation of 10^8 Yoshida ascites AH-130 hepatoma cells.
-
Formoterol Preparation: Dissolve formoterol in physiological saline.
-
Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Dosage: 0.3 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: 7 days, starting after tumor inoculation.
-
5. Outcome Measures:
-
Monitor body weight daily.
-
Measure total physical activity.
-
Assess muscle function (e.g., grip force).
-
At the end of the study, excise and weigh skeletal muscles (e.g., gastrocnemius, tibialis, EDL) and the heart.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Formoterol in Skeletal Muscle
Formoterol, as a β2-adrenoceptor agonist, primarily activates the Gs-cAMP-PKA signaling pathway. This activation is known to have anabolic effects by stimulating protein synthesis and anti-catabolic effects by inhibiting protein degradation pathways. Some studies also suggest a role for Gi-mediated signaling.[10] In the context of muscle wasting, formoterol has been shown to regulate the Akt/FoxO3a signaling pathway, which plays a crucial role in the regulation of ubiquitin-proteasome system-mediated protein degradation.[8][9]
General Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of formoterol in rodents.
References
- 1. Effects of the beta2 agonist formoterol on atrophy signaling, autophagy, and muscle phenotype in respiratory and limb muscles of rats with cancer-induced cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Low dose formoterol administration improves muscle function in dystrophic mdx mice without increasing fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formoterol and beclomethasone dipropionate interact positively in antagonising bronchoconstriction and inflammation in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formoterol reduces muscle wasting in mice undergoing doxorubicin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic administration of β2-adrenoceptor agonists, formoterol and salmeterol, elicit skeletal muscle hypertrophy in rats at micromolar doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Exploring skeletal muscle tolerance and whole‐body metabolic effects of FDA‐approved drugs in a volumetric muscle loss model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Intracellular cAMP Levels Post-Foradil (Formoterol) Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foradil, with the active ingredient formoterol, is a long-acting beta-2 adrenergic agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the stimulation of beta-2 adrenergic receptors (β2AR), which are Gs-protein coupled receptors (GPCRs) located on the smooth muscle cells of the bronchial tubes.[1][3] Activation of these receptors initiates a signaling cascade that leads to a significant increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[4][5]
Measuring the intracellular levels of cAMP following stimulation with this compound is crucial for characterizing its pharmacological activity, screening new drug candidates, and understanding the molecular mechanisms of β2AR signaling. These application notes provide an overview of common methods and detailed protocols for quantifying intracellular cAMP levels.
This compound (Formoterol) Signaling Pathway
This compound binds to the β2AR, triggering a conformational change that activates the associated Gs protein.[4] The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[1][4] The resulting increase in intracellular cAMP is the central event leading to the drug's therapeutic effects.
Overview of cAMP Measurement Methods
Several robust methods are commercially available to quantify intracellular cAMP levels.[6][7] The most common are competitive immunoassays that differ by their detection technology.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays, such as the LANCE® Ultra cAMP kit (PerkinElmer) and HTRF® cAMP assays (Cisbio), are based on the competition between endogenous cAMP and a labeled cAMP tracer (e.g., linked to a europium donor) for binding to a specific anti-cAMP antibody labeled with an acceptor dye.[8][9][10] An increase in cellular cAMP disrupts the FRET between the donor and acceptor, leading to a decrease in the specific signal.[10]
-
Bioluminescence-Based Assays: The cAMP-Glo™ Assay (Promega) is a homogeneous, bioluminescent assay.[11][12] It is based on the principle that cAMP stimulates the activity of PKA, leading to the depletion of ATP.[13] A subsequent luciferase reaction measures the remaining ATP, where the luminescent signal is inversely proportional to the cAMP concentration.[13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): These kits utilize a competitive immunoassay format on a microplate.[14] Cellular cAMP competes with a fixed amount of enzyme-labeled (e.g., HRP) cAMP for binding sites on an anti-cAMP antibody. After a wash step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of cAMP in the sample.[14]
Data Presentation
The following table provides an illustrative example of the expected dose-dependent increase in intracellular cAMP concentration in Human Airway Smooth Muscle (HASM) cells following a 15-minute stimulation with this compound.[4] Values are representative and can vary based on cell type, passage number, and specific assay conditions.
| This compound Concentration | Mean Intracellular cAMP (pmol/mg protein) | Fold Increase Over Basal |
| 0 nM (Basal) | 15.2 | 1.0 |
| 0.1 nM | 45.6 | 3.0 |
| 1 nM | 152.0 | 10.0 |
| 10 nM | 486.4 | 32.0 |
| 100 nM | 912.0 | 60.0 |
| 1 µM | 1140.0 | 75.0 |
Note: Data are hypothetical examples derived from typical dose-response relationships described in the literature. Actual results should be determined experimentally.[4][15]
Experimental Protocols
A generalized workflow for measuring cAMP levels after this compound stimulation is outlined below. It involves cell plating, compound stimulation, cell lysis to release cAMP, and subsequent detection using a specific assay chemistry.
Protocol 1: TR-FRET Method (Based on LANCE® Ultra cAMP Kit)
This protocol is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.[8]
References
- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serum cAMP levels are increased in patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. bioline.ru [bioline.ru]
- 11. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 12. cAMP-Glo™ Assay Protocol [promega.com]
- 13. cAMP-Glo™ Assay [promega.sg]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Foradil (Formoterol) in Isolated Organ Bath Experiments with Tracheal Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Foradil (formoterol), a long-acting beta-2 adrenergic agonist (LABA), in isolated organ bath experiments utilizing tracheal rings. This ex vivo model is crucial for characterizing the pharmacological properties of bronchodilators, including potency, efficacy, onset, and duration of action.
Introduction
This compound's active ingredient, formoterol (B127741), is a potent and selective β2-adrenoceptor agonist used clinically to manage asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[1] Isolated organ bath experiments with tracheal rings offer a controlled environment to directly measure the effects of formoterol on airway smooth muscle contractility.
Key Pharmacological Parameters
The following table summarizes key quantitative data for formoterol obtained from in vitro studies on airway smooth muscle. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Species | Pre-contraction Agent | Value | Reference |
| EC50 | Guinea Pig | Carbachol (B1668302) (0.1 µM) | ~1 nM | [2] |
| EC50 | Guinea Pig | Methacholine | pEC50: 5.4 ± 0.3 | [3] |
| EC50 | Human | Carbachol (10 µM) | ~1 nM | [2] |
| pD2 (-log EC50) | Guinea Pig | Carbachol | Not specified | [4] |
| Intrinsic Activity (IA) | Guinea Pig | Carbachol (6 µM) | 0.8 (relative to isoprenaline) | [5] |
| Onset of Action | Human (in vivo) | - | < 5 minutes | |
| Duration of Action | Human (in vivo) | - | Up to 12 hours | [6][7][8] |
Note: EC50 (half maximal effective concentration) and pD2 (-log EC50) are measures of potency. Intrinsic activity (or Emax) reflects the maximum effect of the drug. These values can vary depending on the experimental conditions, such as the specific contractile agent used and its concentration.
Experimental Protocols
Materials and Reagents
-
Animals: Male Hartley guinea pigs are commonly used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Gases: Carbogen (B8564812) (95% O2, 5% CO2).
-
Drugs:
-
Formoterol fumarate (B1241708) dihydrate (this compound)
-
Contractile agents: Carbachol, Histamine (B1213489), or Methacholine.
-
Stock solutions should be prepared in appropriate solvents (e.g., distilled water or DMSO) and diluted in PSS for experiments.
-
-
Equipment:
-
Isolated organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system
-
Water bath for temperature control
-
Dissection microscope and tools
-
Tracheal Ring Preparation
-
Humanely euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the trachea and place it in cold, carbogen-gassed PSS.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the trachea into rings of 2-3 mm in width.
-
Suspend the tracheal rings between two stainless steel hooks in the organ bath chambers filled with PSS.
Experimental Setup and Equilibration
-
Maintain the organ bath at 37°C and continuously bubble with carbogen to maintain a pH of 7.4.
-
Apply an optimal resting tension to the tracheal rings. For guinea pig trachea, this is typically 1.0-1.5 grams.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh PSS every 15-20 minutes.
Generating a Concentration-Response Curve to Formoterol
-
Pre-contraction: After equilibration, induce a stable, submaximal contraction of the tracheal rings. This is typically achieved using a contractile agent like carbachol (e.g., 0.1 µM to 1 µM) or histamine (e.g., 1 µM).[2] The contraction should reach a stable plateau before adding formoterol.
-
Cumulative Addition of Formoterol: Once a stable contraction is achieved, add formoterol in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
Onset and Duration of Action
-
Onset: After inducing a stable pre-contraction, add a single, effective concentration of formoterol (e.g., a concentration near the EC80) and record the time taken to reach 50% of the maximal relaxation.
-
Duration: After achieving maximal relaxation with formoterol, perform repeated washes with fresh PSS to remove the drug from the bath. The persistence of the relaxation effect over time indicates the duration of action. Formoterol is known for its resistance to washout, reflecting its long duration of action.[1]
Data Analysis
-
Express the relaxation at each formoterol concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the formoterol concentration to generate a concentration-response curve.
-
Calculate the EC50, pD2, and Emax values using a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit).
Signaling Pathway of Formoterol in Airway Smooth Muscle
Formoterol exerts its relaxant effect by activating the β2-adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway is as follows:
-
Receptor Activation: Formoterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.
Recent evidence also suggests the involvement of alternative cAMP-mediated pathways, such as the activation of the Exchange Protein Directly Activated by cAMP (Epac), which may contribute to the overall cellular response to β2-agonists.[9][10]
Visualizations
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 80765 - pD2 value (pD2 = -log EC50) was calculated using indometazine in guinea pig trachea - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aerosol Delivery of Foradil (Formoterol) in Rodent Lung Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the aerosol delivery of Formoterol (B127741) (the active ingredient in Foradil) to rodents for preclinical lung research. This document outlines common methodologies, including nebulization, intranasal instillation, and intratracheal instillation, and provides quantitative data to guide experimental design.
Introduction
Formoterol fumarate (B1241708) is a long-acting beta-2 adrenergic receptor agonist that acts locally in the lungs as a potent bronchodilator.[1] Its therapeutic effects are primarily due to the stimulation of intracellular adenylate cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle.[1] Rodent models are crucial for evaluating the efficacy and safety of inhaled pharmaceuticals like Formoterol. The choice of aerosol delivery method is critical and can significantly impact drug deposition, distribution, and subsequent biological effects. This document details three commonly used methods for delivering aerosolized Formoterol to rodents.
Formoterol Signaling Pathway
Formoterol exerts its therapeutic effect through the activation of the β2-adrenergic receptor signaling pathway, leading to bronchodilation.
Caption: Formoterol signaling cascade in bronchial smooth muscle cells.
Aerosol Delivery Methods: A Comparative Overview
The selection of an appropriate aerosol delivery method is critical for the successful execution of rodent lung research. The three primary methods—nebulization, intranasal instillation, and intratracheal instillation—each present distinct advantages and disadvantages.
| Delivery Method | Description | Advantages | Disadvantages |
| Nebulization (Nose-Only or Whole-Body) | Generation of a fine mist of drug solution or suspension that is inhaled by the animal. | Non-invasive; allows for prolonged exposure; can be used with conscious, spontaneously breathing animals. | Lower and more variable lung deposition; potential for drug loss to the fur and gastrointestinal tract (whole-body); requires specialized equipment. |
| Intranasal Instillation | Direct application of a liquid drug formulation into the nasal passages of an anesthetized rodent. | Technically simpler than intratracheal instillation; rapid administration. | High deposition in the nasal passages; a significant portion of the dose may be swallowed; less precise lung targeting. |
| Intratracheal Instillation | Direct administration of a liquid drug formulation into the trachea of an anesthetized rodent. | Precise and high dose delivery to the lungs; bypasses the nasal passages. | Invasive procedure requiring anesthesia; may not mimic physiological inhalation; risk of uneven distribution within the lungs.[2] |
Experimental Protocols
Nebulization (Nose-Only Inhalation)
This protocol describes the delivery of aerosolized Formoterol to rodents using a nose-only inhalation system, which is generally preferred over whole-body exposure to minimize oral ingestion of the drug.
Caption: Experimental workflow for nose-only nebulization.
Materials:
-
This compound (Formoterol fumarate) inhalation solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Jet or vibrating mesh nebulizer (e.g., Pari LC Plus)
-
Nose-only inhalation chamber for rodents
-
Flow-regulated air source
-
Animal restrainers
-
Cascade impactor and/or liquid impinger for aerosol characterization
Protocol:
-
Preparation of Formoterol Solution:
-
Dilute the Formoterol inhalation solution to the desired concentration with sterile saline or PBS. The final concentration will depend on the nebulizer output and the target lung dose.
-
-
System Calibration and Aerosol Characterization:
-
Prior to animal exposure, characterize the aerosol generated by the nebulizer.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) using a cascade impactor. For optimal lung deposition in rodents, the MMAD should be in the range of 1-3 µm.
-
Measure the nebulizer output rate (mL/min) to calculate the total aerosol generated over the exposure period.
-
-
Animal Acclimatization:
-
Acclimatize the rodents to the restrainers for several days prior to the experiment to minimize stress.
-
-
Exposure Procedure:
-
Place the rodents in the restrainers and insert them into the nose-only exposure chamber.
-
Connect the nebulizer to the chamber and the air source.
-
Initiate aerosol generation and expose the animals for a predetermined duration (typically 10-30 minutes).
-
Monitor the animals throughout the exposure period for any signs of distress.
-
-
Post-Exposure:
-
At the end of the exposure period, turn off the aerosol generator and allow fresh air to flush the chamber before removing the animals.
-
Return the animals to their cages and monitor them.
-
Proceed with planned experimental endpoints, such as lung function testing or tissue collection.
-
Intranasal Instillation
This protocol details the administration of Formoterol directly into the nasal passages of an anesthetized rodent.
Caption: Experimental workflow for intranasal instillation.
Materials:
-
This compound (Formoterol fumarate) inhalation solution
-
Sterile saline or PBS
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Micropipette and tips
-
Heating pad for recovery
Protocol:
-
Preparation of Formoterol Solution:
-
Prepare the desired concentration of Formoterol in a small volume of sterile saline or PBS. The typical instillation volume for mice is 20-50 µL and for rats is 50-100 µL.
-
-
Anesthesia and Positioning:
-
Anesthetize the rodent using an appropriate method. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position.
-
-
Instillation:
-
Using a micropipette, carefully instill half of the total volume into each naris.
-
Administer the liquid slowly to allow the animal to inhale the droplets.
-
-
Recovery:
-
Maintain the animal in a supine position for a brief period (e.g., 1 minute) to facilitate distribution to the lungs.
-
Place the animal on a heating pad to maintain body temperature and monitor until it has fully recovered from anesthesia.
-
Intratracheal Instillation
This protocol outlines the direct delivery of Formoterol into the trachea of an anesthetized rodent, ensuring a precise dose reaches the lungs.
Caption: Experimental workflow for intratracheal instillation.
Materials:
-
This compound (Formoterol fumarate) inhalation solution
-
Sterile saline or PBS
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Otoscope or other light source
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer) or a catheter
-
Syringe
-
Heating pad for recovery
Protocol:
-
Preparation of Formoterol Solution:
-
Prepare the desired concentration of Formoterol in a small volume of sterile saline or PBS. The typical instillation volume is up to 1 mL/kg body weight.[3]
-
-
Anesthesia and Intubation:
-
Anesthetize the rodent and place it in a supine position on a slight incline.
-
Visualize the epiglottis and vocal cords using a light source.
-
Carefully insert the instillation device or catheter into the trachea, passing through the vocal cords.
-
-
Instillation:
-
Attach the syringe containing the Formoterol solution to the instillation device.
-
Instill the solution into the trachea. For better distribution, a small bolus of air (e.g., 200 µL) can be administered after the liquid to push it further into the lungs.[3]
-
-
Recovery:
-
Gently remove the instillation device.
-
Place the animal on a heating pad and monitor closely until it recovers from anesthesia.
-
Quantitative Data and Dosing Considerations
The following tables summarize quantitative data from various studies involving Formoterol administration in rodents. These values should serve as a guide, and optimal doses should be determined empirically for each specific experimental model.
Table 1: Formoterol Dosing in Rodent Efficacy Studies
| Species | Model | Delivery Method | Dose Range | Efficacy Endpoint | Reference |
| Mouse | Allergic Lung Inflammation | Intranasal | 1.5 - 150 µg/kg | Inhibition of allergen-induced increase in Penh | [4][5] |
| Mouse | COPD Model | Intranasal | 0.32 mg/kg (MTD) | Improved functional residual capacity and inspiratory resistance | [6][7] |
| Rat | Methacholine-induced Bronchoconstriction | Nebulization | 0.14 - 1.15 µg/kg (deposited dose) | Inhibition of bronchoconstriction | [1] |
Table 2: Formoterol Dosing in Rodent Toxicology Studies
| Species | Study Duration | Delivery Method | Dose Range (Deposited Dose) | Key Findings | Reference |
| Rat | 14-day | Inhalation | 36.5 and 118.4 µg/kg/day | No apparent toxic effects | [8] |
| Rat | 1 year | Inhalation | 40 µg/kg/day | Myocardial fibrosis | [8] |
| Rat | Chronic | Inhalation | 3 µg/kg/day (NOAEL) | No adverse effects observed | [8] |
Table 3: Pharmacokinetic Parameters of Formoterol in Rats
| Parameter | Value | Condition | Reference |
| Elimination Half-life (t½) | 1.4 hours | Intravenous administration | |
| Oral Bioavailability | 2.3 - 5.5% | Oral gavage | |
| Lung Deposition | ~33% (of nominal dose) | Inhalation (with BDP) | [9] |
Endpoint Assessments
Following Formoterol administration, various endpoints can be assessed to evaluate its efficacy and effects on lung function.
Lung Function Measurement
Whole-Body Plethysmography (WBP): WBP is a non-invasive method used to assess lung function in conscious, unrestrained rodents.[4] It measures changes in pressure within a sealed chamber to derive respiratory parameters.
-
Enhanced Pause (Penh): A commonly used parameter derived from WBP that correlates with changes in airway resistance. An increase in Penh is indicative of bronchoconstriction.[4]
Invasive Lung Function Measurement: For more detailed and specific measurements of lung mechanics, invasive techniques are employed in anesthetized and intubated rodents.[10]
-
Lung Resistance (RL) and Dynamic Compliance (Cdyn): These parameters provide a direct assessment of airway obstruction and the elastic properties of the lungs.[10]
Protocol for Measuring Airway Hyperresponsiveness (AHR):
-
Administer aerosolized Formoterol to the rodents using one of the described methods.
-
At a predetermined time point after Formoterol delivery, place the animals in a whole-body plethysmograph or perform intubation for invasive measurements.
-
Establish a baseline reading.
-
Expose the animals to increasing concentrations of a bronchoconstricting agent, such as methacholine (B1211447), via nebulization.
-
Record the changes in Penh or RL and Cdyn at each methacholine concentration.
-
A reduction in the response to methacholine in Formoterol-treated animals compared to controls indicates a protective or bronchodilatory effect.
Conclusion
The choice of aerosol delivery method for Formoterol in rodent lung research depends on the specific scientific question, the desired precision of dosing, and the available resources. Nebulization offers a non-invasive approach suitable for efficacy studies in conscious animals, while intranasal and intratracheal instillation provide more direct and quantifiable delivery to the lungs in anesthetized animals. Careful consideration of the advantages and limitations of each method, along with appropriate endpoint assessments, is essential for obtaining reliable and reproducible data in preclinical studies of inhaled therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. intranet.mmrx.org [intranet.mmrx.org]
- 4. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lung deposition of BDP/formoterol HFA pMDI in healthy volunteers, asthmatic, and COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Tachyphylaxis to Foradil® (Formoterol) in Long-Term Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Formoterol (B127741) (the active ingredient in Foradil®) in long-term cell culture models. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the common challenge of tachyphylaxis, the diminishing response to a drug with repeated exposure.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis to Formoterol and why does it occur in long-term cell culture?
A1: Tachyphylaxis to Formoterol is the progressive decrease in the cellular response to the drug after prolonged or repeated exposure. This phenomenon is a result of the cell's natural regulatory mechanisms to prevent overstimulation of the β2-adrenergic receptor (β2AR). The primary molecular mechanisms include:
-
Receptor Desensitization: Rapid uncoupling of the β2AR from its downstream signaling partner, the Gs protein. This is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, creating a binding site for β-arrestins.[1][2]
-
Receptor Internalization: The sequestration of β2ARs from the cell surface into intracellular vesicles. This process is also facilitated by β-arrestin binding.[3][4][5]
-
Receptor Downregulation: A long-term reduction in the total number of β2ARs available in the cell, often due to lysosomal degradation of internalized receptors.[6]
Q2: How quickly can tachyphylaxis to Formoterol be observed in cell culture?
A2: The onset of tachyphylaxis can be rapid. Functional desensitization, such as a reduced cAMP response, can be observed within minutes to hours of continuous Formoterol exposure. Significant receptor internalization and downregulation are typically observed after longer incubation periods, such as 12 to 24 hours.[3][6]
Q3: Are there ways to prevent or reverse Formoterol-induced tachyphylaxis in my cell culture experiments?
A3: Yes, several strategies can be employed to manage tachyphylaxis:
-
Intermittent Dosing: Instead of continuous exposure, a "washout" period where Formoterol is removed from the culture medium can allow for receptor recycling to the cell surface and resensitization of the cellular response.[7]
-
Coadministration with Corticosteroids: Glucocorticoids, such as budesonide, have been shown to prevent Formoterol-induced desensitization.[3] They can increase the transcription of the β2AR gene, thereby replenishing the receptor pool.
-
Phosphodiesterase (PDE) Inhibitors: Co-treatment with a PDE inhibitor, such as IBMX, can amplify the downstream cAMP signal, partially compensating for reduced receptor activity.[7]
Q4: Does the enantiomeric composition of Formoterol matter in tachyphylaxis studies?
A4: Yes. Formoterol is a racemic mixture of (R,R)- and (S,S)-enantiomers. The (R,R)-enantiomer (arformoterol) is the potent β2AR agonist, while the (S,S)-enantiomer has significantly lower affinity and potency.[8] For precise and reproducible studies on tachyphylaxis, using the pure (R,R)-enantiomer is recommended to avoid confounding effects from the less active enantiomer.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Diminishing or absent response to Formoterol over time | Tachyphylaxis due to receptor desensitization, internalization, or downregulation. | 1. Confirm tachyphylaxis by measuring β2AR expression or function (see protocols below). 2. Implement strategies to manage tachyphylaxis (see FAQ Q3). 3. Optimize Formoterol concentration and exposure time. |
| High variability in cAMP measurements between wells/experiments | Inconsistent cell seeding, pipetting errors, or cell health issues. Rapid degradation of cAMP by phosphodiesterases (PDEs). | 1. Ensure a homogenous cell suspension and use calibrated pipettes. 2. Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30-60 minutes before adding Formoterol.[7] 3. Monitor cell viability throughout the experiment. |
| Low signal in receptor binding assays | Insufficient receptor expression in the chosen cell line. Problems with the radioligand or competing ligand. Incomplete cell lysis. | 1. Use a cell line known to express sufficient levels of β2AR or a stably transfected cell line. 2. Check the quality and specific activity of the radioligand. Ensure the competing ligand is used at an appropriate concentration. 3. Optimize the cell lysis procedure. |
| Difficulty observing receptor internalization | The chosen cell line may have a slow internalization rate. Inadequate imaging technique or resolution. | 1. Use a cell line with a well-characterized β2AR internalization phenotype (e.g., HEK293 cells). 2. Employ high-resolution microscopy techniques like confocal microscopy. 3. Consider using fluorescently tagged receptors for easier visualization.[3] |
Data Presentation
Table 1: Effect of Prolonged Formoterol Exposure on β2-Adrenergic Receptor Density
| Agonist (Concentration) | Treatment Duration | Cell Type | Reduction in β2AR Density (%) | Reference |
| Formoterol (10⁻⁶ M) | 24 hours | Mast Cells | 49 ± 13 | [6] |
| Salmeterol (B1361061) (10⁻⁶ M) | 24 hours | Mast Cells | 35 ± 17 | [6] |
| Isoprenaline (10⁻⁶ M) | 24 hours | Mast Cells | 13 ± 5 | [6] |
Table 2: Functional Desensitization Following Prolonged Exposure to β2-Agonists in Human Small Airways
| Pre-treatment (12 hours) | EC₅₀ for Isoprenaline-induced Relaxation (µM) | Maximum Relaxation to Isoprenaline (%) | Reference |
| Control | 0.09 ± 0.07 | 72.9 ± 3.8 | [3] |
| Formoterol (0.3 nM) | 0.64 ± 0.28 | 30.8 ± 7.4 | [3] |
| Salmeterol (0.3 nM) | 0.20 ± 0.22 | 44.5 ± 9.8 | [3] |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Cell Culture
Objective: To induce a state of desensitization and downregulation of β2ARs in a cultured cell line.
Materials:
-
Cell line expressing β2AR (e.g., BEAS-2B, HEK293, or a stably transfected cell line)
-
Complete culture medium
-
Formoterol stock solution
-
Vehicle control (e.g., DMSO or sterile water)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the treatment medium by diluting the Formoterol stock solution in a complete culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control medium.
-
Remove the existing medium from the cells and replace it with the Formoterol-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration to induce tachyphylaxis (e.g., 12, 24, or 48 hours).
-
After the incubation period, wash the cells three times with a warm, serum-free medium to remove any residual Formoterol before proceeding with downstream functional or molecular assays.
Protocol 2: Measurement of Intracellular cAMP Levels by ELISA
Objective: To quantify the functional response to β2AR stimulation by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells with induced tachyphylaxis (from Protocol 1) and control cells
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Formoterol or another β2-agonist for stimulation
-
Commercial cAMP ELISA kit
-
Cell lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
After the tachyphylaxis induction period and washing steps (Protocol 1), pre-incubate the cells with a serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) for 30-60 minutes at 37°C.[7]
-
Prepare serial dilutions of the stimulating β2-agonist (e.g., Formoterol or Isoproterenol) in a serum-free medium containing the PDE inhibitor.
-
Remove the pre-incubation medium and add the agonist dilutions to the respective wells. Include a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the ELISA kit.
-
Analyze the data by plotting the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.
Protocol 3: Radioligand Binding Assay for β2AR Quantification
Objective: To determine the density of β2ARs on the cell surface.
Materials:
-
Cells with induced tachyphylaxis (from Protocol 1) and control cells
-
Radiolabeled β2AR antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol)
-
Unlabeled β2AR antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer
-
Scintillation counter
Procedure:
-
After the tachyphylaxis induction period (Protocol 1), wash the cells with ice-cold PBS.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation, or perform the assay on whole cells.
-
Incubate the cell membranes or whole cells with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled antagonist.
-
Incubate at the appropriate temperature and for the specified duration to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The receptor number (Bₘₐₓ) can be determined from saturation binding experiments.
Mandatory Visualizations
Caption: Canonical β2-adrenergic receptor signaling pathway activated by Formoterol.
Caption: Mechanisms of Formoterol-induced tachyphylaxis.
Caption: Troubleshooting workflow for managing Formoterol tachyphylaxis.
References
- 1. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Foradil® (Formoterol) Concentration for Bronchoprotective Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Foradil® (formoterol) for in vitro bronchoprotective assays. The following information is intended to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of formoterol (B127741) in providing bronchoprotection?
Formoterol is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-ARs, which are highly expressed on the surface of airway smooth muscle cells.[1][2] This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1]
Q2: What are the typical effective concentrations of formoterol for in vitro bronchoprotective assays?
The optimal concentration of formoterol varies depending on the cell type, experimental model, and the specific endpoint being measured. However, for functional assays such as airway smooth muscle relaxation, concentrations in the nanomolar (nM) range are generally effective. It's recommended to perform a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) for your specific experimental setup. A broad concentration range, for instance from 1 picomolar (pM) to 1 micromolar (µM), can be a good starting point for identifying the EC50.
Q3: How should I prepare and store formoterol stock solutions for in vitro experiments?
For high-concentration stock solutions (e.g., up to 100 mM), Dimethyl Sulfoxide (DMSO) is a suitable solvent. For lower concentrations (e.g., up to 20 mM), sterile, deionized water can be used. To enhance stability in aqueous solutions, using a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0-5.0) is recommended. It is best practice to prepare fresh dilutions in your cell culture medium for each experiment. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: Is formoterol stable in cell culture medium?
While specific stability data in all types of cell culture media are not extensively published, formoterol tartrate is known to be stable in aqueous solutions. However, to ensure the most reliable and reproducible results, it is highly recommended to prepare fresh dilutions of formoterol in your cell culture medium immediately before each experiment. If long-term exposure studies are planned, the stability of formoterol in the specific medium and under the specific culture conditions should be validated, for instance, by using LC-MS/MS to check for degradation products.
Troubleshooting Guides
Issue 1: Low or No Biological Response to Formoterol
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | The concentration of formoterol may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific cell type and assay. |
| Cell Line Lacks Functional β2-Adrenergic Receptors | The cell line you are using may not express sufficient levels of functional β2-ARs. Verify β2-AR expression using techniques like RT-PCR, Western blot, or flow cytometry. |
| Receptor Desensitization (Tachyphylaxis) | Prolonged or repeated exposure to formoterol can lead to desensitization and downregulation of β2-ARs.[1] Consider intermittent dosing schedules with "washout" periods or co-treatment with corticosteroids, which have been shown to reverse β2-AR downregulation.[3] |
| Incorrect Stock Solution Preparation or Degradation | Ensure your stock solution was prepared correctly and has been stored properly to prevent degradation. Prepare a fresh stock solution and compare its activity to the old one. |
Issue 2: High Background Signal in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Basal cAMP Levels are Too High | The number of cells per well may be too high. Reduce the cell seeding density. Also, consider serum-starving the cells for 4-24 hours before the experiment, as serum can sometimes stimulate basal cAMP production.[4] |
| Endogenous Phosphodiesterase (PDE) Activity | Endogenous PDEs rapidly degrade cAMP, which can affect the signal-to-noise ratio. Pre-incubate your cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 30-60 minutes before adding formoterol to prevent cAMP degradation and amplify the signal.[4] |
| Assay Kit Sensitivity | The cAMP assay kit being used may not be sensitive enough. Consider using a more sensitive detection technology, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay.[1] |
Issue 3: Dose-Response Curve is Not Sigmoidal or is Shifted
| Potential Cause | Troubleshooting Steps |
| Solubility Issues at High Concentrations | At very high concentrations, formoterol may precipitate in the assay medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, try preparing the stock solution in a different solvent or reducing the highest concentration in your dose-response curve. |
| Off-Target Effects at High Concentrations | At concentrations significantly above the EC50, formoterol may exhibit off-target effects, such as interacting with β1-adrenergic receptors or other signaling pathways, which can lead to a non-sigmoidal dose-response.[1] It is advisable to use concentrations generally not exceeding 10-fold above the EC50 for on-target experiments.[1] |
| Enantiomer-Specific Effects | Commercial formoterol is a racemic mixture of (R,R)- and (S,S)-enantiomers. The (R,R)-enantiomer is the active bronchodilator, while the (S,S)-enantiomer is significantly less potent and may have pro-inflammatory effects in some cell types, such as mast cells.[5][6] This could potentially influence the shape of the dose-response curve. |
| Tachyphylaxis During the Assay | If the assay involves prolonged incubation times, tachyphylaxis could occur during the experiment, leading to a flattened or shifted dose-response curve. Optimize the incubation time to be as short as possible while still allowing for a measurable response. |
Issue 4: Unexpected Pro-inflammatory Effects
| Potential Cause | Troubleshooting Steps |
| Cell-Type Specific Signaling | In some cell types, such as human bronchial epithelial cells, β2-agonist stimulation can paradoxically lead to the release of pro-inflammatory cytokines like IL-6 and IL-8 in a concentration-dependent manner.[7] Be aware of the specific signaling pathways in your chosen cell model. |
| (S,S)-Enantiomer Activity | The (S,S)-enantiomer of formoterol has been shown to enhance the production of IL-4, histamine, and PGD2 in mast cells.[5] If you are observing unexpected pro-inflammatory responses, consider using the pure (R,R)-enantiomer (arformoterol). |
Data Presentation
Table 1: In Vitro Potency of Formoterol in Bronchoprotective Models
| Assay/Model | Parameter | Value | Reference |
| Guinea Pig Tracheal Spirals (maximally contracted) | pD2 (-log EC50 M) | 8.9 ± 0.03 | [8] |
| Human Bronchial Smooth Muscle Cells (spontaneous contraction) | pEC50 (-log EC50 M) | 8.9 ± 0.2 | [9] |
| Human Bronchus (carbachol-contracted) | EC50 | ~1 nM | [3] |
| Guinea Pig Trachea (carbachol-contracted) | EC50 | ~1 nM | [3] |
Table 2: Receptor Binding Affinity of Formoterol
| Receptor | Parameter | Value | Reference |
| β2-Adrenergic Receptor | pKi (-log Ki M) | 8.2 ± 0.09 | [8] |
| β1-Adrenergic Receptor | pKi (-log Ki M) | 6.25 ± 0.06 | [8] |
Table 3: Physicochemical Properties of Formoterol
| Property | Value | Reference |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Solubility in Water | Slightly soluble | |
| pKa1 (phenolic group) | 7.9 | |
| pKa2 (amino group) | 9.2 |
Experimental Protocols
Protocol 1: In Vitro Bronchoprotection Assay using Human Bronchial Smooth Muscle Cells (hBSMCs) against Methacholine-Induced Contraction
1. Cell Culture:
-
Culture primary hBSMCs in smooth muscle cell growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum (FBS) according to the supplier's recommendations.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 3 and 6 for experiments, as higher passage numbers can affect receptor expression and cellular responses.
2. Assay Preparation:
-
Seed hBSMCs in 24-well plates and grow to confluence.
-
24 hours prior to the assay, replace the growth medium with a serum-free basal medium to synchronize the cells and reduce baseline signaling.
3. Formoterol Pre-treatment:
-
Prepare serial dilutions of formoterol in serum-free medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest formoterol concentration).
-
Aspirate the medium from the cells and add the formoterol dilutions.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
4. Methacholine (B1211447) Challenge:
-
Prepare a stock solution of methacholine in sterile water.
-
Add methacholine to each well to a final concentration known to induce a submaximal contraction (e.g., 1 µM). The optimal concentration should be determined in preliminary experiments.
-
Immediately after adding methacholine, proceed to the measurement of contraction.
5. Measurement of Bronchial Smooth Muscle Cell Contraction:
-
This can be assessed using various methods, including:
-
Collagen Gel Contraction Assay: Embed hBSMCs in a collagen gel matrix. Measure the change in the gel diameter over time after the addition of methacholine.
-
Impedance-Based Assays: Culture cells on electrodes and measure changes in impedance, which correlate with cell contraction and relaxation.
-
Microscopy: Use phase-contrast or fluorescence microscopy to visualize and quantify changes in cell morphology and area.
-
6. Data Analysis:
-
Quantify the degree of contraction for each condition.
-
Calculate the percentage of inhibition of methacholine-induced contraction by formoterol at each concentration.
-
Plot the concentration-response curve and determine the EC50 value for formoterol's bronchoprotective effect.
Mandatory Visualizations
Caption: Formoterol's signaling pathway leading to bronchoprotection.
Caption: Workflow for an in vitro bronchoprotection assay.
Caption: Troubleshooting logic for a low response to formoterol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Foradil (Formoterol Fumarate) Stability in Physiological Salt Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and managing the stability of Foradil (formoterol fumarate) in commonly used physiological salt solutions. The following information is intended to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for my experiments?
A1: To prepare a stock solution, it is recommended to use a high-quality solvent in which formoterol (B127741) fumarate (B1241708) is readily soluble, such as methanol (B129727) or acetic acid.[1] For subsequent dilution into physiological salt solutions, ensure the final concentration of the organic solvent is minimal to avoid affecting your experimental system. Formoterol fumarate dihydrate is described as being very slightly soluble in water.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: The aqueous solubility of formoterol fumarate is pH-dependent. It is slightly soluble in water.[2] At room temperature, the solubility has been determined to be higher at pH 3 compared to pH 5.0 and pH 7.0.[2]
Q3: How should I store my prepared this compound solutions in physiological buffers?
A3: For optimal stability, it is best practice to prepare fresh solutions immediately before use. If short-term storage is necessary, commercially available formoterol fumarate inhalation solutions can be stored at room temperature (20-25°C or 68-77°F) for up to 3 months. For longer-term storage of unopened commercial preparations, refrigeration (2-8°C) is recommended.[1] Once a vial is opened, it should be used immediately and any unused portion discarded.[3]
Q4: Is this compound stable when mixed with other components in a physiological salt solution?
A4: Short-term stability has been observed in admixtures with other nebulizing solutions. In one study, when mixed with ipratropium (B1672105) bromide, cromolyn (B99618) sodium, or acetylcysteine, there were no significant changes in the potency of formoterol fumarate (less than 2% change) over a 1-hour period at room temperature.[4][5] However, the compatibility and stability in your specific experimental matrix should always be verified.
Q5: What are the visual signs of this compound instability in a solution?
A5: When mixed with compatible solutions, formoterol fumarate should result in a clear, colorless solution with no precipitation.[4][5] Any cloudiness, color change, or formation of particulate matter may indicate instability or precipitation and the solution should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or Precipitation in Solution | - Exceeding solubility limit in the chosen buffer. - pH of the solution affecting solubility.[2] - Interaction with other components in the solution. | - Ensure the concentration is below the solubility limit for the specific pH and temperature. - Adjust the pH of the buffer if experimentally permissible. - Prepare a fresh solution using a higher grade of purified water or a different buffer system. |
| Inconsistent Experimental Results | - Degradation of formoterol in the solution over time. - Adsorption of the compound to container surfaces. | - Prepare fresh solutions for each experiment. - If using a stored solution, bring it to room temperature and vortex gently before use. - Perform a stability check of your solution using HPLC to determine the concentration of the active compound. - Consider using low-adsorption labware. |
| Loss of Potency Over Time | - Chemical degradation of formoterol. Forced degradation studies show susceptibility to acidic, basic, and oxidative conditions.[6] | - Protect solutions from light and store at recommended temperatures. - Avoid harsh chemical conditions in your experimental setup. - Quantify the concentration of formoterol before and after your experiment using a validated analytical method like HPLC. |
Data Presentation
Table 1: Solubility and Storage Recommendations for Formoterol Fumarate Solutions
| Parameter | Information | Citations |
| Aqueous Solubility | Slightly soluble in water; solubility is pH and temperature dependent. | [2] |
| Solubility in Organic Solvents | Freely soluble in acetic acid, soluble in methanol. | [1] |
| Short-Term Storage (Opened/Reconstituted) | Use immediately. | |
| Room Temperature Storage (Unopened Commercial Solution) | Up to 3 months. | |
| Refrigerated Storage (Unopened Commercial Solution) | Recommended for long-term storage. | [1] |
| Short-Term Stability in Admixtures (1 hour) | < 2% change in potency when mixed with other nebulizer solutions. | [4][5] |
Experimental Protocols
General Protocol for Assessing Formoterol Stability using HPLC
This protocol provides a general framework for assessing the stability of formoterol fumarate in a physiological salt solution. Specific parameters may need to be optimized for your equipment and experimental conditions.
1. Preparation of Solutions:
-
Prepare your physiological salt solution (e.g., Phosphate-Buffered Saline, 0.9% Saline).
-
Prepare a stock solution of formoterol fumarate in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with the physiological salt solution to your desired final concentration.
2. Stability Study:
-
Aliquot the final solution into several sealed, light-resistant containers.
-
Store the containers at your desired stability testing temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove a container from each temperature condition.
3. HPLC Analysis:
-
Analyze the samples immediately using a validated stability-indicating RP-HPLC method. A number of methods have been published and can be adapted.[6][7][8]
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., ethanol (B145695) or acetonitrile) in an isocratic or gradient elution.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at approximately 214 nm or 242 nm.[8][9]
-
Quantification: Calculate the percentage of formoterol remaining at each time point compared to the initial concentration (time 0).
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified degradation pathway of Formoterol.
References
- 1. Formoterol suspension aerosol. Comparison with formoterol solution aerosol for 12 weeks in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - FORMOTEROL FUMARATE- formoterol fumarate dihydrate solution [dailymed.nlm.nih.gov]
- 4. Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formoterol Fumarate Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Formoterol-Stimulated cAMP Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in formoterol-stimulated cyclic AMP (cAMP) assays. The following resources are designed to help you identify and resolve common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of formoterol (B127741) in a cAMP assay?
Formoterol is a long-acting beta-2 adrenergic receptor (β2AR) agonist.[1][2] When it binds to β2ARs on the cell surface, it activates the associated stimulatory G-protein (Gs).[1][3][4] The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][3][4] This leads to an increase in intracellular cAMP levels, which can be measured to determine the potency and efficacy of formoterol.[1][3][5]
Q2: Why am I not observing a significant increase in cAMP signal after stimulating cells with formoterol?
Several factors can contribute to a low or absent signal in your formoterol cAMP assay. These can be broadly categorized into cell-related, reagent-related, and protocol-related issues.[3] Common causes include low β2-adrenergic receptor expression in your chosen cell line, poor cell health, suboptimal cell density, degradation of formoterol, or an ineffective phosphodiesterase (PDE) inhibitor.[3]
Q3: Is a phosphodiesterase (PDE) inhibitor necessary in a cAMP assay?
Yes, it is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP assay.[1][3] PDEs are enzymes that rapidly break down cAMP.[3] By inhibiting PDE activity, you prevent the degradation of newly synthesized cAMP, allowing it to accumulate within the cell and result in a more robust and detectable signal.[3]
Q4: How can I be sure that my formoterol is active?
Proper storage of formoterol stock solutions, typically at -20°C or -80°C, is crucial to maintain its activity.[3] It is also best practice to prepare fresh serial dilutions of formoterol for each experiment.[3] If you suspect issues with a new lot of formoterol, you can perform a dose-response curve and compare the EC50 value to a previous, validated lot.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real effects and make data interpretation difficult. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects in Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents by tapping or using a plate shaker at a low speed. |
Issue 2: Low Signal or No Response to Formoterol
A weak or absent signal is a common problem. The following table outlines potential causes and how to address them.
| Potential Cause | Troubleshooting Suggestion |
| Low β2-Adrenergic Receptor Expression | Confirm receptor expression in your cell line using methods like qPCR or Western blot. Consider using a cell line known to have high endogenous expression (e.g., HEK293, CHO-K1) or a stably transfected cell line.[3] |
| Poor Cell Health or High Passage Number | Ensure cells are healthy and have high viability (>90%). Use cells with a low passage number, as high passage can lead to changes in cell characteristics.[3][7] |
| Suboptimal Cell Density | Perform a cell titration experiment to find the optimal cell number per well that provides the best signal window without saturating the signal.[3][8] |
| Formoterol Degradation | Store formoterol stock solutions properly (frozen and protected from light). Prepare fresh dilutions for each experiment.[3][6] |
| Ineffective PDE Inhibitor | Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM). Ensure it is fully dissolved and added fresh.[3][4] |
| Inappropriate Stimulation Time | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for peak cAMP signal in your specific cell line.[3] |
Issue 3: High Background Signal
A high background signal can mask the specific response to formoterol. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Too Many Cells | Reduce the number of cells seeded per well. High cell numbers can lead to a high basal cAMP level.[9] |
| Serum in Stimulation Medium | Serum can contain factors that stimulate cAMP production. Switch to a serum-free medium or a dedicated stimulation buffer for the assay.[3] |
| Contamination | Microbial contamination can lead to high background. Ensure aseptic techniques and check cell cultures for any signs of contamination. |
| Assay Reagent Issues | Run a control with lysis buffer and assay reagents but no cells to check for background from the reagents themselves. |
Experimental Protocols
Standard Formoterol-Stimulated cAMP Assay Protocol (HTRF-based)
This protocol provides a general framework for a homogenous time-resolved fluorescence (HTRF) cAMP assay.
Materials:
-
Cell line expressing β2-adrenergic receptors (e.g., CHO-K1, HEK293)[1]
-
Cell culture medium and supplements[7]
-
Formoterol[1]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[1]
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody)[1]
-
Assay buffer (e.g., HBSS or DPBS with 20mM HEPES)[8]
-
White, low-volume 384-well assay plates
-
HTRF-compatible microplate reader[1]
Procedure:
-
Cell Culture and Plating:
-
Agonist Stimulation:
-
Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 30-60 minutes) to allow for cAMP production.[1]
-
-
Cell Lysis and Reagent Addition:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer. This step lyses the cells and allows the assay components to interact with the intracellular cAMP.[1]
-
-
Second Incubation:
-
Incubate the plate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[1]
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[1]
-
-
Data Analysis:
Visualizations
Caption: Formoterol signaling pathway leading to cAMP production.
Caption: General experimental workflow for a formoterol-stimulated cAMP assay.
Caption: A decision tree for troubleshooting common issues in cAMP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture conditions [qiagen.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
Technical Support Center: Investigating Potential In Vitro Off-Target Effects of Foradil (Formoterol)
Welcome to the technical support center for researchers investigating the in vitro effects of Foradil (formoterol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary on-target and known off-target activities of this compound (formoterol) in vitro?
This compound's primary on-target effect is as a potent and highly selective long-acting agonist of the β2-adrenergic receptor (β2-AR)[1][2]. This interaction initiates a signaling cascade that leads to bronchodilation. The therapeutic efficacy of racemic formoterol (B127741) is almost exclusively attributed to its (R,R)-enantiomer[2][3].
Potential off-target effects, or effects not mediated by β2-AR agonism, are an important consideration in experimental settings. While comprehensive public data from broad off-target screening panels are limited, preclinical studies and other research have suggested some areas for investigation:
-
Enantiomer-specific effects: The (S,S)-enantiomer of formoterol has a significantly lower affinity for the β2-AR and may contribute to some off-target activities[2][3]. When using racemic formoterol, it is crucial to consider that any observed effects may not be solely due to β2-AR agonism by the (R,R)-enantiomer.
-
Signaling Pathway Modulation: Formoterol has been observed to functionally inhibit phosphoinositide 3-kinase (PI3K) signaling in a protein kinase A (PKA)-dependent manner[1]. This is considered a functional off-target effect as formoterol does not appear to directly inhibit the PI3K enzyme in kinase assays[1].
-
Interactions with other receptors: Due to the structural similarities among adrenergic receptors, high concentrations of formoterol may interact with β1- and β3-adrenergic receptors[1]. There is also some evidence to suggest that long-term exposure to formoterol could lead to the upregulation of muscarinic M3 receptors in airway smooth muscle cells[4].
-
Gene expression changes: Studies have shown that formoterol can induce changes in gene expression, some of which may be considered off-target or secondary to its primary signaling pathway[4].
FAQ 2: We are observing an unexpected cellular response to this compound in our in vitro model. How can we determine if this is an off-target effect?
Distinguishing between on-target and off-target effects is a critical step in understanding your experimental results. Here is a logical workflow to troubleshoot an unexpected response:
-
Confirm the On-Target Mechanism: Use a selective β2-AR antagonist, such as ICI 118,551, to see if the observed effect is blocked. If the antagonist prevents the response, it is likely mediated by the β2-AR.
-
Evaluate Enantiomer-Specific Effects: If you are using racemic formoterol, test the individual (R,R)- and (S,S)-enantiomers. If the effect is predominantly caused by the (S,S)-enantiomer, it is likely an off-target effect, given its low affinity for the β2-AR[2][3].
-
Dose-Response Analysis: Characterize the concentration-response relationship of formoterol for the unexpected effect. If the EC50 for this effect is significantly higher than the EC50 for β2-AR activation (typically in the low nanomolar range), it may be an off-target effect that occurs at supra-physiological concentrations.
-
Broad-Spectrum Screening: If the effect persists and is not explained by β2-AR activation, consider a broader off-target screening approach. This could involve commercially available safety pharmacology panels that assess binding to or functional activity at a wide range of receptors, ion channels, and enzymes.
Experimental Workflow for Investigating Unexpected Effects
Caption: A decision-tree workflow for troubleshooting unexpected in vitro effects of this compound.
FAQ 3: What are some common pitfalls when performing in vitro assays to identify off-target effects of this compound?
-
Inappropriate Cell System: Ensure your chosen cell line or primary cells express the potential off-target of interest. Conversely, to confirm an off-target effect, you might use a cell line that does not express the β2-AR as a negative control.
-
Compound Concentration: Using excessively high concentrations of formoterol can lead to non-specific or artefactual effects. It is important to use a concentration range that is physiologically relevant and to establish a clear dose-response relationship.
-
Ignoring Receptor Desensitization: Prolonged exposure to β-agonists can lead to the desensitization and downregulation of β2-adrenergic receptors. This could mask on-target effects or be misinterpreted as an off-target phenomenon. Time-course experiments can help to characterize this.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.
-
Lack of Proper Controls: Always include appropriate positive and negative controls in your assays. For binding assays, this includes a known ligand for the off-target receptor. For functional assays, include a known agonist and antagonist for the pathway being studied.
Quantitative Data Summary
Table 1: Illustrative Off-Target Binding Profile for (R,R)-Formoterol
(Note: This table is exemplary. Actual values would be determined through broad screening panels such as the Eurofins SafetyScreen.)
| Target Class | Representative Target | Assay Type | Expected % Inhibition @ 10 µM |
| Adrenergic | β2-Adrenergic | Radioligand Binding | >95% (On-target) |
| β1-Adrenergic | Radioligand Binding | <50% | |
| α1-Adrenergic | Radioligand Binding | <25% | |
| Muscarinic | M1, M2, M3 | Radioligand Binding | <25% |
| Dopaminergic | D1, D2 | Radioligand Binding | <25% |
| Serotonergic | 5-HT1A, 5-HT2A | Radioligand Binding | <25% |
| Ion Channels | hERG | Radioligand Binding | <25% |
| CaV1.2 | Radioligand Binding | <25% | |
| Enzymes | PDE4 | Enzyme Activity | <25% (No direct inhibition) |
| PI3K | Enzyme Activity | <25% (No direct inhibition) |
Table 2: Enantiomer-Specific Binding Affinity at the β2-Adrenergic Receptor
| Compound | Ki (nM) | Fold Difference ((S,S) vs (R,R)) |
| (R,R)-Formoterol | 2.9 | - |
| (S,S)-Formoterol | 3100 | ~1000-fold less potent |
Table 3: Illustrative Kinase Profiling for (R,R)-Formoterol
(Note: This table is exemplary. Formoterol is not expected to be a direct kinase inhibitor.)
| Kinase Target | Assay Type | Expected % Inhibition @ 10 µM |
| PI3Kα | Kinase Activity | <25% |
| AKT1 | Kinase Activity | <25% |
| PKA | Kinase Activity | <25% |
| ERK1 | Kinase Activity | <25% |
| p38α | Kinase Activity | <25% |
Table 4: Illustrative CYP450 Inhibition Profile for Racemic Formoterol
(Note: This table is exemplary. Specific IC50 values are not publicly available.)
| CYP Isoform | Substrate | Expected IC50 (µM) |
| CYP1A2 | Phenacetin | >50 |
| CYP2C9 | Diclofenac | >50 |
| CYP2C19 | S-Mephenytoin | >50 |
| CYP2D6 | Dextromethorphan | >50 |
| CYP3A4 | Midazolam | >50 |
Potential Off-Target Signaling Pathways
Formoterol can modulate intracellular signaling pathways beyond the canonical β2-AR/cAMP axis. Below are diagrams illustrating two such pathways.
Functional Inhibition of PI3K Signaling
Caption: PKA-dependent functional inhibition of the PI3K pathway by this compound.
Interaction with PDE4 and Glucocorticoid Signaling
Caption: Formoterol enhances glucocorticoid-dependent gene transcription, an effect augmented by PDE4 inhibition.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target GPCRs
This protocol is designed to determine the binding affinity (Ki) of formoterol for a suspected G-protein coupled receptor (GPCR) off-target.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR
-
Unlabeled formoterol
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known unlabeled ligand for the target receptor.
-
Competition: Cell membranes + radioligand + serial dilutions of formoterol.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter mat in a scintillation counter-compatible bag or plate, add scintillation fluid, and measure the radioactivity (counts per minute, CPM).
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of formoterol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is to assess whether formoterol directly inhibits the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled [γ-32P]ATP or in a system to detect ADP)
-
Formoterol
-
Kinase assay buffer
-
Positive control inhibitor for the kinase
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody, or reagents for radiometric detection)
-
96- or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of formoterol and the positive control inhibitor in the kinase assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
Assay Setup: In a microplate, add the following to each well:
-
Kinase assay buffer
-
Formoterol at various concentrations (or positive control, or vehicle for control wells)
-
Purified kinase
-
-
Pre-incubation: Gently mix and pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The reaction should be stopped within the linear range of the assay.
-
Detection: Stop the reaction and detect kinase activity. The method will depend on the assay format:
-
Luminescence (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of formoterol relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of formoterol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Beta-2 Adrenoceptor Downregulation by Formoterol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving formoterol (B127741) and beta-2 adrenoceptor (β2AR) downregulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind formoterol-induced β2AR downregulation?
A1: Prolonged exposure to formoterol, a long-acting β2-agonist, leads to a reduction in the number of β2-adrenoceptors on the cell surface, a process known as downregulation. This is a key component of receptor desensitization, where the cell's response to the agonist diminishes over time. The process is primarily initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with the Gs protein, uncoupling it from downstream signaling pathways like adenylyl cyclase activation. Furthermore, β-arrestin facilitates the internalization of the receptor into endosomes. While some receptors are recycled back to the cell membrane, prolonged agonist exposure directs a significant portion of these internalized receptors towards lysosomal degradation, resulting in a net loss of cellular β2ARs.[1][2][3][4][5][6]
Q2: My cells are showing a reduced response to formoterol over time. How can I confirm this is due to β2AR downregulation?
A2: To confirm that the observed tolerance is due to β2AR downregulation, you can perform a combination of functional and biochemical assays.
-
Functional Assays: Measure the bronchodilator response to a β2-agonist like isoprenaline or salbutamol (B1663637) after a prolonged incubation (e.g., 12-24 hours) with formoterol. A rightward shift in the concentration-response curve and a decrease in the maximal response (Emax) would indicate functional desensitization.[7][8][9][10]
-
Radioligand Binding Assays: This is a direct method to quantify the number of β2ARs on the cell surface. Using a radiolabeled antagonist, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP), you can determine the maximal binding capacity (Bmax), which is proportional to the receptor density. A significant decrease in Bmax after formoterol treatment confirms downregulation.[11][12]
Q3: Are there any pharmacological strategies to prevent or reverse formoterol-induced β2AR downregulation in my experiments?
A3: Yes, several strategies have been shown to mitigate formoterol-induced β2AR downregulation:
-
Concomitant Use of Corticosteroids: Glucocorticoids, such as budesonide, dexamethasone, and prednisolone (B192156), have been demonstrated to prevent and even reverse β2AR downregulation.[7][13][14][15][16] They are believed to increase the transcription of the β2AR gene, thereby replenishing the receptor pool at the cell surface.[13][16]
-
Phosphodiesterase (PDE) Inhibitors: While less directly studied for preventing formoterol-induced downregulation, PDE inhibitors can modulate downstream signaling. For instance, PDE4 inhibitors increase intracellular cAMP levels, which could potentially influence receptor expression and function.[11][17] Some studies suggest a link between PDE5 and β2AR signaling, where PDE5 inhibition can enhance β2AR-mediated effects.[18][19]
-
Intermittent Dosing: Studies have suggested that less frequent dosing schedules, such as thrice weekly instead of daily, may not lead to the development of tolerance to the bronchoprotective effects of formoterol.[20]
Q4: I am observing variability in the extent of downregulation between different cell types. Is this expected?
A4: Yes, the extent of β2AR desensitization and downregulation can differ depending on the cell type.[21] This variability can be attributed to differences in the expression levels of key regulatory proteins such as GRKs, β-arrestins, and PDEs, as well as variations in receptor trafficking and degradation machinery within different cells.
Troubleshooting Guides
Problem: Inconsistent results in β2AR downregulation experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and serum concentration in the media, as these can affect receptor expression. |
| Agonist Concentration and Incubation Time | Precisely control the concentration of formoterol and the duration of incubation. Create a time-course and dose-response curve in your specific cell system to determine optimal conditions for observing downregulation. |
| Assay Variability | For radioligand binding assays, ensure complete removal of unbound ligand and accurate determination of non-specific binding. For functional assays, maintain consistent stimulation and measurement times. |
| Reagent Quality | Use fresh, validated reagents. Aliquot and store formoterol and other compounds appropriately to prevent degradation. |
Problem: Corticosteroid co-treatment is not preventing downregulation.
| Possible Cause | Troubleshooting Step |
| Corticosteroid Concentration and Pre-incubation Time | Optimize the concentration of the corticosteroid and the pre-incubation time before adding formoterol. A pre-incubation period (e.g., 1 hour) is often necessary for the genomic effects of corticosteroids to manifest.[7] |
| Cell-Specific Response | The effectiveness of corticosteroids can vary between cell types. Confirm that your cell line is responsive to corticosteroids by measuring the expression of a known glucocorticoid-responsive gene. |
| Mechanism of Desensitization | In some systems, desensitization might be more pronounced at the level of receptor-G protein uncoupling rather than downregulation.[11] In such cases, corticosteroids might have a less dramatic effect on the functional outcome. |
Data Summary
Table 1: Effect of Formoterol and Other β2-Agonists on β2AR Density
| Agonist (Concentration) | Incubation Time | Cell Type | Reduction in β2AR Density (Bmax) | Reference |
| Formoterol (10⁻⁶ M) | 24 h | Mast Cells | 49 ± 13% (P<0.05) | [11] |
| Salmeterol (B1361061) (10⁻⁶ M) | 24 h | Mast Cells | 35 ± 17% (P>0.05) | [11] |
| Isoprenaline (10⁻⁶ M) | 24 h | Mast Cells | 13 ± 5% (P>0.05) | [11] |
Table 2: Effect of Corticosteroids on Formoterol-Induced β2AR Subsensitivity
| Treatment | Outcome Measure | Effect | Reference |
| Formoterol + Placebo | Lymphocyte β2AR Density (log Bmax) | Significant downregulation (0.25 vs 0.11 fmol/10⁶ cells) | [12] |
| Formoterol + Prednisolone | Lymphocyte β2AR Density (log Bmax) | Downregulation not prevented (0.21 vs 0.10 fmol/10⁶ cells) | [12] |
| Formoterol + Placebo | Emax (pmol/10⁶ cells) | Significant desensitization (6.21 vs 2.29) | [12] |
| Formoterol + Prednisolone | Emax (pmol/10⁶ cells) | Desensitization attenuated (4.60 vs 3.28) | [12] |
| Formoterol | Isoprenaline-induced bronchodilatation | Attenuated | [7] |
| Formoterol + Budesonide | Isoprenaline-induced bronchodilatation | Desensitization prevented | [7] |
Experimental Protocols
1. Radioligand Binding Assay for β2AR Density
-
Objective: To quantify the number of β2-adrenoceptors in cell membranes.
-
Methodology:
-
Prepare cell membranes from control and formoterol-treated cells by homogenization and centrifugation.
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β2AR antagonist, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled β2AR antagonist (e.g., propranolol).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The maximal binding capacity (Bmax), representing the total number of receptors, and the dissociation constant (Kd), indicating the affinity of the radioligand, are determined by Scatchard analysis of the saturation binding data.[11]
-
2. Functional Assay for β2AR Desensitization (Bronchodilatation in Precision-Cut Lung Slices)
-
Objective: To assess the functional consequences of β2AR downregulation by measuring the relaxation of airways.
-
Methodology:
-
Prepare precision-cut lung slices (PCLS) from human or animal lung tissue.
-
Incubate PCLS with formoterol (e.g., 0.3 nM) or vehicle for a prolonged period (e.g., 12 hours). Budesonide (e.g., 10 nM) can be added 1 hour prior to formoterol to assess its preventative effects.
-
Induce bronchoconstriction with an agent like carbachol (B1668302) or methacholine.
-
Generate a cumulative concentration-response curve to a β2-agonist such as isoprenaline to measure bronchodilatation.
-
The maximal relaxation (Emax) and the EC50 (concentration producing 50% of the maximal response) are calculated. A decrease in Emax and an increase in EC50 in the formoterol-treated group compared to the control group indicate functional desensitization.[7]
-
Visualizations
Caption: Signaling and desensitization pathway of the beta-2 adrenoceptor upon formoterol binding.
Caption: A typical experimental workflow to investigate strategies for preventing formoterol-induced β2AR downregulation.
References
- 1. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance to bronchodilation during treatment with long-acting beta-agonists, a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerance to bronchodilation during treatment with long-acting beta-agonists, a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formoterol induces tolerance to the bronchodilating effect of Salbutamol following methacholine-provocation test in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concomitant administration of low-dose prednisolone protects against in vivo beta2-adrenoceptor subsensitivity induced by regular formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of long-acting β2-adrenoceptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic corticosteriod rapidly reverses bronchodilator subsensitivity induced by formoterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corticosteroids and adrenoceptor agonists: the compliments for combination therapy in chronic airways diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase 4D disruption causes β2 adrenergic receptors to behave like β1 adrenergic receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Phosphodiesterase 5 Associates With β2 Adrenergic Receptor to Modulate Cardiac Function in Type 2 Diabetic Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formoterol thrice weekly does not result in the development of tolerance to bronchoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beta2-adrenoceptors: mechanisms of action of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formoterol Experimental Reproducibility
Welcome to the technical support center for researchers utilizing formoterol (B127741) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage procedure for formoterol stock solutions?
A1: For cell culture experiments, it is recommended to prepare a concentrated stock solution of formoterol fumarate (B1241708) in either sterile Dimethyl Sulfoxide (DMSO) at up to 100 mM or sterile water at up to 20 mM.[1] To prepare a 10 mM stock solution in DMSO, dissolve 4.94 mg of formoterol tartrate (MW: 494.49 g/mol ) in 1 mL of sterile DMSO.[1] It is best practice to filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, prepare fresh dilutions in the cell culture medium from the stock solution for each use.[1]
Q2: My formoterol solution is precipitating when added to my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue. Here are several troubleshooting steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of formoterol in your experiment.[1]
-
Lower Stock Concentration: A highly concentrated stock solution can lead to rapid precipitation. Try preparing a less concentrated stock solution.[1]
-
Increase Medium Volume: Diluting the stock solution into a larger volume of your cell culture medium can help maintain solubility.[1]
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the formoterol stock solution may aid in solubility.[1]
-
pH Adjustment: The commercial formulation of arformoterol (B195475) tartrate is pH-adjusted to 5.0. While most cell culture media are buffered around pH 7.2-7.4, a significant pH shift from your stock solution could affect solubility. Ensure your stock solution's pH is compatible with your media.[1]
Q3: I'm observing significant variability in my dose-response curves between experiments. What are the potential causes?
A3: Variability in dose-response curves can stem from several factors:
-
Lot-to-Lot Variability: Different batches of formoterol may have varying potency or impurity profiles. It is crucial to perform a side-by-side comparison of new and old lots using a validated analytical method like HPLC to check for purity and conduct a functional assay (e.g., cAMP assay) to determine if there is a shift in the EC50 value.[2]
-
Cell-Based Factors:
-
Cell Density: The density of your cell culture can influence the measured EC50 of an agonist.[3] Ensure consistent cell seeding densities across experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling efficiency can change with prolonged culturing.
-
-
Experimental Conditions:
-
Incubation Time: Ensure consistent incubation times with formoterol across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with formoterol. Using a consistent lot and concentration of FBS is recommended. In some studies, serum has been shown to be a potent cell stimulator that can be inhibited by formoterol in combination with other drugs.[4]
-
Q4: What is the active enantiomer of formoterol, and why is this important for my experiments?
A4: Formoterol is a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol. The bronchodilator activity is attributed to the (R,R)-enantiomer, which is also known as arformoterol.[2] The (S,S)-enantiomer is considered pharmacologically inactive. For reproducible and accurate results, it is important to be aware of the enantiomeric composition of your formoterol source. If your research requires high specificity, using the pure (R,R)-enantiomer (arformoterol) is recommended.
Q5: How does formoterol's signaling through the β2-adrenoceptor differ from other agonists, and how can this impact my results?
A5: Formoterol is a full agonist at the β2-adrenoceptor (β2-AR).[5] Its signaling can be complex, exhibiting biased agonism. This means it can preferentially activate one signaling pathway over another (e.g., Gs protein-mediated cAMP production versus β-arrestin-mediated signaling).[6][7] Compared to the endogenous agonist isoproterenol, formoterol shows a bias towards the β-arrestin pathway over the Gs pathway.[7] This can lead to different downstream cellular responses and may contribute to phenomena like receptor desensitization and tachyphylaxis. Understanding this biased signaling is crucial for interpreting experimental outcomes, especially when comparing formoterol to other β2-agonists.
Troubleshooting Guides
Issue 1: Inconsistent cAMP Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors- Uneven cell distribution- Temperature fluctuations | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Maintain a stable temperature during the assay. |
| Low signal-to-background ratio | - Low receptor expression- Inactive formoterol- Suboptimal assay conditions | - Use cells with known high β2-AR expression.- Test a fresh aliquot of formoterol.- Optimize cell number, incubation time, and lysis buffer. |
| EC50 value significantly different from expected | - Incorrect formoterol concentration- Lot-to-lot variability- Cell passage number too high | - Verify stock solution concentration and dilution calculations.- Qualify new lots of formoterol with a dose-response curve.[2]- Use cells at a lower passage number. |
| Agonist-stimulated cAMP level exceeds linear range of standard curve | Phosphodiesterase inhibition is too strong. | Test the assay in the presence and absence of a phosphodiesterase inhibitor.[8] |
Issue 2: Tachyphylaxis or Desensitization Observed in Long-Term Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased response to formoterol over time | - Receptor downregulation- Receptor desensitization due to β-arrestin recruitment | - Consider intermittent dosing schedules if appropriate for the experimental design.- Investigate the role of β-arrestin in your cell model.[9]- Co-treatment with corticosteroids like budesonide (B1683875) has been shown to prevent formoterol-induced desensitization in some systems.[10] |
| Altered cellular morphology or viability with prolonged exposure | - Off-target effects- Cellular stress | - Perform viability assays (e.g., MTT) at multiple time points.- Titrate formoterol to the lowest effective concentration for long-term studies. |
Data Presentation
Table 1: Comparative Potency of Formoterol and Salmeterol (B1361061) in Monocyte-Derived Macrophages
| Cytokine | Agonist | Mean EC50 (nM) |
| TNF-α | Formoterol | 2.4 ± 1.8 |
| Salmeterol | 3.5 ± 2.7 | |
| GM-CSF | Formoterol | 24.6 ± 2.1 |
| Salmeterol | 52.4 ± 40.8 |
Data from Donnelly et al. examining the inhibition of LPS-stimulated cytokine release.[11][12]
Table 2: Kinetic Parameters for Formoterol Enantiomer Glucuronidation in Human Liver Microsomes
| Substrate | Parameter | Median Value |
| Single (R;R)-enantiomer | Km (µM) | 827.6 |
| Vmax (pmol min-1 mg-1) | 2625 | |
| Single (S;S)-enantiomer | Km (µM) | 840.4 |
| Vmax (pmol min-1 mg-1) | 4304 | |
| Racemic formoterol ((R;R)-glucuronide) | Km (µM) | 357.2 |
| Vmax (pmol min-1 mg-1) | 1435 | |
| Racemic formoterol ((S;S)-glucuronide) | Km (µM) | 312.1 |
| Vmax (pmol min-1 mg-1) | 2086 |
Data from a study on the stereoselective glucuronidation of formoterol.[13]
Experimental Protocols
Protocol 1: Preparation of Formoterol Stock Solution for Cell Culture
Materials:
-
Formoterol fumarate dihydrate powder
-
Sterile DMSO or sterile water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass of formoterol fumarate dihydrate based on the desired stock concentration and volume.
-
Aseptically weigh the formoterol powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO or water.
-
Vortex gently until the powder is completely dissolved. Gentle warming may be applied if necessary.[1]
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General cAMP Accumulation Assay
Materials:
-
Cells expressing β2-adrenoceptors
-
Cell culture medium
-
Formoterol stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX), optional
-
cAMP assay kit
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and starve the cells for a defined period (e.g., 2-4 hours).
-
Optional: Pre-incubate cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of formoterol in assay buffer.
-
Add the formoterol dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the kit (e.g., ELISA, HTRF, AlphaScreen).
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the formoterol concentration to determine the EC50.
Visualizations
Caption: Canonical and biased signaling pathways of formoterol at the β2-adrenoceptor.
Caption: A logical workflow for troubleshooting formoterol experimental reproducibility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular basis of β-arrestin coupling to formoterol-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease [mdpi.com]
- 10. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intratracheal Delivery of Foradil (Formoterol) in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the intratracheal delivery of Foradil (formoterol) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for intratracheal delivery of this compound in mice?
A1: Intratracheal delivery can be achieved through two primary methods: orotracheal intubation and surgical tracheotomy. Orotracheal intubation is a non-invasive method and is generally preferred as it has a high delivery efficiency with minimal drug loss.[1] Surgical tracheotomy is more invasive and seldom used for powder administration.[1]
Q2: What is a typical dosage of formoterol (B127741) for intratracheal administration in mice?
A2: A documented dosage for intratracheal instillation of formoterol in mice is 28.6 μg/kg.[2] However, dosages can vary depending on the specific experimental goals, and dose-ranging studies are recommended. For nebulized delivery, doses of 0.1, 0.5, or 1 mg/kg have been reported.[1]
Q3: What is a suitable vehicle for preparing a liquid formulation of this compound for intratracheal instillation?
A3: While specific data for this compound is limited, common vehicles for intratracheal instillation include sterile saline or phosphate-buffered saline (PBS).[3] It is crucial to ensure the vehicle is sterile and non-irritating to the lungs. Studies have shown that saline and PBS elicit the least response in the lungs compared to other vehicles like corn oil or solutions with detergents.[3]
Q4: What is the recommended instillation volume for liquid formulations in mice?
A4: A typical instillation volume is around 50 µl.[3] Some protocols suggest a volume of 3 µl per gram of body weight.[4] It is important to keep the volume low to avoid causing respiratory distress or death by asphyxiation.[3]
Q5: How can I confirm successful intratracheal delivery?
A5: Successful intubation can be confirmed by observing the expansion of the lungs when a small amount of air is introduced through the syringe or catheter.[4] The animal may also gasp following the instillation.[4] For quantitative assessment, techniques like gamma scintigraphy with a radiolabeled compound can be used to measure lung deposition.
Troubleshooting Guides
Liquid Formulation Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Mouse experiences respiratory distress or dies during/after instillation. | Instillation volume is too high. | Reduce the instillation volume. A common upper limit is 50 µl.[3] |
| Instillation is too rapid. | Instill the solution slowly to allow for distribution within the lungs.[3] | |
| Incorrect placement of the catheter (e.g., in the esophagus). | Ensure proper visualization of the trachea during intubation. A fiber-optic light source can aid in visualization. | |
| Low or variable drug efficacy. | Poor lung deposition. | Refine intubation technique to ensure direct tracheal delivery. Consider using a guiding cannula. |
| Incorrect formulation (e.g., precipitation of this compound). | Ensure this compound is fully dissolved in a sterile, biocompatible vehicle like saline or PBS.[3] | |
| Evidence of lung inflammation or injury in control group. | The vehicle is causing an inflammatory response. | Use saline or PBS as the vehicle, as they have been shown to cause minimal lung inflammation.[3] |
Dry Powder Formulation Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent dosing and poor lung deposition. | Agglomeration of the dry powder. | Ensure the dry powder has a suitable particle size for deep lung deposition (typically 1-5 µm).[5] Humidity can cause agglomeration, so handle powders in a controlled environment. |
| Static charge in the delivery device. | Using a stainless-steel tip for the delivery device can help dissipate static charge.[2] | |
| Inefficient aerosolization from the device. | Optimize the actuation parameters of the delivery device, such as the volume and force of the air puff. | |
| Obstruction of the delivery device. | Clogging of the device tip with powder. | Ensure the powder is free-flowing. The design of the loading chamber and tip of the delivery device is critical. |
| Low bioactivity of the delivered drug. | The formulation or delivery method is damaging the drug. | For biologics, ensure the aerosolization process does not denature the compound. For dry powders, proper formulation with excipients can protect the active ingredient. |
Experimental Protocols
Anesthesia Protocol for Intratracheal Instillation
A commonly used anesthetic combination for mice is a mix of ketamine and xylazine (B1663881) administered intraperitoneally.
| Component | Concentration | Dosage |
| Ketamine | 100 mg/mL | 100 mg/kg |
| Xylazine | 20 mg/mL | 10 mg/kg |
Note: The final injection volume is typically around 80 µl per 10 g of body weight when diluted in sterile PBS.[4] Anesthesia can be induced using isoflurane (B1672236) in a vaporizer chamber before the injection.[4]
Orotracheal Intubation and Instillation Workflow
Caption: Workflow for non-invasive intratracheal instillation in mice.
Signaling Pathways
While the provided information does not detail specific signaling pathways related to the delivery process itself, the pharmacological action of this compound (formoterol) as a long-acting beta2-agonist (LABA) is well-established.
Caption: Simplified signaling pathway of this compound in bronchial smooth muscle cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Foradil™ Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Foradil™ (formoterol) in their experiments and encountering potential interference with fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound™ (formoterol) interfere with fluorescence-based assays?
Yes, this compound™'s active ingredient, formoterol (B127741), is intrinsically fluorescent. Studies have shown that formoterol exhibits fluorescence with an excitation maximum around 223 nm and an emission maximum around 342 nm.[1][2][3][4] This inherent fluorescence can lead to false-positive or skewed results in assays that use fluorophores with overlapping spectral properties.
Q2: What types of fluorescence-based assays are most susceptible to interference from this compound™?
Assays that utilize ultraviolet (UV) or near-UV excitation and detect emission in the blue or violet regions of the spectrum are most at risk. This includes assays employing common fluorophores like DAPI, Hoechst, and some coumarin (B35378) derivatives. Assays with low signal intensity are also more susceptible to interference, as the background fluorescence from this compound™ can be more pronounced.
Q3: What are the primary mechanisms of this compound™ interference?
There are two main ways this compound™ can interfere with your assay:
-
Autofluorescence: As mentioned, this compound™ itself fluoresces. If its excitation and emission spectra overlap with those of your assay's fluorophore, the plate reader will detect the fluorescence from this compound™ in addition to your specific signal, leading to artificially high readings.[5]
-
Inner Filter Effect: this compound™ can absorb the excitation light intended for your fluorophore or absorb the light emitted by your fluorophore.[6][7] This can lead to a decrease in the detected signal, resulting in false-negative or underestimated results.
Q4: How can I determine if this compound™ is interfering with my assay?
The most straightforward method is to run a "compound-only" control. This involves preparing wells containing this compound™ at the same concentration used in your experiment, but without the fluorescent reporter or other assay-specific reagents. If you observe a signal in these wells, it is likely due to the autofluorescence of this compound™.
Q5: What are the general strategies to mitigate interference from fluorescent compounds like this compound™?
Several strategies can be employed:
-
Switch to a Red-Shifted Fluorophore: The most effective way to avoid interference is to use a fluorophore with excitation and emission wavelengths that are significantly different from those of this compound™.[5] Moving to green, red, or far-red fluorophores (e.g., FITC, TRITC, Alexa Fluor 647, Cy5) will likely eliminate the spectral overlap.
-
Perform a "Preread": Before adding your fluorescent reagents, read the plate after adding your compounds. This will quantify the autofluorescence from each well, which can then be subtracted from the final assay signal.
-
Use a Counter-Screen: A dedicated counter-screen can be used to specifically measure the autofluorescence of your test compounds under assay conditions.
-
Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, you can use lanthanide-based fluorophores with long fluorescence lifetimes. The short-lived fluorescence from interfering compounds like this compound™ will decay before the measurement is taken, effectively eliminating the interference.[5]
Data Presentation: Spectral Overlap of this compound™ with Common Fluorophores
The following table summarizes the spectral properties of this compound™ and several common fluorophores to help you assess the potential for interference. A significant overlap in both excitation and emission ranges indicates a high likelihood of interference.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound™ |
| This compound™ (Formoterol) | ~223 [1][2][3][4] | ~342 [1][2][3][4] | - |
| DAPI | ~358 | ~461 | High |
| Hoechst 33342 | ~350 | ~461 | High |
| Alexa Fluor 350 | ~346 | ~442 | High |
| FITC | ~495 | ~517 | Low |
| TRITC | ~550 | ~573 | Low |
| Alexa Fluor 488 | ~495 | ~519 | Low |
| Cy3 | ~550 | ~570 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
| Cy5 | ~649 | ~670 | Very Low |
Experimental Protocols
Protocol 1: Compound Autofluorescence Preread
Objective: To quantify the intrinsic fluorescence of this compound™ at the assay's excitation and emission wavelengths.
Materials:
-
This compound™ stock solution
-
Assay buffer
-
Microplate (black, clear-bottom recommended for cell-based assays)
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound™ in assay buffer at the concentrations to be used in the main experiment.
-
Dispense the this compound™ dilutions into the wells of the microplate.
-
Include wells with assay buffer only to determine the background fluorescence.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Read the plate and record the fluorescence intensity for each well.
-
The values obtained represent the autofluorescence of this compound™, which can be subtracted from the final assay readings.
Protocol 2: Fluorescence Quenching Assessment
Objective: To determine if this compound™ is quenching the fluorescence signal of your assay's fluorophore.
Materials:
-
This compound™ stock solution
-
Your assay's fluorophore (e.g., fluorescently labeled substrate or antibody)
-
Assay buffer
-
Microplate
-
Fluorescence plate reader
Method:
-
Prepare a solution of your fluorophore in assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound™ in assay buffer.
-
In the microplate, add the fluorophore solution to wells containing the different concentrations of this compound™.
-
Include control wells with the fluorophore and assay buffer only (no this compound™).
-
Incubate the plate under the same conditions as your main assay (time and temperature).
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence in the presence of this compound™ suggests quenching.
Visualizations
This compound™ (Formoterol) Signaling Pathway
This compound™ is a long-acting β2-adrenergic agonist. Its primary mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that is crucial for its therapeutic effects and may be the subject of your research.
Caption: The β2-adrenergic signaling pathway activated by this compound™.
Troubleshooting Workflow for this compound™ Interference
This workflow provides a logical sequence of steps to identify and mitigate potential fluorescence interference from this compound™.
Caption: A decision tree for troubleshooting this compound™ interference.
References
- 1. Investigating the Luminescent Characteristics of Formoterol for Innovative Spectrofluorimetric Determination in Pharmaceutical Formulation: Theoretical Calculations and Greenness Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Foradil (Formoterol) and Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of formoterol (B127741), the active ingredient in Foradil, and salmeterol (B1361061), two long-acting beta-2 adrenergic receptor (β2-AR) agonists widely used in the treatment of respiratory diseases. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.
Quantitative Comparison of In Vitro Potency
The in vitro potency of formoterol and salmeterol has been evaluated in numerous studies using various experimental models. The following table summarizes key quantitative data on their binding affinity, functional potency, and intrinsic efficacy at the β2-adrenergic receptor.
| Parameter | Drug | Value | Experimental Model | Reference |
| Binding Affinity (pKi) | Formoterol | 8.2 ± 0.09 | Guinea pig lung membranes | [1] |
| Salmeterol | 8.3 ± 0.04 | Guinea pig lung membranes | [1] | |
| Functional Potency (pD2) | Formoterol | 8.9 ± 0.03 | Guinea pig tracheal spirals (maximally contracted) | [1] |
| Salmeterol | 9.2 ± 0.03 | Guinea pig tracheal spirals (maximally contracted) | [1] | |
| Formoterol | 8.56 | Guinea pig tracheal strips (carbachol-contracted) | [2] | |
| Functional Potency (-log EC50) | Formoterol | 9.32 ± 0.05 | Guinea pig isolated trachea | [3] |
| Salmeterol | 7.50 ± 0.13 | Guinea pig isolated trachea | [3] | |
| Intrinsic Efficacy (% of Isoprenaline) | Formoterol | ~97% | CHO-K1 cells expressing human β2-AR (cAMP assay) | [4] |
| Salmeterol | ~63% | CHO-K1 cells expressing human β2-AR (cAMP assay) | [4] | |
| Formoterol | 86 ± 5% | Guinea pig tracheal spirals (relaxation) | [1] | |
| Salmeterol | 62 ± 3% | Guinea pig tracheal spirals (relaxation) | [1] | |
| Formoterol | High | General classification | [5][6][7][8] | |
| Salmeterol | Low/Partial | General classification | [5][6][7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro potency of β2-AR agonists.
Receptor Binding Assay
This assay determines the affinity of a drug for its receptor.
-
Objective: To measure the binding affinity (Ki) of formoterol and salmeterol to β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from cells or tissues expressing β2-AR (e.g., guinea pig lung).
-
Radioligand, such as [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol.
-
Test compounds (formoterol, salmeterol).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound (formoterol or salmeterol).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Tracheal Smooth Muscle Relaxation Assay
This functional assay measures the ability of a drug to relax pre-contracted airway smooth muscle.
-
Objective: To determine the functional potency (pD2 or EC50) and intrinsic efficacy of formoterol and salmeterol in relaxing airway smooth muscle.
-
Materials:
-
Isolated tracheal rings or strips from an animal model (e.g., guinea pig).
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
A contractile agent (e.g., carbachol, histamine).
-
Test compounds (formoterol, salmeterol).
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Mount the tracheal preparations in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction with a contractile agent.
-
Once the contraction is stable, add cumulative concentrations of the test compound (formoterol or salmeterol) to the organ bath.
-
Record the relaxation response at each concentration.
-
A concentration-response curve is constructed, and the pD2 or EC50 value is calculated.
-
The maximal relaxation achieved is a measure of the drug's intrinsic efficacy.
-
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.
-
Objective: To quantify the ability of formoterol and salmeterol to stimulate cAMP production in cells expressing β2-AR.
-
Materials:
-
Cell line expressing β2-AR (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (formoterol, salmeterol).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound (formoterol or salmeterol) to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable assay kit.
-
A concentration-response curve is generated, and the EC50 value is determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenergic receptor signaling pathway and a general experimental workflow for assessing the in vitro potency of β2-AR agonists.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: In Vitro Potency Assessment Workflow.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the interaction between formoterol and salmeterol in guinea-pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting inhaled beta2-agonists in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Efficacy Comparison: Formoterol vs. Arformoterol
A detailed guide for researchers and drug development professionals on the preclinical profiles of racemic formoterol (B127741) and its single (R,R)-enantiomer, arformoterol (B195475).
Formoterol, a long-acting β2-adrenergic receptor agonist (LABA), is a cornerstone in the management of obstructive airway diseases. It is commercially available as a racemic mixture of two enantiomers, (R,R)-formoterol and (S,S)-formoterol. Arformoterol is the pharmacologically active (R,R)-enantiomer of formoterol, developed as a single-isomer agent. This guide provides a comparative overview of the preclinical efficacy of formoterol and arformoterol, focusing on their receptor binding characteristics, in vitro potency, and in vivo bronchoprotective effects, supported by experimental data.
Receptor Binding Affinity and Selectivity
The therapeutic efficacy and safety profile of β2-agonists are intrinsically linked to their binding affinity for the β2-adrenergic receptor and their selectivity over the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Preclinical studies have established that the (R,R)-enantiomer is the primary contributor to the pharmacological activity of racemic formoterol.
Key Findings:
-
Arformoterol ((R,R)-formoterol) exhibits a high affinity for the human β2-adrenergic receptor, with a reported dissociation constant (Kd) of 2.9 nM.[1]
-
Racemic formoterol demonstrates high selectivity for the β2-adrenergic receptor over the β1-subtype.[2][3]
-
The (S,S)-enantiomer of formoterol is reported to be over 1,000 times less potent than the (R,R)-enantiomer in its interaction with the β2-adrenergic receptor.[4]
Table 1: Comparison of Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (β1/β2) |
| Formoterol (racemic) | β1-adrenergic | 6.25 ± 0.06[2] | ~89 |
| β2-adrenergic | 8.2 ± 0.09[2] | ||
| Arformoterol ((R,R)-formoterol) | β2-adrenergic | 8.54 (pKd)[1] | Not directly reported in a comparative study |
Note: Selectivity ratio for racemic formoterol is calculated from the provided pKi values. A higher pKi value indicates a higher binding affinity.
In Vitro Potency: Functional Assays
The functional potency of formoterol and arformoterol is typically assessed in vitro using isolated organ bath preparations, such as guinea pig trachea or human bronchus. These assays measure the ability of the compounds to relax pre-contracted airway smooth muscle.
Key Findings:
-
In isolated guinea pig trachea and human bronchus, both racemic formoterol and arformoterol ((R,R)-formoterol) demonstrated potent relaxant effects with a similar half-maximal effective concentration (EC50) of approximately 1 nM.[4]
-
The (S,S)-enantiomer of formoterol was found to be more than 1,000 times less potent than the (R,R)-enantiomer in these in vitro preparations.[4]
Table 2: In Vitro Potency in Guinea Pig Trachea
| Compound | Parameter | Value |
| Formoterol (racemic) | -log EC50 (pD2) | 8.9 ± 0.03[2] |
| Arformoterol ((R,R)-formoterol) | EC50 | ~1 nM[4] |
In Vivo Efficacy: Bronchoprotection Models
Preclinical in vivo models, particularly in guinea pigs, are employed to evaluate the bronchoprotective effects of these compounds against various spasmogens like histamine (B1213489) and acetylcholine.
Key Findings:
-
In vivo studies in sensitized guinea pigs have shown that arformoterol ((R,R)-formoterol) is more potent than racemic formoterol in inhibiting both histamine- and antigen-induced bronchoconstriction.[5]
-
The (S,S)-enantiomer was found to be ineffective in these in vivo models.[5]
Table 3: In Vivo Bronchoprotective Efficacy of Arformoterol in Guinea Pigs
| Challenge Agent | Parameter | Value |
| Histamine | ED50 | 1 nmol/kg[1] |
| Ovalbumin | ED50 | 40 nmol/kg[1] |
ED50 represents the dose required to produce 50% of the maximal protective effect.
Signaling Pathway and Experimental Workflows
The bronchodilatory effects of both formoterol and arformoterol are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade.
β2-Adrenergic Receptor Signaling Pathway.
A typical preclinical workflow for evaluating the efficacy of bronchodilators involves a series of in vitro and in vivo experiments.
Preclinical Efficacy Evaluation Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing either the human β1- or β2-adrenergic receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (formoterol or arformoterol).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Organ Bath (Guinea Pig Trachea)
Objective: To assess the functional potency (EC50) of test compounds in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and cut into rings. The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as carbachol (B1668302) or histamine to induce a stable contractile tone.
-
Drug Addition: Cumulative concentrations of the test compound (formoterol or arformoterol) are added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is recorded.
-
Data Analysis: Concentration-response curves are constructed, and the EC50 value, representing the concentration of the compound that produces 50% of the maximal relaxation, is calculated.
In Vivo Bronchoprotection (Guinea Pig Model)
Objective: To evaluate the in vivo efficacy (ED50) of test compounds in protecting against bronchoconstriction.
Methodology:
-
Animal Sensitization (for antigen challenge): Guinea pigs are sensitized to an antigen, typically ovalbumin, via inhalation or injection.
-
Drug Administration: The test compound (formoterol or arformoterol) is administered to conscious guinea pigs, usually via inhalation.
-
Bronchoconstrictor Challenge: After a defined pre-treatment time, the animals are exposed to an aerosol of a bronchoconstricting agent (e.g., histamine or the sensitizing antigen).
-
Measurement of Airway Obstruction: The degree of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as specific airway conductance, using a whole-body plethysmograph.
-
Data Analysis: The dose of the test compound that inhibits the bronchoconstrictor response by 50% (ED50) is determined.
Conclusion
Preclinical data consistently demonstrate that the pharmacological activity of racemic formoterol resides in its (R,R)-enantiomer, arformoterol. While both racemic formoterol and arformoterol exhibit high potency and selectivity for the β2-adrenergic receptor, in vivo studies suggest that arformoterol may offer greater potency in providing bronchoprotection. The (S,S)-enantiomer appears to be pharmacologically insignificant at the β2-receptor at therapeutic concentrations. This comparative guide provides foundational preclinical data to aid researchers and drug developers in their evaluation of these important bronchodilators.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foradil (Formoterol) Demonstrates Anti-Inflammatory Effects in Preclinical Animal Models: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Foradil (formoterol), a long-acting beta2-adrenergic receptor agonist, in various animal models. The data presented herein is compiled from several preclinical studies and is intended to offer an objective overview of this compound's performance against other alternatives, supported by experimental evidence.
Executive Summary
Across multiple animal models of inflammatory diseases, including rheumatoid arthritis, asthma, and spinal cord injury, formoterol (B127741) has demonstrated significant anti-inflammatory properties. These effects are often attributed to its ability to modulate key inflammatory pathways, such as the NF-κB and Akt signaling cascades, leading to a reduction in pro-inflammatory cytokines and immune cell infiltration. This guide summarizes the key findings, compares formoterol's efficacy with other agents, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Data Presentation: Comparative Efficacy of Formoterol
The following tables summarize the quantitative data from various animal model studies, showcasing the anti-inflammatory effects of formoterol in comparison to control or alternative treatments.
Table 1: Rheumatoid Arthritis Model (Rat)
| Treatment Group | Key Inflammatory Markers | Outcome | Reference |
| Formoterol | NF-κB(p65) activation, TNFα, COX-2 levels in gastrocnemius muscle | Decreased levels compared to arthritic control rats.[1][2] | [1][2] |
| Saline (Control) | NF-κB(p65) activation, TNFα, COX-2 levels in gastrocnemius muscle | Elevated levels due to adjuvant-induced arthritis.[1][2] | [1][2] |
Table 2: Allergic Asthma Model (Guinea Pig)
| Treatment Group | Key Inflammatory Markers | Outcome | Reference |
| Formoterol | Eosinophil and macrophage influx in bronchoalveolar lavage (BAL) fluid | Completely inhibited the cellular increase in BAL fluid.[3] | [3] |
| Isoproterenol | Eosinophil and macrophage influx in bronchoalveolar lavage (BAL) fluid | Failed to prevent cellular infiltration.[3] | [3] |
| Saline (Control) | Eosinophil and macrophage influx in bronchoalveolar lavage (BAL) fluid | Significant increase in inflammatory cells after antigen challenge.[3] | [3] |
Table 3: Allergic Lung Inflammation Model (Mouse)
| Treatment Group | Key Inflammatory Markers | Outcome | Reference |
| Formoterol + Mometasone (B142194) | Eosinophils and Neutrophils in BAL fluid | Synergistically inhibited inflammatory cell influx.[4] | [4] |
| Formoterol (alone) | Eosinophils and Neutrophils in BAL fluid | Dose-dependent inhibition of some inflammatory parameters.[4] | [4] |
| Mometasone (alone) | Eosinophils and Neutrophils in BAL fluid | Dose-dependently inhibited all inflammatory parameters.[4] | [4] |
Table 4: Spinal Cord Injury Model (Mouse)
| Treatment Group | Key Inflammatory Markers | Outcome | Reference |
| Formoterol | Pro-inflammatory cytokines/chemokines (IP-10, MIP-1a, MCP-1, BCA-1, NF-κB) in the injury site | Ameliorated the increase in pro-inflammatory markers.[5] | [5] |
| Vehicle (Control) | Pro-inflammatory cytokines/chemokines (IP-10, MIP-1a, MCP-1, BCA-1, NF-κB) in the injury site | Increased expression of pro-inflammatory markers post-injury.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Adjuvant-Induced Arthritis in Rats
-
Induction of Arthritis: Arthritis was induced by an intradermal injection of Freund's adjuvant into the right hind paw.[1][2] Control animals received an injection of the vehicle.[2]
-
Drug Administration: Formoterol (50 μg/kg) or saline was administered daily via subcutaneous injection for 12 days.[1][2]
-
Endpoint Measurements:
-
Clinical Assessment: Body weight, food intake, and arthritis index were monitored.[1][2]
-
Biochemical Analysis: After euthanasia, the gastrocnemius muscle was collected. mRNA levels of inflammatory markers were analyzed by PCR, and protein levels (including NF-κB(p65), TNFα, and COX-2) were analyzed by Western blotting.[1][2]
-
Ovalbumin-Induced Allergic Asthma in Guinea Pigs
-
Animal Model: Male guinea pigs.[3]
-
Sensitization and Challenge: Animals were sensitized by exposure to aerosolized ovalbumin (2% in saline).[3] After sensitization, they were challenged with ovalbumin to induce an asthmatic response.[3]
-
Drug Administration: An aerosolized solution of formoterol, isoproterenol, or saline was inhaled by the animals 15 minutes before the ovalbumin challenge.[3]
-
Endpoint Measurements:
Spinal Cord Injury in Mice
-
Induction of Injury: A moderate (60 kdyn) or severe (80 kdyn) spinal cord injury was induced using a force-controlled impactor.[5][7]
-
Drug Administration: Formoterol (0.3 mg/kg) or vehicle was administered daily via intraperitoneal (i.p.) injection, beginning 8 hours after the injury and continuing for 6 weeks.[6][7]
-
Endpoint Measurements:
-
Biochemical Analysis: 24 hours post-injury, the expression of pro-inflammatory cytokines and chemokines (such as IP-10, MIP-1a, MCP-1, BCA-1, and NF-κB) at the injury site was assessed.[5]
-
Behavioral Assessment: Thermal hyperalgesia and mechanical allodynia were measured weekly starting 21 days post-injury to assess neuropathic pain.[7] Locomotor function was assessed using the Basso Mouse Scale.[6]
-
Mechanistic Insights and Visualizations
The anti-inflammatory effects of formoterol are underpinned by its interaction with specific cellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.
Caption: Formoterol's Anti-Inflammatory Signaling Pathway.
Caption: General Experimental Workflow for Evaluating Anti-Inflammatory Effects.
References
- 1. Formoterol decreases muscle wasting as well as inflammation in the rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of formoterol and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formoterol alters chemokine expression and ameliorates pain behaviors after moderate spinal cord injury in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formoterol alters chemokine expression and ameliorates pain behaviors after moderate spinal cord injury in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Foradil (Formoterol) and Budesonide Combination: A Comparative Guide for Researchers
An Objective Analysis of the Enhanced Therapeutic Efficacy of Combined Formoterol (B127741) and Budesonide (B1683875) in Obstructive Airway Diseases, Supported by Experimental Data.
The combination of formoterol, a long-acting β2-adrenergic agonist (LABA), and budesonide, an inhaled corticosteroid (ICS), has become a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of the synergistic effects of this combination therapy against its monocomponents, supported by clinical and preclinical experimental data. The enhanced efficacy of the combination is attributed to complementary mechanisms of action at both the molecular and clinical levels, leading to improved lung function and reduced inflammation.
I. Comparative Clinical Efficacy
Clinical trials have consistently demonstrated the superior efficacy of the formoterol/budesonide combination compared to either agent alone. The synergistic action results in significant improvements in key clinical endpoints for both asthma and COPD.
Asthma
In patients with asthma, the addition of formoterol to budesonide provides better control of symptoms and lung function.
Table 1: Improvement in Lung Function in Asthma Patients Treated with Budesonide/Formoterol
| Parameter | Baseline (Mean) | Post-treatment with Budesonide/Formoterol (Mean) | Improvement | p-value |
| FEV1 (% predicted) | 76.25% | 86.94% | 10.69% | < 0.01[1] |
| PEF (L/min) | 380.84 | 442.29 | 61.45 | < 0.01[1] |
FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow Rate. Data from a 14-week study involving 268 asthma patients receiving 640 mcg of budesonide and 18 mcg of formoterol daily.[1]
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, the combination therapy has been shown to significantly reduce the rate of exacerbations and improve lung function compared to placebo and monotherapy.
Table 2: Reduction in Exacerbation Rates in COPD Patients
| Treatment Group | Annual Rate of Severe Exacerbations | Rate Ratio vs. Formoterol | p-value vs. Formoterol |
| Budesonide/Formoterol pMDI (320/9 µg BID) | 0.85 | 0.76 | 0.006 |
| Formoterol DPI (9 µg BID) | 1.12 | - | - |
pMDI: pressurized metered-dose inhaler; DPI: dry powder inhaler; BID: twice daily. Data from the 6-month RISE study in 1219 patients with moderate-to-very-severe COPD.[2]
Table 3: Comparative Efficacy of Budesonide/Formoterol in Severe COPD
| Treatment Group | Mean Severe Exacerbations per Patient-Year | % Reduction vs. Placebo | % Reduction vs. Formoterol |
| Budesonide/Formoterol | 1.42 | 24% | 23% |
| Budesonide | 1.59 | 15% | - |
| Formoterol | 1.84 | 2% | - |
| Placebo | 1.87 | - | - |
Data from a 12-month study in patients with severe COPD.[3]
II. Molecular and Cellular Synergism: Signaling Pathways
The synergistic effects of formoterol and budesonide are underpinned by their interactions at the molecular level. Formoterol, via the β2-adrenergic receptor, and budesonide, through the glucocorticoid receptor, modulate distinct but convergent signaling pathways that cooperatively suppress inflammation and promote bronchodilation.
Formoterol stimulates the β2-adrenergic receptor, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation, which results in bronchodilation. Budesonide binds to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes. Additionally, the activated glucocorticoid receptor can repress the activity of pro-inflammatory transcription factors like NF-κB.
The synergy arises from the crosstalk between these two pathways. PKA, activated by formoterol, can enhance the nuclear translocation and activity of the glucocorticoid receptor. Conversely, glucocorticoids can increase the expression of the β2-adrenergic receptor, enhancing the cell's responsiveness to formoterol. This bidirectional enhancement leads to a greater anti-inflammatory and bronchodilatory effect than either drug can achieve alone.[4][5]
III. Experimental Protocols
The following protocols outline the methodologies used in preclinical studies to evaluate the synergistic anti-inflammatory effects of formoterol and budesonide.
A. Human Lung Fibroblast Culture
-
Cell Thawing and Seeding: Cryopreserved human lung fibroblasts (HLF) are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a T-75 flask containing Fibroblast Growth Medium and incubated at 37°C in a 5% CO2 humidified incubator.[6]
-
Subculturing: When cells reach 80-90% confluency, they are washed with Hank's Balanced Salt Solution (HBSS), and detached using Trypsin/EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium and seeded into new flasks or multi-well plates for experiments.[6]
B. Measurement of Inflammatory Mediators
1. Cell Stimulation:
-
Human lung fibroblasts are seeded in 96-well plates.
-
Once confluent, the cells are pre-incubated with varying concentrations of budesonide, formoterol, or the combination for 1 hour.
-
The cells are then stimulated with a pro-inflammatory agent such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) for 24 hours to induce the production of inflammatory mediators.
2. ELISA for GM-CSF and IL-8:
-
After stimulation, the cell culture supernatant is collected.
-
The concentration of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-8 (IL-8) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8] The general steps include:
-
Coating a microplate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Measuring the absorbance at a specific wavelength and calculating the concentration of the inflammatory mediator based on the standard curve.
-
3. Cell Surface ELISA for ICAM-1 and VCAM-1:
-
After stimulation, the cells in the 96-well plate are fixed with paraformaldehyde.
-
The cells are then incubated with a primary antibody specific for Intercellular Adhesion Molecule-1 (ICAM-1) or Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
After washing, a secondary antibody conjugated to HRP is added.
-
A substrate solution is added, and the color development is measured to quantify the expression of the adhesion molecules on the cell surface.[9][10][11]
References
- 1. Efficacy and safety of budesonide/formeterol combination therapy in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of budesonide/formoterol pressurized metered-dose inhaler on exacerbations versus formoterol in chronic obstructive pulmonary disease: The 6-month, randomized RISE (Revealing the Impact of Symbicort in reducing Exacerbations in COPD) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Long-acting beta2-adrenoceptor agonists synergistically enhance glucocorticoid-dependent transcription in human airway epithelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]
- 7. GM-CSF induction in human lung fibroblasts by IL-1beta, TNF-alpha, and macrophage contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of recombinant human GM-CSF for patients with acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Microplate ELISAs for soluble VCAM-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Foradil (Formoterol) vs. Vilanterol
A comprehensive analysis of two prominent long-acting beta2-agonists (LABAs) for obstructive airway diseases, detailing their pharmacological profiles, clinical efficacy, and safety based on in vivo experimental data.
This guide provides a detailed comparison of Foradil (formoterol fumarate) and vilanterol (B1248922) trifenatate, two widely used long-acting beta2-agonists for the management of asthma and chronic obstructive pulmonary disease (COPD). The following sections present a comprehensive overview of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and a summary of key clinical trial findings to assist researchers, scientists, and drug development professionals in understanding the nuances of these bronchodilators.
Pharmacological Profile and Mechanism of Action
Both formoterol (B127741) and vilanterol are selective beta2-adrenergic receptor agonists.[1] Upon inhalation, they stimulate beta2-receptors on the smooth muscle cells of the airways, leading to the relaxation of these muscles and subsequent bronchodilation.[2][3] This action helps to open the airways and improve airflow.
The primary distinction in their pharmacological profiles lies in their duration of action. Vilanterol has a longer residence time at the β2-receptor, contributing to its extended 24-hour duration of action, which allows for once-daily dosing.[4][5] In contrast, formoterol has a shorter duration of action, typically requiring twice-daily administration.[2][5] While both drugs have a rapid onset of action, some studies suggest vilanterol may have a faster onset in certain patient populations.[4][5] In vitro studies have also indicated that vilanterol exhibits greater potency at the β2-receptor compared to formoterol.[4][5]
Signaling Pathway of Beta2-Adrenergic Receptor Agonists
Caption: Signaling pathway of LABAs in airway smooth muscle cells.
Comparative Efficacy and Clinical Outcomes
Clinical trials have extensively evaluated the efficacy of formoterol and vilanterol, primarily as part of combination therapies with inhaled corticosteroids (ICS).
Asthma
In the management of asthma, both vilanterol and formoterol-containing combinations have demonstrated effectiveness in improving lung function and symptom control.[4][6] A retrospective matched cohort study found that patients using a fluticasone (B1203827) furoate/vilanterol combination had significantly better symptom control and lower use of short-acting beta2-agonists (SABAs) compared to those using a budesonide/formoterol combination.[4] However, a randomized crossover trial in patients with controlled stable asthma found no significant differences in asthma exacerbation rates, pulmonary function, or symptom scores between once-daily fluticasone furoate/vilanterol and twice-daily budesonide/formoterol.[7] Notably, the 2024 Global Initiative for Asthma (GINA) guidelines emphasize the role of formoterol in as-needed and maintenance and reliever therapy (MART) approaches.[4][8]
| Efficacy Outcome (Asthma) | Fluticasone Furoate/Vilanterol (FF/VI) | Budesonide/Formoterol (BUD/FOR) | Reference |
| Symptom Control | Significantly better | - | [4] |
| SABA Use | Significantly lower | - | [4] |
| Asthma Exacerbation Rate | No significant difference | No significant difference | [7] |
| Pulmonary Function | No significant difference | No significant difference | [7] |
| Patient Satisfaction | Higher with once-daily regimen | - | [4] |
Chronic Obstructive Pulmonary Disease (COPD)
For COPD, vilanterol-containing combinations have shown to be at least as effective as formoterol-based treatments in improving lung function and quality of life.[4][6] The Salford Lung Study, a real-world effectiveness trial, found that a fluticasone furoate/vilanterol combination was associated with a significantly lower rate of moderate or severe exacerbations compared to usual care, which often included formoterol-containing combinations.[4] Furthermore, studies have highlighted that the once-daily dosing of vilanterol combinations can simplify treatment regimens and potentially improve patient adherence, a crucial factor in managing chronic diseases like COPD.[4]
| Efficacy Outcome (COPD) | Vilanterol-containing combinations | Formoterol-containing combinations | Reference |
| Exacerbation Rate | Significantly lower rate of moderate/severe exacerbations | Higher rate in usual care | [4] |
| Lung Function | At least as effective | - | [4][6] |
| Dosing Adherence | Potentially improved due to once-daily dosing | - | [4] |
Pharmacokinetics
The pharmacokinetic profiles of formoterol and vilanterol explain their different dosing schedules.
| Pharmacokinetic Parameter | Vilanterol | Formoterol | Reference |
| Duration of Action | 24 hours | Up to 12 hours | [2][4] |
| Dosing Frequency | Once-daily | Twice-daily | [2][4] |
| Elimination Half-life | 16 hours (asthma), 21.3 hours (COPD) | 10 hours | [1][2] |
| Protein Binding | Not specified | 61% to 64% | [2] |
| Metabolism | Not specified | Liver demethylation and glucuronidation | [2] |
Experimental Protocols: A Representative Clinical Trial Design
Many of the comparative studies employ a randomized, double-blind, parallel-group or crossover design. Below is a generalized workflow for such a trial.
Representative Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial.
A specific example is a randomized crossover trial that compared once-daily fluticasone furoate/vilanterol to twice-daily budesonide/formoterol in patients with controlled stable asthma.[7]
-
Study Design: Randomized, open-label, crossover trial.[7]
-
Participants: Patients with stable asthma controlled on an ICS/LABA combination.[7]
-
Intervention: Patients received 8 weeks of treatment with either fluticasone furoate/vilanterol (100/25 μg once daily) or budesonide/formoterol (160/4.5 μg two puffs twice daily).[7]
-
Washout Period: A 4-8 week washout period followed the initial treatment phase.[7]
-
Crossover: Patients then switched to the other treatment for an additional 8 weeks.[7]
-
Outcome Measures: The primary outcomes assessed were asthma exacerbation, pulmonary function tests (FEV1), and symptom scores (Asthma Control Test and Asthma Control Questionnaire).[7]
Safety and Tolerability
Both formoterol and vilanterol are generally well-tolerated.[4][9] Common side effects associated with LABAs can include tremor, which has been reported with formoterol, particularly at higher doses.[9] Safety analyses have indicated a favorable profile for vilanterol, even in high-risk populations.[4][6][8] As with all LABAs, they are recommended for use in combination with an inhaled corticosteroid for the treatment of asthma.[2]
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. Fluticasone/Vilanterol (Breo Ellipta): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Once-daily fluticasone furoate/vilanterol combination versus twice-daily budesonide/formoterol combination in the treatment of controlled stable asthma: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines | Semantic Scholar [semanticscholar.org]
- 9. Comparable efficacy and tolerability of formoterol (this compound) administered via a novel multi-dose dry powder inhaler (Certihaler) or the Aerolizer dry powder inhaler in patients with persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol Efficacy in Preclinical Models: A Comparative Guide to Short-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of formoterol (B127741), a long-acting beta-agonist (LABA), with that of short-acting beta-agonists (SABAs) such as salbutamol (B1663637) (albuterol). The following sections present a detailed analysis of their bronchodilator and anti-inflammatory effects, supported by quantitative data from various preclinical models. Experimental protocols for key assays are also provided to facilitate study replication and further research.
Bronchodilator Effects: Potency and Duration of Action
Formoterol consistently demonstrates higher potency and a significantly longer duration of action compared to SABAs in preclinical models. This is attributed to its unique physicochemical properties, which allow for retention in the airway tissues.
In Vitro Bronchodilation
Preclinical studies using isolated guinea pig tracheal preparations consistently show formoterol to be significantly more potent than salbutamol in inducing tracheal relaxation.
Table 1: Comparison of Bronchodilator Potency in Isolated Guinea Pig Trachea
| Compound | Potency (-log EC50)[1] | Relative Potency vs. Salbutamol |
| Formoterol | 9.32 ± 0.05 | ~32 times more potent |
| Salbutamol | 7.82 ± 0.08 | 1 |
EC50: Half maximal effective concentration. A higher -log EC50 value indicates greater potency.
In Vivo Bronchodilation and Duration of Action
In conscious guinea pigs, inhaled formoterol exhibits a rapid onset of action, comparable to salbutamol, but a markedly longer duration of bronchodilation.[2][3]
Table 2: Duration of Bronchodilator Effect in Conscious Guinea Pigs (Inhibition of Histamine-Induced Bronchoconstriction)
| Compound | Duration of Action (Threshold-Effective Dose) |
| Formoterol | < 3 hours[2] |
| Salbutamol | < 1.5 hours[2] |
Anti-inflammatory Properties
While primarily bronchodilators, beta-agonists also exhibit anti-inflammatory effects. Preclinical evidence suggests formoterol possesses anti-inflammatory properties, although these may be observed at different dose ranges than its bronchodilator effects.
Inhibition of Plasma Protein Extravasation
In guinea pig models, formoterol has been shown to inhibit bradykinin- and histamine-induced plasma protein extravasation (PPE), a marker of vascular permeability and inflammation.
Table 3: Duration of Inhibition of Plasma Protein Extravasation in Guinea Pig Skin and Lung
| Compound | Duration of Inhibition (Maximally Effective Dose) | Preclinical Model |
| Formoterol | 2 - 4 hours | Bradykinin-induced PPE in skin |
| Salbutamol | 1 - 2 hours | Bradykinin-induced PPE in skin |
| Formoterol | 2 - 4 hours | Histamine-induced PPE in lung |
| Salbutamol | 1 hour | Histamine-induced PPE in lung |
Effects on Inflammatory Cell Accumulation
Formoterol has demonstrated the ability to inhibit the accumulation of key inflammatory cells in the lungs in preclinical models.
-
Eosinophil Accumulation: Inhaled formoterol (100 microg/ml nebulizer concentration) has been shown to inhibit PAF-induced eosinophil accumulation in guinea pig lung.
-
Neutrophil Accumulation: Formoterol can inhibit lipopolysaccharide-induced neutrophil accumulation in the guinea pig lung, though at higher doses than those required for its bronchodilator and PPE-inhibiting effects. In contrast, formoterol, much like salbutamol, had no effect on zymosan-induced neutrophil accumulation in guinea pig skin.
Signaling Pathway and Experimental Workflows
The therapeutic effects of formoterol and SABAs are mediated through the beta-2 adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing bronchodilator activity.
References
- 1. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
analysis of clinical trial data to validate Foradil's 12-hour duration of action
Foradil (formoterol fumarate), a long-acting beta2-agonist (LABA), is widely utilized in the management of asthma and chronic obstructive pulmonary disease (COPD) due to its extended bronchodilatory effects.[1] This guide provides a detailed analysis of clinical trial data that substantiates this compound's 12-hour duration of action, offering a comparative perspective against other bronchodilators for researchers, scientists, and drug development professionals.
Comparative Efficacy Over 12 Hours
Clinical studies have consistently demonstrated that this compound maintains significant bronchodilator effects for at least 12 hours after administration. This prolonged activity is a key differentiator from short-acting beta-agonists (SABAs) and has been shown to be comparable to other LABAs like salmeterol (B1361061).
Forced Expiratory Volume in 1 Second (FEV1)
A primary endpoint in asthma and COPD trials is the measurement of Forced Expiratory Volume in 1 second (FEV1), which indicates the volume of air a person can forcefully exhale in one second. The following tables summarize FEV1 changes over 12 hours from various clinical trials, comparing this compound with placebo and other bronchodilators.
Table 1: this compound vs. Placebo and Salbutamol (B1663637) - FEV1 Changes
| Treatment Group | Baseline FEV1 (% predicted) | Maximum FEV1 Increase (%) | FEV1 Increase at 12 hours (%) | Study Population | Reference |
| This compound (12 µg) | 56 | 63 (at 137 min) | 26 | 14 patients with reversible airways obstruction | [2] |
| Placebo | 56 | N/A | No significant change | 14 patients with reversible airways obstruction | [2] |
| Salbutamol (200 µg) | 56 | 58 (at 57 min) | No different from placebo after 6 hours | 14 patients with reversible airways obstruction | [2] |
| This compound (12 µg) | 56 (mean) | Not specified | Median duration of effect > 12 hours | 13 stable asthmatics | [3] |
| Salbutamol (200 µg) | 56 (mean) | Not specified | Median duration of effect 7 hours | 13 stable asthmatics | [3] |
Table 2: this compound vs. Salmeterol - FEV1 Changes at 12 Hours
| Treatment Group | Baseline FEV1 (% predicted) | FEV1 Increase at 12 hours (%) | Study Population | Reference |
| This compound (24 µg) | 58 (mean) | 10 | 30 asthmatics | [4] |
| Salmeterol (50 µg) | 58 (mean) | 11 | 30 asthmatics | [4] |
| This compound (12 µg) | Not specified | No significant difference compared to salmeterol | Meta-analysis of 13 studies | [5] |
| Salmeterol (50 µg) | Not specified | No significant difference compared to formoterol (B127741) | Meta-analysis of 13 studies | [5] |
Clinical trial data indicates that formoterol demonstrates a significant bronchodilating effect that persists for at least 12 hours.[3][6] Studies comparing formoterol to the short-acting beta-agonist salbutamol show that formoterol has a significantly better bronchodilating effect at 8 and 12 hours post-inhalation.[6] When compared to another long-acting beta-agonist, salmeterol, both have been shown to provide bronchodilation for at least 12 hours, with some studies indicating no significant difference in their mean FEV1 at the 12-hour mark.[4][5] However, formoterol is noted to have a faster onset of action compared to salmeterol.[4][5] Dose-ranging studies of formoterol have also confirmed a dose-dependent bronchodilating effect that lasts for 12 hours.[7]
Experimental Protocols of Pivotal Trials
The validation of this compound's 12-hour duration of action is rooted in robust clinical trial methodologies. A typical study design is a randomized, double-blind, crossover trial.
Example Experimental Protocol: Comparison of Formoterol and Salbutamol
-
Study Design: A double-blind, randomized, crossover study.[2]
-
Patient Population: Patients with stable asthma or reversible airways obstruction, often with a documented FEV1 reversibility to a beta-agonist.[2][3]
-
Treatments:
-
Procedure:
-
After a washout period for any existing bronchodilator medication, baseline lung function (FEV1, FVC) is measured.
-
Patients are randomly assigned to receive a single dose of one of the study medications delivered via a metered-dose inhaler or dry powder inhaler.[2]
-
Spirometry (FEV1, FVC) is performed at regular intervals after drug administration, for example, at 1, 3, 5, 10, 20, 30, and 60 minutes, and then hourly for up to 12 hours.[4]
-
After a suitable washout period, patients "cross over" to the other treatment arms until all treatments have been administered.
-
-
Outcome Measures:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a clinical trial designed to assess its duration of action.
This compound's Signaling Pathway
Clinical Trial Workflow Diagram
References
- 1. Chronic obstructive pulmonary disease (COPD) - Treatment - NHS [nhs.uk]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. Objective and subjective bronchodilation over 12 hours after inhaled formoterol: individual responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twelve hours' bronchodilating effect of inhaled formoterol in children with asthma: a double-blind cross-over study versus salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Onset and duration of action of single doses of formoterol inhaled via Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Formoterol vs. Indacaterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the receptor binding affinities of two prominent long-acting β2-adrenergic receptor agonists: formoterol (B127741) and indacaterol (B1671819). The information herein is supported by experimental data to facilitate a comprehensive understanding of their molecular interactions with the β2-adrenergic receptor (β2-AR), a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. This is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value signifies a higher affinity. The following table summarizes the reported binding affinities for formoterol and indacaterol at the human β2-adrenoceptor from various studies. It is important to note that variations in experimental conditions, such as the radioligand used and the source of the receptor (e.g., recombinant cells, lung tissue), can influence the absolute values.
| Compound | Receptor Source | Radioligand | Binding Affinity (pKi or pKd) | Binding Affinity (Ki or Kd in nM) | Reference |
| Indacaterol | Human β2-adrenoceptor | pKi: 5.48 | ~3311 | [1] | |
| Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 2.9 | [2] | |
| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | 7.6 | [2] | |
| Formoterol | Bronchial membranes | [125I]iodocyanopindolol | pKh: 9.6 ± 0.4 | ~0.25 | [3] |
| Formoterol | Bronchial membranes | [125I]iodocyanopindolol | pKI: 8.2 ± 0.09 | ~6.3 | [3] |
Note: pKi/pKd is the negative logarithm of the Ki/Kd value. A higher pKi/pKd value indicates a higher binding affinity. The conversion to nM assumes a direct logarithmic relationship. The terms pKh and pKI in one study refer to high-affinity and low-affinity binding states, respectively[3]. In vitro studies have characterized indacaterol as having a binding affinity similar to formoterol[4].
Experimental Protocols
A thorough understanding of the methodologies used to determine these binding parameters is essential for their correct interpretation. The following sections detail a representative experimental protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., formoterol or indacaterol) for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cell Culture and Lysis: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured to a high density. The cells are harvested and washed with an ice-cold buffer (e.g., 10 mM HEPES, 0.9% NaCl, 0.2% EDTA, pH 7.4). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM EDTA, pH 7.4) and homogenized.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes containing the receptors.
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose. The protein concentration is determined using a standard protein assay (e.g., BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.[5][6]
2. Binding Assay:
-
Incubation: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
A fixed amount of the prepared cell membranes (e.g., 3-20 µg of protein).
-
A fixed concentration of a radioligand that specifically binds to the β2-adrenoceptor (e.g., [¹²⁵I]-iodocyanopindolol or [³H]-CGP 12177).
-
A range of concentrations of the unlabeled test compound (the "competitor," i.e., formoterol or indacaterol).
-
-
Total and Non-specific Binding:
-
Total binding is measured in wells containing only the membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol) that saturates all the specific binding sites, leaving only the radioligand bound to non-receptor components.
-
-
Equilibrium: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5][6][7]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of these binding affinities, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
Foradil (Formoterol) Clinical Trial Outcomes: A Meta-Analysis Comparison Guide for Researchers
An in-depth review of Foradil's clinical trial performance against other leading long-acting beta-agonists, providing researchers, scientists, and drug development professionals with a comprehensive analysis of efficacy and safety data through a meta-analytic lens.
This guide synthesizes findings from numerous meta-analyses and clinical trials to offer a comparative perspective on the clinical outcomes of this compound (formoterol) in the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma. By juxtaposing this compound with other prominent long-acting beta-agonists (LABAs) such as salmeterol (B1361061) and indacaterol (B1671819), this document aims to provide a clear, data-driven resource for research and development purposes. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and methodological processes are provided to facilitate a deeper understanding of the clinical landscape.
Comparative Efficacy of this compound
The efficacy of this compound, primarily its bronchodilator effect, has been extensively studied and compared with other LABAs. Key outcomes measured in clinical trials include Forced Expiratory Volume in one second (FEV1), Peak Expiratory Flow (PEF), and patient-reported outcomes such as symptom scores and quality of life.
This compound vs. Salmeterol
Meta-analyses comparing formoterol (B127741) and salmeterol have shown nuanced differences in their efficacy profiles. While both are effective long-acting bronchodilators, formoterol is recognized for its faster onset of action.[1][2]
A systematic review and meta-analysis of 13 studies found no significant difference between formoterol (12 μg) and salmeterol (50 μg) in mean FEV1 at 12 hours post-inhalation.[2][3] However, the same analysis suggested that salmeterol was more effective in reducing the percentage decrease in FEV1 after methacholine (B1211447) challenge and increasing the number of attack-free days.[2][3] It is important to note that some of the included studies were sponsored by Novartis.[3] Another study highlighted that formoterol demonstrates a dose-dependent protection against methacholine-induced bronchoconstriction.
In patients with stable, moderate to severe COPD, a double-blind, crossover study demonstrated that formoterol 12 mg had a statistically significant faster onset of bronchodilation compared to salmeterol 50 mg, as measured by FEV1 Area Under the Curve (AUC) from 0 to 1 hour.[4] Both formoterol and salmeterol have been shown to increase inspiratory capacity in COPD patients, with formoterol showing a more rapid onset of action.[5]
| Outcome Measure | This compound (Formoterol) | Salmeterol | Key Findings | Citations |
| Mean FEV1 (12h post-inhalation) | 12 μg | 50 μg | No significant difference. | [2][3] |
| Onset of Bronchodilation (FEV1 AUC*0-1h) | 12 μg | 50 μg | Formoterol showed a statistically significant faster onset. | [4] |
| Days without asthma attack | 12 μg | 50 μg | Salmeterol was more effective. | [2][3] |
| Inspiratory Capacity (IC) in COPD | 12 μg | 50 μg | Both increase IC; formoterol has a faster onset. | [5] |
This compound vs. Indacaterol
Indacaterol, a once-daily LABA, has been compared to the twice-daily formoterol in several studies, particularly in the context of COPD management.
A study comparing single doses of indacaterol (300 microg) and formoterol (12 microg twice daily) in COPD patients found that while peak effects on FEV1 were similar, indacaterol had a greater effect on peak inspiratory capacity.[6] Furthermore, indacaterol demonstrated a greater effect on FEV1 at 8 and 24 hours compared to formoterol.[6] A network meta-analysis suggested that indacaterol monotherapy is at least as effective as formoterol/budesonide combinations and comparable to salmeterol/fluticasone combinations in terms of lung function.
| Outcome Measure | This compound (Formoterol) | Indacaterol | Key Findings | Citations |
| Peak FEV1 | 12 μg (twice daily) | 300 μg (once daily) | Similar peak effects. | [6] |
| FEV1 at 8h and 24h | 12 μg (twice daily) | 300 μg (once daily) | Indacaterol showed a greater effect. | [6] |
| Peak Inspiratory Capacity (IC) | 12 μg (twice daily) | 300 μg (once daily) | Indacaterol had a greater effect. | [6] |
Comparative Safety of this compound
The safety profiles of LABAs are a critical consideration, with a particular focus on serious adverse events and cardiovascular effects.
This compound vs. Salmeterol
Concerns about the safety of LABAs, particularly when used as monotherapy in asthma, have led to extensive investigation. An overview of Cochrane reviews found no significant differences in non-fatal serious adverse events between regular formoterol and regular salmeterol in adults with chronic asthma.[7] One death was reported in an adult on formoterol, which was deemed unrelated to asthma.[7] When used in combination with inhaled corticosteroids (ICS), a review of seven studies in adults and adolescents found no significant difference in safety between formoterol/budesonide and salmeterol/fluticasone combinations.[8] Asthma-related serious adverse events were rare, and no asthma-related deaths were reported in these combination therapy trials.[8]
| Safety Outcome | This compound (Formoterol) | Salmeterol | Key Findings | Citations |
| Non-fatal serious adverse events (monotherapy) | No significant difference | No significant difference | Similar rates of non-fatal serious adverse events. | [7] |
| Non-fatal serious adverse events (with ICS) | No significant difference | No significant difference | Similar rates of non-fatal serious adverse events. | [8] |
| Asthma-related deaths (with ICS) | No deaths reported | No deaths reported | No asthma-related deaths were reported in the reviewed combination therapy trials. | [8] |
Experimental Protocols
The clinical trials included in the meta-analyses generally followed rigorous methodologies to minimize bias and ensure the validity of the results.
Study Design
The majority of the cited studies were randomized controlled trials (RCTs), many of which were double-blind and placebo-controlled.[4][5][9] Crossover designs were also utilized to compare different treatments within the same patients.[4][5] The duration of these trials varied, with some being single-dose studies and others lasting for several weeks or months.[4][7]
Patient Population
Inclusion and exclusion criteria were specifically defined to enroll patient populations with a confirmed diagnosis of asthma or COPD.[1][10] For COPD trials, common inclusion criteria included an age of 40 years or older, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 0.70.[1][11] Exclusion criteria often included a history of asthma for COPD trials and significant cardiovascular comorbidities.[3][11]
Randomization and Blinding
Randomization is a cornerstone of high-quality clinical trials, ensuring that patient allocation to treatment groups is unbiased.[12] Blinding, where patients and/or investigators are unaware of the treatment being administered, is crucial for preventing performance and detection bias.[13][14] In trials comparing inhaled therapies with different delivery devices, a "double-dummy" technique is often employed, where each patient receives one active drug and one placebo to maintain blinding.[4][5]
Statistical Analysis
Meta-analyses pool data from multiple studies to increase statistical power and provide a more precise estimate of the treatment effect.[15] Network meta-analyses allow for the comparison of multiple treatments, even if they have not been directly compared in a head-to-head trial, by using a common comparator.[16][17] Statistical methods such as calculating mean differences for continuous outcomes (like FEV1) and odds ratios for dichotomous outcomes (like the occurrence of adverse events) are commonly used.[2][7]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway, a typical clinical trial workflow, and the process of a network meta-analysis.
References
- 1. Inclusion and Exclusion Criteria of Included Studies - Pharmacologic and Nonpharmacologic Therapies in Adult Patients With Exacerbation of COPD: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the People Excluded from Chronic Obstructive Pulmonary Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster onset of bronchodilation with formoterol than with salmeterol in patients with stable, moderate to severe COPD: results of a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of formoterol and salmeterol on resting inspiratory capacity in COPD patients with poor FEV(1) reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchodilator effects of indacaterol and formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regular treatment with formoterol versus regular treatment with salmeterol for chronic asthma: serious adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regular treatment with formoterol and an inhaled corticosteroid versus regular treatment with salmeterol and an inhaled corticosteroid for chronic asthma: serious adverse events – ScienceOpen [scienceopen.com]
- 9. Efficacy of Formoterol Fumarate Delivered by Metered Dose Inhaler Using Co-Suspension™ Delivery Technology Versus this compound® Aerolizer® in Moderate-To-Severe COPD: A Randomized, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. atsjournals.org [atsjournals.org]
- 12. castoredc.com [castoredc.com]
- 13. mdpi.com [mdpi.com]
- 14. toolbox.eupati.eu [toolbox.eupati.eu]
- 15. LABA/LAMA combination in COPD: a meta-analysis on the duration of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Network Meta-Analysis of Long-Acting Muscarinic Antagonist (LAMA) and Long-Acting β2-Agonist (LABA) Combinations in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Foradil (formoterol fumarate inhalation powder) for Laboratory and Research Professionals
Ensuring the safe and environmentally responsible disposal of pharmaceutical products is a critical component of laboratory safety and chemical handling. This guide provides detailed procedures for the proper disposal of Foradil (formoterol fumarate), its capsules, and the accompanying Aerolizer inhaler device, tailored for researchers, scientists, and drug development professionals.
Understanding this compound Waste Classification
This compound is a dry powder inhaler (DPI) containing formoterol (B127741) fumarate (B1241708) and lactose. Unlike some pressurized metered-dose inhalers that may be classified as hazardous waste due to propellants, DPIs are often managed as non-hazardous pharmaceutical waste.[1] However, it is crucial to adhere to local, state, and federal regulations, as classifications can vary. Formoterol fumarate is a highly potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects.[2]
Ecotoxicity Data for Formoterol Fumarate
The following table summarizes the acute ecotoxicity data for the active ingredient in this compound, formoterol fumarate. This information is valuable for environmental risk assessments associated with pharmaceutical waste.
| Test Type | Species | Results | Exposure Time |
| Acute EC50 | Algae | 150 mg/L | 72 hours |
| Acute EC50 | Crustacea (Daphnia magna) | 54 mg/L | 48 hours |
| Acute LC50 | Fish (Zebra danio) | > 268 mg/L | 96 hours |
| Source: USP Safety Data Sheet[2] |
Recommended Disposal Procedures
The preferred method for disposing of unused or expired medications, including this compound, is through a drug take-back program.[3][4] These programs ensure that pharmaceuticals are disposed of in a safe and environmentally sound manner.
Step-by-Step Disposal Protocol:
-
Identify a Drug Take-Back Program:
-
Check with your institution's Environmental Health & Safety (EHS) department for established pharmaceutical waste disposal procedures.
-
Locate a DEA-authorized collector in your community. Many pharmacies and law enforcement agencies offer this service.[3]
-
Inquire about mail-back programs, which provide a convenient and secure disposal option.[3][5]
-
-
If a Take-Back Program is Unavailable (At-Home Disposal):
-
Do not flush this compound down the toilet or drain. this compound is not on the FDA's flush list.[4] Improper disposal by flushing can lead to environmental contamination.[1][6]
-
Render the medication unusable:
-
Remove the this compound capsules from their original packaging.[7] Do not crush the capsules.[4]
-
Mix the intact capsules with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][7] This step makes the drug less appealing to children and pets and unrecognizable to individuals who might sift through trash.[3]
-
-
Contain the mixture:
-
Dispose of in household trash:
-
Throw the sealed container in the trash.[7]
-
-
-
Disposal of the Aerolizer Inhaler and Packaging:
-
Always discard the old Aerolizer inhaler by the "Use by" date and use the new one provided with each new prescription.[8]
-
The empty Aerolizer inhaler and foil blister packaging can be disposed of in the regular trash.
-
Before disposing of any prescription packaging, be sure to remove or scratch out all personal information to protect patient privacy.[3][7]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound medication and device.
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. uspmsds.com [uspmsds.com]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. merck.com [merck.com]
Essential Safety and Logistical Information for Handling Foradil (Formoterol Fumarate)
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Foradil (formoterol fumarate) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe working environment. Formoterol (B127741) fumarate (B1241708) is a potent, physiologically active substance and must be handled with the care required for hazardous materials.[1]
Hazard Identification
Formoterol fumarate is considered a hazardous substance.[2] Key hazards include:
-
Acute Toxicity: Toxic or fatal if inhaled.[3]
-
Organ Toxicity: Causes damage to organs, including the cardiovascular system and central nervous system.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent dermal absorption, inhalation, and eye contact. Double gloving is mandatory for all handling activities.[5]
| PPE Component | Specification | Purpose |
| Gloves | ASTM D6978 tested, powder-free nitrile or neoprene gloves.[5] Double gloving is required.[5][6] | Prevents skin contact and absorption of the compound. |
| Gown/Coveralls | Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from splashes, aerosols, or airborne powder. |
| Face Shield | Full-face shield worn over safety glasses or goggles. | Provides an additional layer of protection for the face, especially when a splash risk is present.[4] |
| Respiratory Protection | NIOSH-approved P100 or P3 particulate respirator.[1][3] A fit-tested respirator is required when handling powder. | Prevents inhalation of the potent powdered compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[5] |
Experimental Protocols: Safe Handling Procedures
All manipulations of powdered formoterol fumarate must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[4][5]
Preparation and Weighing:
-
Work Area Setup: Before beginning, ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) is placed inside the containment unit (fume hood or safety cabinet).
-
Handling Powder: Handle the powder with extreme care to avoid generating dust.[2] Use tools appropriate for the quantity being handled.
-
Weighing: Use a dedicated, calibrated analytical balance located inside the containment unit.
-
Dissolution: When preparing solutions, add the solvent to the formoterol fumarate powder slowly and carefully to prevent splashing or aerosolization.[5]
Donning and Doffing PPE Workflow
A systematic approach to donning and doffing PPE is crucial to prevent contamination.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
Disposal Plan
Proper disposal of formoterol fumarate waste is essential to prevent environmental contamination and accidental exposure.[5] This material and its container must be disposed of as hazardous waste.[2]
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated weigh boats, wipes, and other solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing formoterol fumarate should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
-
Final Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2] A recommended method of disposal is a chemical incinerator equipped with an afterburner and scrubber.[7]
Spill Management Workflow
In the event of a spill, immediate and appropriate action is required.
Caption: Logical Workflow for Managing a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
